molecular formula C13H15Cl2NO2 B118676 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid CAS No. 147959-16-8

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid

Cat. No.: B118676
CAS No.: 147959-16-8
M. Wt: 288.17 g/mol
InChI Key: VQPPZJFSPCJYFY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H15Cl2NO2 and its molecular weight is 288.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c14-11-2-1-9(7-12(11)15)8-16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPPZJFSPCJYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377089
Record name 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147959-16-8
Record name 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] This guide provides a comprehensive, field-proven methodology for the structural elucidation of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid, a molecule featuring a piperidine core, a common scaffold in pharmacologically active compounds.[3][4] We will move beyond a simple checklist of procedures to explore the causality behind experimental choices, presenting an integrated analytical workflow that functions as a self-validating system. By synergistically employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we will assemble a complete and unambiguous structural portrait of the target compound, grounded in authoritative analytical principles.

The Strategic Imperative: An Integrated Analytical Workflow

The structural elucidation of a novel or synthesized compound cannot rely on a single analytical technique. Each method provides a unique piece of the molecular puzzle, and only by integrating these orthogonal datasets can we achieve absolute confidence in the final structure.[2][5] A robust analytical strategy is not merely about data collection; it is about creating a logical framework where each result cross-validates the others.

Our approach is built on three spectroscopic pillars:

  • Mass Spectrometry (MS): To determine the precise molecular weight, confirm the elemental composition, and analyze fragmentation patterns that reveal the molecule's constituent parts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete carbon-hydrogen framework, establishing connectivity and the precise spatial relationship of atoms.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To rapidly identify the key functional groups present, confirming the chemical families to which the molecule belongs.

G cluster_0 Structural Elucidation Workflow Topic Target Compound: 1-(3,4-Dichlorobenzyl)piperidine- 4-carboxylic acid MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern - Fragmentation Topic->MS Analysis NMR NMR Spectroscopy - ¹H & ¹³C Analysis - Connectivity Map Topic->NMR Analysis IR FT-IR Spectroscopy - Functional Group ID Topic->IR Analysis Integration Data Integration & Cross-Validation MS->Integration NMR->Integration IR->Integration Structure Final Confirmed Structure Integration->Structure Confirms

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Defining the Molecular Formula and Substructures

Expertise & Experience: Mass spectrometry is our first-line technique. Its primary role is to provide the molecular weight with high precision. For halogenated compounds, it offers a critical confirmatory signature: the isotopic pattern. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a predictable and unmistakable pattern for molecules containing one or more chlorine atoms.[6][7][8]

Expected High-Resolution MS Data

For the target molecule, C₁₃H₁₅Cl₂NO₂, we anticipate the following in positive-ion electrospray ionization (ESI-MS):

  • Molecular Ion Peak ([M+H]⁺): The presence of two chlorine atoms will generate a characteristic cluster of peaks.

    • [M+H]⁺: Containing two ³⁵Cl atoms.

    • [M+2+H]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

    • [M+4+H]⁺: Containing two ³⁷Cl atoms.

  • Isotopic Ratio: The relative intensities of these peaks are predicted to be approximately 100:65:10 (or 9:6:1), which serves as a definitive indicator for the presence of two chlorine atoms.[6]

Fragmentation Analysis (MS/MS)

Tandem MS (MS/MS) provides structural insights by inducing fragmentation of the parent ion. The fragmentation pathways are governed by the weakest bonds and the stability of the resulting fragments. Key expected cleavages include:

  • Benzylic Cleavage: The C-N bond between the piperidine ring and the benzyl group is prone to cleavage, yielding a dichlorotropylium cation or a dichlorobenzyl radical/cation. This is often a dominant fragmentation pathway.[9]

  • Piperidine Ring Fragmentation: The piperidine ring itself can undergo α-cleavage adjacent to the nitrogen, leading to the formation of stable iminium ions.[9][10]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Instrument Setup: Use an electrospray ionization source in positive ion mode.

  • Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the protonated molecular ion cluster [M+H]⁺.

  • Tandem MS (MS/MS): Select the most abundant peak of the molecular ion cluster (the [M+H]⁺ with two ³⁵Cl isotopes) as the precursor ion for collision-induced dissociation (CID) to generate a fragment ion spectrum.

Data Presentation: Expected MS Peaks
m/z (Expected)Interpretation
288.05 / 290.05 / 292.04[M+H]⁺ cluster for C₁₃H₁₆Cl₂NO₂⁺, showing the characteristic 100:65:10 intensity ratio for two chlorine atoms.
159.97 / 161.97 / 163.96Dichlorobenzyl cation fragment [C₇H₅Cl₂]⁺ resulting from benzylic cleavage.
129.09Piperidine-4-carboxylic acid fragment following loss of the dichlorobenzyl group.

NMR Spectroscopy: Assembling the Atomic Framework

Expertise & Experience: If MS provides the formula, NMR spectroscopy provides the architectural blueprint. ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.[11] The chemical shift of each nucleus reveals its electronic environment, integration in ¹H NMR tells us the number of protons, and splitting patterns reveal neighboring protons.

Expected ¹H NMR Spectrum (500 MHz, CDCl₃)
  • Carboxylic Acid Proton (-COOH): A very broad singlet, typically observed far downfield (>10 ppm). This peak will disappear upon shaking the sample with D₂O, a classic confirmatory test.

  • Aromatic Protons (3H): The 3,4-disubstituted pattern on the benzene ring will produce three distinct signals in the 7.2-7.5 ppm range. We expect a doublet for the proton at C2', a doublet of doublets for the proton at C6', and a doublet for the proton at C5'. The electron-withdrawing nature of chlorine atoms causes these protons to be deshielded (shifted downfield).[12]

  • Benzylic Protons (-CH₂-Ar): A sharp singlet at approximately 3.5-3.7 ppm, integrating to 2H. These protons are adjacent to both the aromatic ring and the piperidine nitrogen.

  • Piperidine Protons (9H): These signals will appear in the aliphatic region (approx. 1.5-3.2 ppm). The protons on carbons adjacent to the nitrogen (C2 and C6) will be the most downfield. The methine proton at C4, attached to the carboxylic acid, will likely be a multiplet around 2.4-2.6 ppm. The remaining methylene protons will present as complex, overlapping multiplets.

Expected ¹³C NMR Spectrum (125 MHz, CDCl₃)
  • Carbonyl Carbon (-COOH): A low-intensity signal in the highly deshielded region of 175-185 ppm.

  • Aromatic Carbons (6C): Six distinct signals between 125-140 ppm. The two carbons directly attached to the chlorine atoms (C3' and C4') will be identifiable, as will the other four aromatic carbons.[13]

  • Benzylic Carbon (-CH₂-Ar): A signal around 60-63 ppm.

  • Piperidine Carbons (5C): Five signals in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6) will appear around 52-55 ppm. The methine carbon (C4) will be around 40-43 ppm, and the remaining methylene carbons (C3 and C5) will be the most upfield, around 28-32 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • (Optional but Recommended) 2D NMR: Acquire a COSY spectrum to confirm ¹H-¹H correlations (neighboring protons) and an HSQC or HMBC spectrum to definitively assign protons to their respective carbons.

Data Presentation: Predicted NMR Shifts

¹H NMR

Chemical Shift (δ ppm) Multiplicity Integration Assignment
>10.0 br s 1H -COOH
~7.45 d 1H Aromatic H (C2' or C5')
~7.40 dd 1H Aromatic H (C6')
~7.20 d 1H Aromatic H (C5' or C2')
~3.60 s 2H Benzyl -CH₂-
~3.0-3.2 m 2H Piperidine H (C2/C6, eq)
~2.4-2.6 m 1H Piperidine H (C4)
~2.1-2.3 m 2H Piperidine H (C2/C6, ax)
~1.8-2.0 m 2H Piperidine H (C3/C5, eq)

| ~1.6-1.8 | m | 2H | Piperidine H (C3/C5, ax) |

¹³C NMR

Chemical Shift (δ ppm) Assignment
~178 -COOH
~138 Aromatic C (quaternary)
~132 Aromatic C (quaternary, C-Cl)
~131 Aromatic C (quaternary, C-Cl)
~130.5 Aromatic CH
~129 Aromatic CH
~127 Aromatic CH
~62 Benzyl -CH₂-
~53 Piperidine C2 / C6
~41 Piperidine C4

| ~29 | Piperidine C3 / C5 |

FT-IR Spectroscopy: Confirming the Chemical Motifs

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. For our target compound, the most telling feature will be the extremely broad O-H stretch of the carboxylic acid, which is a result of strong hydrogen-bonded dimerization.[14][15] This, combined with the strong carbonyl absorption, provides definitive evidence for the -COOH group.

Expected IR Absorption Bands
  • O-H Stretch (Carboxylic Acid): A very broad, strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[16]

  • C-H Stretch (Aromatic/Aliphatic): Sharp peaks between 2850 and 3050 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): An intense, sharp band located at ~1700-1725 cm⁻¹.[15]

  • C=C Stretch (Aromatic): Several medium-intensity bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 850 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Acquire Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Data Presentation: Key IR Absorptions
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2500-3300Strong, BroadO-H Stretch (Carboxylic Acid)
2850-3050Medium, SharpC-H Stretch (Aliphatic & Aromatic)
~1710Strong, SharpC=O Stretch (Carboxylic Acid)
1450-1600MediumC=C Stretch (Aromatic Ring)
1210-1320MediumC-O Stretch (Carboxylic Acid)
< 850StrongC-Cl Stretch

Conclusion: The Power of Integrated Evidence

The structural elucidation of this compound is achieved not by a single data point, but by the convergence of evidence from a suite of orthogonal analytical techniques.

  • Mass Spectrometry unequivocally establishes the molecular formula, C₁₃H₁₅Cl₂NO₂, through its high-resolution mass and the unmistakable isotopic pattern confirming two chlorine atoms.

  • FT-IR Spectroscopy provides definitive proof of the key functional groups: the carboxylic acid (broad O-H and sharp C=O stretches) and the aromatic ring.

  • ¹H and ¹³C NMR Spectroscopy meticulously assembles these pieces, mapping out the precise connectivity of the dichlorobenzyl group to the nitrogen of the piperidine ring, and the carboxylic acid to the C4 position.

This self-validating system of cross-referenced data provides the highest level of confidence required in drug discovery and development, ensuring that the molecule in hand is precisely the molecule intended.[17][18]

Caption: Correlation of spectroscopic data to the final confirmed structure. (Note: Image placeholder represents the 2D chemical structure).

References

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An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid, a molecule of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific compound, this guide also serves as a methodological framework, detailing robust experimental protocols for the determination of its key physicochemical parameters. By synthesizing established theoretical principles with practical, field-proven experimental designs, this document aims to empower researchers to fully characterize this and similar molecules, ensuring data integrity and accelerating drug discovery pipelines.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its fundamental physicochemical properties. Parameters such as lipophilicity (LogP), ionization constant (pKa), and aqueous solubility are not mere academic data points; they are critical determinants of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A thorough understanding of these properties is paramount for rational drug design, enabling chemists to fine-tune molecular structures for optimal pharmacokinetic and pharmacodynamic outcomes.[1][2]

This compound, with its dichlorinated benzyl moiety and piperidine carboxylic acid core, presents a structural motif with potential for diverse biological activities. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives have shown promise in various therapeutic areas.[3][4][5] This guide provides a detailed examination of its known properties and outlines the necessary experimental work to build a complete physicochemical profile.

Molecular Identity and Core Properties

A foundational step in the characterization of any chemical entity is the confirmation of its identity and basic molecular properties.

PropertyValueSource
Chemical Name This compound[6][7]
CAS Number 147959-16-8[6][7]
Molecular Formula C₁₃H₁₅Cl₂NO₂[6][7]
Molecular Weight 288.17 g/mol [6]
Polar Surface Area (PSA) 40.54 Ų[6]

Structure:

Caption: Chemical structure of this compound.

Lipophilicity: The Gatekeeper of Membrane Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that governs a drug's ability to cross biological membranes.[2]

Predicted Lipophilicity

While experimental determination is the gold standard, in silico predictions can provide valuable initial estimates.

ParameterPredicted ValueSource
LogP 3.22790[6]

This predicted value suggests that this compound is a moderately lipophilic compound.

Experimental Determination of LogP: The Shake-Flask Method

The "shake-flask" method remains the definitive technique for LogP determination.[8] It directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol.

  • Dissolution: Dissolve a precisely weighed amount of the compound in the aqueous phase.

  • Partitioning: Combine the aqueous solution with an equal volume of the n-octanol phase in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare n-octanol saturated with water C Dissolve compound in aqueous phase A->C B Prepare water saturated with n-octanol D Mix aqueous and octanol phases B->D C->D E Shake to equilibrate D->E F Separate phases E->F G Quantify concentration in each phase (HPLC/UV) F->G H Calculate LogP G->H

Caption: Workflow for the experimental determination of LogP using the shake-flask method.

Ionization Constant (pKa): A Determinant of Solubility and Receptor Interaction

The pKa value(s) of a molecule dictate its ionization state at a given pH, which in turn influences its solubility, permeability, and ability to interact with biological targets.[1][9][10] For this compound, both the carboxylic acid and the piperidine nitrogen are ionizable groups.

Predicted pKa

While no specific predicted pKa values were found in the initial search, it is expected that the carboxylic acid will have a pKa in the acidic range (typically 3-5 for carboxylic acids), and the piperidine nitrogen will have a pKa in the basic range (typically 8-11 for tertiary amines).

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining pKa values.[11]

Protocol:

  • Solution Preparation: Prepare a solution of the compound in water or a co-solvent system if solubility is low.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with multiple pKa values, multiple inflection points will be observed.

G A Dissolve compound in _aqueous solution_ B Titrate with standardized _acid and base_ A->B C Record pH vs. _volume of titrant_ B->C D Plot pH vs. volume C->D E Determine pKa from _half-equivalence point(s)_ D->E

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility: A Prerequisite for Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[12][13]

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is also the gold standard for determining thermodynamic solubility.

Protocol:

  • Equilibration: Add an excess amount of the solid compound to a buffered aqueous solution of a specific pH.

  • Shaking: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC, LC-MS).

  • Reporting: Report the solubility in units such as mg/mL or µM at the specified pH and temperature.

Synthesis and Spectral Analysis

While a specific, detailed synthesis protocol for this compound was not found in the initial searches, a general synthetic approach can be inferred from the synthesis of similar piperidine derivatives. A plausible route would involve the N-alkylation of piperidine-4-carboxylic acid with 3,4-dichlorobenzyl chloride.

General Synthetic Scheme:

Piperidine-4-carboxylic acid + 3,4-Dichlorobenzyl chloride → this compound

Characterization of the synthesized compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure of the molecule. The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the piperidine ring, the benzyl group, and the aromatic ring.[14]

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Safety, Handling, and Storage

No specific safety data sheet (SDS) for this compound was identified. However, based on the safety information for related dichlorobenzyl and piperidine derivatives, the following precautions are recommended:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[1][11][15]

Conclusion

This compound is a compound with potential for further investigation in drug discovery. This guide has presented its known physicochemical properties and, more importantly, has provided a detailed roadmap for the experimental determination of its key characteristics. By following the outlined protocols for LogP, pKa, and solubility, researchers can generate the high-quality, reliable data necessary to make informed decisions in the development of new therapeutic agents. The principles and methodologies described herein are broadly applicable and serve as a valuable resource for the comprehensive characterization of novel chemical entities.

References

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biological activity of dichlorobenzylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Dichlorobenzylpiperidine Derivatives

Abstract

Dichlorobenzylpiperidine derivatives represent a versatile class of chemical compounds with a wide spectrum of biological activities, making them significant scaffolds in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core biological activities associated with these derivatives, focusing on their molecular targets and mechanisms of action. Key areas of activity discussed include the modulation of sigma (σ) receptors for applications in oncology and neurodegenerative diseases, the blockade of L-type calcium channels for cardiovascular conditions, neuroprotective effects stemming from antioxidant and anti-inflammatory properties, and antifungal activity through mechanisms such as succinate dehydrogenase inhibition. This document synthesizes field-proven insights with technical accuracy, detailing structure-activity relationships (SAR), providing step-by-step experimental protocols for biological evaluation, and presenting quantitative data in a structured format. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of dichlorobenzylpiperidine derivatives.

Introduction to the Dichlorobenzylpiperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif present in a vast number of pharmaceuticals and natural alkaloids, playing a crucial role in the pharmaceutical industry[1]. Its structural versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. When combined with a dichlorobenzyl moiety, the resulting dichlorobenzylpiperidine scaffold gives rise to compounds with significant and diverse biological activities. The position of the chlorine atoms on the benzyl ring, along with substitutions on the piperidine nitrogen and other positions, dictates the compound's affinity for various biological targets and its overall pharmacological profile. This guide delves into the primary biological activities reported for this chemical class, elucidating the molecular mechanisms and the structural features essential for these actions.

Key Biological Activities and Molecular Targets

The dichlorobenzylpiperidine core has been successfully exploited to develop ligands for several important biological targets. The following sections detail the most prominent of these activities.

Modulation of Sigma (σ) Receptors

Sigma receptors, comprising at least two subtypes (σ1 and σ2), are intracellular chaperone proteins involved in a wide range of cellular functions, including signaling, apoptosis, and metabolic regulation[2]. They are not opioid receptors, despite their historical association[2]. These receptors have emerged as promising targets for therapeutic intervention in cancer and neurodegenerative diseases[3].

Piperidine derivatives have been extensively investigated as high-affinity ligands for sigma receptors[4]. The dichlorobenzyl group often serves as a key pharmacophore that influences binding affinity and selectivity.

  • Mechanism of Action : Dichlorobenzylpiperidine derivatives can act as agonists or antagonists at σ1 and σ2 receptors. For instance, σ2 receptor ligands can induce cell death in tumor cells, linking them to apoptotic pathways[5]. The σ1 receptor, located at the mitochondrial-associated endoplasmic reticulum membrane, modulates Ca²+ signaling and is involved in mitochondrial metabolic regulation[2]. Agonism at the σ1 receptor, as seen with the drug pridopidine, has shown neuroprotective effects in models of Huntington's Disease[3].

  • Therapeutic Implications : The ability of these derivatives to bind to sigma receptors makes them candidates for:

    • Oncology : Inducing apoptosis in cancer cells[5].

    • Neurodegenerative Diseases : Providing neuroprotection in conditions like Alzheimer's, Parkinson's, and Huntington's disease[3].

Calcium Channel Blockade

Calcium Channel Blockers (CCBs) are a class of drugs used to treat cardiovascular conditions such as hypertension and angina[6]. They function by inhibiting the influx of extracellular Ca²+ through L-type voltage-dependent calcium channels (VDCCs) in vascular smooth muscle and cardiac tissues[7][8]. The 1,4-dihydropyridine (DHP) class of CCBs is particularly well-known, and many piperidine-containing structures are designed as DHP analogs[8].

  • Mechanism of Action : Dichlorobenzylpiperidine derivatives designed as DHP analogs act as calcium antagonists. They bind to L-type calcium channels, preventing the influx of calcium ions into smooth muscle cells[6][8]. This leads to vasodilation, a decrease in systemic vascular resistance, and a subsequent reduction in blood pressure[9].

  • Structure-Activity Relationship (SAR) : For DHP-type compounds, the presence of an aryl group (such as dichlorobenzyl) at the 4-position of the dihydropyridine ring is a fundamental requirement for optimal activity[10]. The specific substitution pattern on the phenyl ring significantly influences the receptor-binding activity[10]. Some synthesized nifedipine analogues with a chlorophenyl substituent have shown activity similar to or greater than nifedipine itself[7].

Neuroprotective Activities

Neurodegenerative diseases like Alzheimer's are multifactorial, involving oxidative stress, neuroinflammation, and protein aggregation[11][12][13]. Dichlorobenzylpiperidine derivatives have shown promise as neuroprotective agents through various mechanisms, often acting as multi-target directed ligands.

  • Mechanisms of Neuroprotection :

    • Antioxidant and Anti-inflammatory Effects : Many derivatives exhibit potent antioxidant properties, scavenging free radicals and reducing oxidative damage, a key factor in neuronal death[12][13].

    • Cholinesterase Inhibition : Some derivatives show moderate to significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is a primary strategy in Alzheimer's therapy to increase acetylcholine levels in the brain[11][14].

    • Inhibition of Aβ Aggregation : Certain compounds have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease[11][14].

    • GSK-3β Inhibition : The inhibition of glycogen synthase kinase 3-beta (GSK-3β) is another important mechanism, as this enzyme is involved in tau protein hyperphosphorylation, another key pathological feature of Alzheimer's[12][13].

One study highlighted a cyclopentaquinoline derivative hybridized with 3,5-dichlorobenzoic acid that exhibited moderate cholinesterase inhibition, significant inhibition of Aβ aggregation, and acceptable neuroprotective activity[11][14].

Antifungal Activity

The dichlorobenzyl moiety is also a key feature in certain antifungal agents. Specifically, 3,5-dichlorobenzyl derivatives have been explored for their potent fungicidal properties.

  • Mechanism of Action : A primary target for these antifungal compounds is succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain[15]. By inhibiting SDH, these compounds disrupt fungal respiration and energy production, leading to cell death. This mechanism is analogous to that of commercial carboxamide fungicides like boscalid[15].

  • Efficacy : A study on 3,5-dichlorobenzyl ester derivatives revealed compounds with remarkable antifungal activity against pathogens like Botrytis cinerea and Rhizoctonia solani, with EC50 values comparable to the commercial fungicide boscalid[15].

Structure-Activity Relationship (SAR) Analysis

The is highly dependent on their specific chemical structure. Relating these structural variations to the observed biological effects is key to designing more potent and selective drug candidates[16].

Key SAR Insights:

  • Piperidine Core : The piperidine ring serves as a robust scaffold. Its nitrogen atom is a common point for introducing various substituents to modulate pharmacokinetic and pharmacodynamic properties[1].

  • Dichlorobenzyl Group : The position of the chlorine atoms (e.g., 2,4-, 3,4-, 3,5-dichloro) is critical. For instance, the 3,5-dichloro substitution was found to be a highly active fragment for antifungal activity[15]. In DHP-type calcium channel blockers, the substitution pattern on the phenyl ring at the 4-position directly affects receptor binding[10].

  • Linker : The nature and length of the linker connecting the dichlorobenzyl group to the piperidine ring can influence binding affinity and selectivity for targets like sigma receptors.

  • Substitutions on the Piperidine Ring : Modifications at other positions of the piperidine ring can confer additional properties. For example, in fentanyl-related piperidines, substitutions at the 4-position are crucial for their potent narcotic agonist activity[17].

The following diagram illustrates the general SAR principles for dichlorobenzylpiperidine derivatives, highlighting key modification sites and their typical impact on biological activity.

SAR_Dichlorobenzylpiperidine cluster_scaffold Core Scaffold cluster_activities Resulting Biological Activities Core Dichlorobenzyl - Linker - Piperidine R1 R1: Dichlorobenzyl Group Chlorine Positions (2,4-, 3,4-, 3,5-) Activity Sigma Receptor Modulation Calcium Channel Blockade Neuroprotection Antifungal Activity R1:f1->Activity:f0 Influences Target Selectivity (σ1/σ2) R1:f1->Activity:f1 Critical for CaV Binding R1:f1->Activity:f3 3,5-dichloro optimal R2 R2: Linker Alkyl chain, ester, amide R2:f1->Activity:f0 Modulates Affinity R3 R3: Piperidine Substituents N-alkylation, C4-substitution R3:f1->Activity:f2 Confers Multi-Target Properties

Caption: General SAR for Dichlorobenzylpiperidine Derivatives.

Methodologies for Biological Evaluation

To assess the biological activities of novel dichlorobenzylpiperidine derivatives, a series of standardized in vitro and in vivo assays are employed. The causality behind these experimental choices lies in isolating and quantifying the interaction of the compound with its intended molecular target.

Protocol: Radioligand Binding Assay for Sigma Receptors

This protocol is a self-validating system to determine the binding affinity (Ki) of a test compound for σ1 and σ2 receptors.

Objective: To quantify the ability of a test compound to displace a known high-affinity radioligand from sigma receptors in a specific tissue preparation.

Materials:

  • Tissue homogenate: Guinea pig brain for σ1, rat liver for σ2[4].

  • Radioligand: (+)-[³H]pentazocine for σ1, [³H]-DTG for σ2[4].

  • Test compounds (dichlorobenzylpiperidine derivatives) at various concentrations.

  • Non-specific binding control: Haloperidol (high concentration).

  • Incubation buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize the appropriate tissue (guinea pig brain or rat liver) in ice-cold buffer and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.

  • Assay Setup: In test tubes, combine the membrane preparation, the specific radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Control Groups: Prepare tubes for total binding (no competitor) and non-specific binding (with a high concentration of haloperidol).

  • Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol: In Vitro Calcium Channel Blocking Assay

This protocol evaluates the functional effect of test compounds on vascular smooth muscle contraction, a direct consequence of calcium channel blockade.

Objective: To measure the ability of a test compound to relax vascular tissue pre-contracted by a high potassium concentration, which induces calcium influx.

Materials:

  • Porcine coronary artery segments[18].

  • Krebs-Henseleit Solution (KHS)[18].

  • High Potassium (K+) KHS (depolarizing solution).

  • Test compounds and reference drug (e.g., nifedipine, verapamil)[18].

  • Organ bath system with force transducers.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate porcine coronary arteries and cut them into rings (2-3 mm).

  • Mounting: Suspend the arterial rings in an organ bath filled with KHS, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end to a fixed holder and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a stable resting tension.

  • Contraction: Induce a sustained contraction by replacing the normal KHS with a high K+ KHS. This depolarization opens L-type calcium channels, causing calcium influx and muscle contraction.

  • Cumulative Concentration-Response Curve: Once the contraction reaches a stable plateau, add the test compound to the bath in a cumulative manner (increasing concentrations).

  • Measurement: Record the relaxation response at each concentration until a maximal response is achieved.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the high K+ solution. Plot the percentage of relaxation against the logarithm of the compound concentration. Calculate the EC50 or pEC50 value, which represents the potency of the compound as a vasodilator.

Protocol: Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of a compound to protect neuronal cells from death induced by an oxidative stressor.

Objective: To quantify the neuroprotective effect of a test compound on cultured neuronal cells exposed to hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ).

Materials:

  • Neuronal cell line (e.g., SK-N-SH, SH-SY5Y) or primary neurons.

  • Cell culture medium and supplements.

  • Oxidative stressor (e.g., H₂O₂, Aβ₄₂ peptide)[19].

  • Test compounds.

  • MTT reagent or similar viability assay kit.

  • Plate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Add the oxidative stressor (e.g., H₂O₂) to the wells (except for the control group) and co-incubate with the test compound for 24 hours.

  • Viability Assessment (MTT Assay):

    • Remove the treatment medium.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Quantification: Measure the absorbance of the solution in each well using a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the test compound concentration to determine the protective effect.

The following workflow diagram illustrates the general process for screening and evaluating dichlorobenzylpiperidine derivatives.

screening_workflow cluster_design Design & Synthesis cluster_screening Primary Screening cluster_validation Secondary Validation cluster_optimization Lead Optimization synthesis Synthesis of Dichlorobenzylpiperidine Derivatives binding Target Binding Assays (e.g., Radioligand for σR) synthesis->binding Library of Compounds functional In Vitro Functional Assays (e.g., CaV Blockade, Enzyme Inhibition) binding->functional Active Binders cellular Cell-Based Assays (Neuroprotection, Cytotoxicity) functional->cellular Potent Hits sar SAR Analysis & Lead Optimization cellular->sar Validated Hits sar->synthesis Iterative Design

Caption: High-Level Drug Discovery Workflow for Novel Derivatives.

Conclusion and Future Directions

Dichlorobenzylpiperidine derivatives are a pharmacologically rich class of compounds with demonstrated activities against a range of significant therapeutic targets. Their ability to modulate sigma receptors, block calcium channels, provide neuroprotection, and exhibit antifungal effects underscores the versatility of this chemical scaffold. The structure-activity relationships elucidated to date provide a strong foundation for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on optimizing these derivatives into lead compounds for specific diseases. This includes enhancing selectivity between sigma receptor subtypes, developing multi-target ligands for complex neurodegenerative diseases, and exploring novel mechanisms of action. Further in vivo studies are necessary to validate the therapeutic potential of the most promising candidates identified in vitro. The continued exploration of the chemical space around the dichlorobenzylpiperidine core holds considerable promise for the discovery of next-generation therapeutics.

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Sources

An In-depth Technical Guide on the Mechanism of Action of Substituted Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Deconstructing Complexity in Drug Action

Part 1: The Foundational Principle - Target Identification

The journey to understanding the mechanism of action of any therapeutic agent begins with the unambiguous identification of its molecular target. For substituted piperidine carboxylic acids, this is a critical step that dictates the entire subsequent investigative path.

Affinity-Based Target Discovery

A powerful and direct approach to target identification is to leverage the inherent binding affinity of the molecule itself. Affinity chromatography is a classic and highly effective technique for this purpose.[1][2]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis and Immobilization:

    • Rationale: To "fish" for the target protein, the substituted piperidine carboxylic acid must be anchored to a solid support. This requires synthesizing a derivative with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive functional group (e.g., an N-hydroxysuccinimide ester or an amine). The linker is crucial to ensure the core pharmacophore is spatially accessible to the target protein without steric hindrance from the chromatography matrix.

    • Procedure: Covalently couple the synthesized probe to an activated sepharose or agarose resin. Thoroughly wash the resin with alternating high and low pH buffers to remove any non-covalently bound probe, a critical step to prevent false positives from ligand leakage.

  • Cell Lysate Preparation:

    • Rationale: The goal is to capture the target protein in its native, functional conformation. Therefore, cell or tissue lysates must be prepared using non-denaturing detergents (e.g., CHAPS or Triton X-100) and a cocktail of protease and phosphatase inhibitors to preserve protein integrity.

    • Procedure: Homogenize the biological sample in a suitable lysis buffer. Clarify the lysate by high-speed centrifugation to remove insoluble cellular debris.

  • Affinity Capture and Elution:

    • Rationale: This is the core of the experiment. The lysate is incubated with the immobilized probe. The key to ensuring specificity is the elution strategy. A competitive elution with an excess of the free, unmodified substituted piperidine carboxylic acid is the gold standard. This ensures that only proteins specifically bound to the pharmacophore are displaced, providing a built-in validation of the interaction.

    • Procedure:

      • Incubate the clarified lysate with the probe-conjugated resin.

      • Perform extensive washing with the lysis buffer to remove non-specifically bound proteins.

      • Elute the bound proteins by incubating the resin with a high concentration of the free substituted piperidine carboxylic acid.

  • Protein Identification:

    • Rationale: The eluted proteins must be identified. Mass spectrometry is the definitive method for this.

    • Procedure: Resolve the eluate using SDS-PAGE and visualize with a sensitive stain like silver or Coomassie blue. Excise the protein bands that appear specifically in the competitive elution lane and identify them using LC-MS/MS.

Genetic and Genomic Approaches for Target Validation

While affinity-based methods are powerful, genetic approaches provide orthogonal validation. Techniques like CRISPR-Cas9 screens can identify genes that, when knocked out, confer resistance to the compound, strongly implicating the encoded protein as the target.[3]

Part 2: Case Study - The Gabapentinoids

Perhaps the most well-known examples of substituted piperidine carboxylic acids are gabapentin and pregabalin. While designed as analogs of the neurotransmitter GABA, their primary mechanism of action is distinct and serves as an excellent case study.[4][5]

The True Target: The α2δ-1 Subunit of Voltage-Gated Calcium Channels

Initial hypotheses centered on GABA receptors, but binding studies and functional assays revealed that gabapentinoids do not act on these targets. Instead, their high-affinity binding site was identified as the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[6][7] This discovery was a pivotal moment, redirecting research and explaining the clinical efficacy of these drugs in neuropathic pain and epilepsy.[5]

The Signaling Pathway: Attenuation of Neurotransmitter Release

The binding of gabapentinoids to the α2δ-1 subunit does not directly block the ion-conducting pore of the calcium channel. Instead, it is thought to modulate the trafficking and function of the channel complex.[8] This leads to a reduction in the density of functional VGCCs at the presynaptic terminal. The consequence is a decrease in calcium influx during neuronal depolarization, which in turn reduces the release of excitatory neurotransmitters like glutamate and substance P. This dampening of hyperexcitable neuronal signaling is the basis of their therapeutic effects.

GABAPentinoid_MOA cluster_presynaptic Presynaptic Neuron Gabapentinoid Gabapentinoid (e.g., Pregabalin) a2d1 α2δ-1 Subunit Gabapentinoid->a2d1 Binds VGCC Voltage-Gated Ca²⁺ Channel a2d1->VGCC Modulates Trafficking Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Inhibits Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Reduces Neurotransmitter_Release Reduced Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release

Caption: The signaling pathway of gabapentinoids at the presynaptic terminal.

Functional Validation: Patch-Clamp Electrophysiology

Identifying a binding partner is not enough; one must demonstrate a functional consequence. Patch-clamp electrophysiology is the definitive technique for studying the function of ion channels in real-time.[9][10][11][12]

Experimental Protocol: Whole-Cell Voltage Clamp

  • System Selection:

    • Rationale: To isolate the effect on a specific channel type, a heterologous expression system (e.g., HEK293 or CHO cells) is often used. These cells do not endogenously express the target channel, so they can be co-transfected with the cDNAs for the pore-forming α1 subunit, the β subunit, and the α2δ-1 subunit of the VGCC. This allows for a clean, unambiguous assessment of the compound's effect on a defined molecular entity.

    • Procedure: Transfect cells with the appropriate channel subunit plasmids. Allow 24-48 hours for protein expression.

  • Recording Configuration:

    • Rationale: The whole-cell configuration provides electrical access to the entire cell, allowing the experimenter to control the membrane potential (voltage-clamp) and record the total current flowing through all channels on the cell surface.

    • Procedure: A glass micropipette filled with an appropriate intracellular solution is brought into contact with a cell. Gentle suction is applied to form a high-resistance "gigaohm" seal. A further pulse of suction ruptures the membrane patch, establishing the whole-cell configuration.

  • Voltage Protocol and Drug Application:

    • Rationale: VGCCs are activated by depolarization. A voltage protocol is applied where the cell is held at a negative resting potential (e.g., -80 mV) and then stepped to a series of more positive potentials to elicit channel opening. To measure the effect of the compound, baseline currents are recorded first, then the compound is applied via the extracellular perfusion system, and the currents are recorded again.

    • Procedure:

      • Record baseline calcium currents using a depolarizing voltage step.

      • Perfuse the bath with a solution containing the substituted piperidine carboxylic acid.

      • After a sufficient incubation period, record the currents again using the same voltage protocol.

  • Data Analysis:

    • Rationale: The peak amplitude of the inward calcium current is measured before and after drug application. A reduction in current amplitude in the presence of the drug provides direct evidence of functional inhibition.

    • Procedure: Calculate the percentage of current inhibition at various drug concentrations to generate a dose-response curve and determine the IC50 value.

Experimental_Workflow_Validation cluster_workflow Integrated Mechanism of Action Workflow Target_ID Target Identification (Affinity Chromatography) Binding_Assay Binding Affinity Determination (Radioligand Displacement) Target_ID->Binding_Assay Identifies Target Functional_Assay Functional Confirmation (Patch-Clamp Electrophysiology) Binding_Assay->Functional_Assay Quantifies Affinity In_Vivo_Model Physiological Relevance (Animal Models of Pain/Epilepsy) Functional_Assay->In_Vivo_Model Demonstrates Function

Caption: A logical workflow for validating the mechanism of action.

Part 3: The Importance of Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing lead compounds and for confirming that the observed biological activity is due to interaction with the identified target. Subtle changes to the piperidine ring substitutions or the stereochemistry of the carboxylic acid can have profound effects on binding affinity.[8][13]

Quantitative Data: Binding Affinities of Gabapentinoids for α2δ-1

CompoundKey Structural FeatureBinding Affinity (Ki)Reference
GabapentinCyclohexyl ring~140 nM[6]
Pregabalin(S)-isobutyl group~32 nM[13]

The addition of the isobutyl group at the 3-position in pregabalin significantly increases its binding affinity for the α2δ-1 subunit compared to gabapentin. This type of data is critical for guiding medicinal chemistry efforts and reinforces the specific nature of the drug-target interaction.

Conclusion

Elucidating the mechanism of action of substituted piperidine carboxylic acids is a multidisciplinary endeavor that requires a logical, evidence-based approach. By integrating techniques from chemical biology, genetics, and biophysics, we can build a comprehensive and validated model of drug action. The principles outlined in this guide—emphasizing specific, validated experimental choices like competitive elution in affinity chromatography and the use of isolated recombinant systems in functional assays—provide a robust framework for achieving this goal. This rigorous, causality-driven approach is not merely an academic exercise; it is the foundation of modern, rational drug development.

References

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pharmacology of 1-benzylpiperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacology of 1-Benzylpiperidine Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacology of compounds based on the 1-benzylpiperidine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in neuroscience, pharmacology, and medicinal chemistry. We will delve into the core mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols required for robust preclinical evaluation.

Introduction: The 1-Benzylpiperidine Scaffold

The 1-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a diverse range of pharmacologically active agents. Its structural simplicity, consisting of a piperidine ring attached to a benzyl group, allows for extensive chemical modification, leading to compounds with a wide spectrum of activities, primarily targeting the central nervous system (CNS). While initially explored for various therapeutic applications, many compounds in this class have gained notoriety as designer drugs due to their psychostimulant properties. A thorough understanding of their pharmacology is therefore critical for both drug development and public health.

Core Pharmacological Profile: A Complex Interplay with CNS Targets

The primary pharmacological effects of 1-benzylpiperidine derivatives are mediated through their interaction with monoamine neurotransmitter systems. However, their activity is not limited to a single target, often exhibiting a complex profile that can include opioid and other receptor systems.

Primary Mechanism: Monoamine Reuptake Inhibition and Release

The hallmark of many psychoactive 1-benzylpiperidine compounds, such as 1-benzylpiperidine (BZP) itself, is their action as substrates for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Unlike classical reuptake inhibitors (e.g., cocaine), which simply block the transporter, many 1-benzylpiperidine derivatives function as releasing agents, similar to amphetamine.

This mechanism involves being transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of monoamines, leading to an increase in their cytoplasmic concentration and subsequent reverse transport (efflux) into the synaptic cleft. This dual action of reuptake inhibition and release results in a significant and sustained increase in extracellular levels of dopamine, norepinephrine, and serotonin, which underlies their characteristic stimulant effects.

Monoamine_Transporter_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Neuron Presynaptic Neuron Cytoplasm Vesicle Vesicular Monoamine Transporter (VMAT2) | {Dopamine | Serotonin} Neuron:f1->Vesicle 3. Disrupts Vesicular Storage DAT Dopamine Transporter (DAT/SERT) Neuron:f1->DAT 5. Reverse Transport (Efflux) Vesicle->Neuron:f1 4. Monoamine Release into Cytoplasm DA Dopamine Receptor Postsynaptic Receptors (e.g., D1, 5-HT2A) DA->Receptor 7. Receptor Activation 5HT Serotonin 5HT->Receptor BZP 1-Benzylpiperidine Compound BZP->DAT 1. Binds & Enters Neuron DAT->Neuron:f1 2. Transport into Cytoplasm DAT->DA 6. Increased Synaptic Dopamine DAT->5HT 6. Increased Synaptic Serotonin

Caption: Mechanism of 1-benzylpiperidine as a monoamine releasing agent.

Opioid Receptor Interactions

Certain derivatives of 1-benzylpiperidine have been shown to possess significant affinity for opioid receptors, particularly the mu-opioid receptor (MOR). This adds another layer of complexity to their pharmacological profile, potentially contributing to their analgesic effects and abuse liability. For example, some compounds exhibit agonist activity at the MOR, which can produce effects similar to those of classical opioids like morphine.

Other CNS Targets

Beyond monoaminergic and opioid systems, some 1-benzylpiperidine analogs have been investigated for their activity at other CNS targets, including:

  • Sigma Receptors: These receptors are implicated in a variety of cellular functions and are a target for several psychoactive drugs.

  • NMDA Receptors: Antagonism at the NMDA receptor can produce dissociative anesthetic effects.

  • Calcium Channels: Some derivatives act as L-type calcium channel blockers, a property explored for potential cardiovascular applications.

Structure-Activity Relationships (SAR)

The pharmacological profile of 1-benzylpiperidine compounds is highly sensitive to their chemical structure. Understanding SAR is crucial for designing new molecules with desired selectivity and for predicting the effects of novel designer drugs.

  • Substitutions on the Benzyl Ring:

    • Position: The position of substituents (ortho, meta, para) on the benzyl ring significantly influences potency and selectivity for DAT, NET, and SERT.

    • Electronic Effects: Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the interaction with transporter binding sites. For instance, a 4-methyl or 4-chloro substitution on the benzyl ring can enhance dopamine releasing activity.

  • Substitutions on the Piperidine Ring:

    • Modifications to the piperidine ring can alter the compound's affinity and efficacy. For example, adding a hydroxyl group can change its pharmacokinetic properties and potential for hydrogen bonding with the target protein.

  • Bridging and Conformation:

    • The flexibility of the bond between the benzyl and piperidine moieties is important for optimal interaction with the binding pocket of the transporters. Constraining this flexibility through the introduction of rigid linkers can dramatically alter the pharmacological profile.

CompoundSubstitutionPrimary Target(s)Potency (IC50, nM) - DA UptakePotency (IC50, nM) - 5-HT Uptake
BZP NoneDAT, SERT, NET~100-200~100-300
mCPP 3-chlorophenylSERT, 5-HT2c>1000~20
TFMPP 3-trifluoromethylphenylSERT, 5-HT1b/2c>1000~50

Note: IC50 values are approximate and can vary based on experimental conditions. This table illustrates the principle of how substitutions shift selectivity.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of 1-benzylpiperidine compounds dictates their onset, duration of action, and potential for drug-drug interactions.

  • Absorption: Most are readily absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours.

  • Metabolism: Metabolism is extensive and primarily occurs in the liver via the cytochrome P450 (CYP450) enzyme system. Key metabolic pathways include:

    • Hydroxylation of the aromatic ring.

    • N-debenzylation , which cleaves the benzyl group, leading to the formation of piperidine and its metabolites.

    • Piperidine ring opening and subsequent degradation. The involvement of multiple CYP450 isoenzymes, such as CYP2D6, means that there is a significant potential for drug-drug interactions with other substances metabolized by these enzymes (e.g., antidepressants, antipsychotics).

Toxicology and Abuse Liability

The stimulant and psychoactive effects of many 1-benzylpiperidine derivatives have led to their widespread abuse. Acute toxicity is often characterized by sympathomimetic effects, including tachycardia, hypertension, hyperthermia, and agitation. Severe cases can lead to seizures, serotonin syndrome, and rhabdomyolysis. The combination of these drugs with other stimulants (e.g., MDMA) or alcohol can exacerbate these toxic effects.

The dopamine-releasing properties of these compounds suggest a high potential for psychological dependence and abuse, similar to that of amphetamine and cocaine.

Key Experimental Protocols for Preclinical Evaluation

A robust preclinical evaluation of novel 1-benzylpiperidine compounds requires a systematic approach using a combination of in vitro and in vivo assays. The goal is to build a comprehensive pharmacological profile and assess potential liabilities.

Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Primary Screening: Radioligand Binding Assays (DAT, SERT, NET, MOR) Uptake Functional Assays: Monoamine Uptake/Release Assays Binding->Uptake Confirm functional activity Signaling Downstream Signaling: (e.g., cAMP, Ca2+ flux) Uptake->Signaling Elucidate mechanism PK Pharmacokinetics (PK): (Blood/Brain concentration) Signaling->PK Select lead candidates Behavior Behavioral Pharmacology: (Locomotor activity, Drug Discrimination) PK->Behavior Assess in vivo efficacy Tox Preliminary Toxicology: (Acute toxicity, Seizure threshold) Behavior->Tox Evaluate safety profile

Caption: A self-validating workflow for preclinical evaluation.

Protocol: In Vitro Monoamine Transporter Uptake Assay

This protocol provides a method to determine the functional potency of a test compound (e.g., a 1-benzylpiperidine derivative) at inhibiting the uptake of a radiolabeled monoamine substrate into cells expressing the respective transporter.

Objective: To determine the IC50 value of a test compound for DAT, NET, or SERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Test compound stock solution in DMSO.

  • Positive control inhibitors (e.g., GBR-12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and a liquid scintillation counter.

Methodology:

  • Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 0.1% to avoid cell toxicity.

    • Prepare solutions for total uptake (vehicle control), non-specific uptake (a high concentration of a known inhibitor, e.g., 10 µM cocaine), and positive controls.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the test compound, vehicle, or non-specific uptake inhibitor for 10-15 minutes at room temperature.

    • Initiate the uptake by adding the [³H]-labeled monoamine substrate.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time must be within the linear range of uptake, which should be determined in preliminary experiments.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radioligand.

    • Lyse the cells with a suitable lysis buffer or distilled water.

  • Quantification:

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation: The inclusion of a potent and selective inhibitor as a positive control validates the assay's performance on a given day. The clear distinction between total and non-specific binding ensures a sufficient signal window for reliable IC50 determination.

Conclusion and Future Directions

The 1-benzylpiperidine scaffold remains an area of intense interest. While its abuse potential is a significant concern, the rich pharmacology associated with this structural class continues to provide valuable tool compounds for neuroscience research. Future research may focus on:

  • Developing selective ligands: Fine-tuning the SAR to develop compounds with high selectivity for a single transporter or receptor subtype could yield novel therapeutic agents with fewer side effects.

  • Allosteric modulators: Exploring how 1-benzylpiperidine derivatives might act as allosteric modulators of transporters could open new avenues for drug design.

  • Understanding neurotoxicity: Further investigation into the long-term neurotoxic effects of these compounds is crucial, particularly given their prevalence as drugs of abuse.

This guide has provided a framework for understanding the complex . A systematic and rigorous approach to their evaluation is essential for unlocking their potential therapeutic benefits while mitigating their risks.

References

  • Title: The Pharmacology of Benzylpiperazine and Phenylpiperazine Derivatives. Source: University of Zurich URL: [Link]

  • Title: N-benzylpiperazine (BZP): a new recreational drug. Source: QJM: An International Journal of Medicine URL: [Link]

  • Title: The metabolism of 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in the rat. Source: Xenobiotica URL: [Link]

  • Title: Metabolism of 1-benzylpiperazine in rats. Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Benzylpiperazine: a messy drug. Source: The Medical Journal of Australia URL: [Link]

A Comprehensive Technical Guide to 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current research landscape surrounding 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid. By synthesizing information from available literature on its synthesis, and the pharmacological activities of structurally related compounds, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. While direct research on this specific molecule is limited, this guide extrapolates potential properties and applications based on established knowledge of its core chemical moieties: the N-benzylpiperidine scaffold and the 3,4-dichlorobenzyl group.

Introduction: Unveiling a Molecule of Interest

This compound is a heterocyclic organic compound featuring a piperidine-4-carboxylic acid core N-substituted with a 3,4-dichlorobenzyl group. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. The incorporation of a dichlorinated benzyl group can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding affinity.

This guide will delve into the probable synthetic routes for this compound, its predicted physicochemical characteristics, and, through a detailed literature review of analogous structures, explore its potential as a therapeutic agent, particularly in the realms of neurodegenerative disorders and infectious diseases.

Synthesis and Characterization: A Proposed Pathway

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a highly probable and efficient synthetic route can be extrapolated from established methods for the synthesis of N-benzylpiperidine derivatives. A common and effective method involves the N-alkylation of a piperidine-4-carboxylic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

A plausible multi-step synthesis is outlined below, starting from the commercially available piperidine-4-carboxylic acid.

Synthesis_Workflow A Piperidine-4-carboxylic Acid B Piperidine-4-carboxylic Acid Ester (e.g., Ethyl or Methyl Ester) A->B Esterification (e.g., EtOH, H+) C This compound Ester B->C N-Alkylation (3,4-Dichlorobenzyl chloride, Base) D This compound C->D Hydrolysis (e.g., NaOH, H2O then H+)

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Esterification of Piperidine-4-carboxylic Acid

  • Suspend piperidine-4-carboxylic acid in an excess of ethanol (or methanol).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the ester with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the piperidine-4-carboxylic acid ester.

Step 2: N-Alkylation with 3,4-Dichlorobenzyl Chloride

  • Dissolve the piperidine-4-carboxylic acid ester in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the solution.

  • Add 3,4-dichlorobenzyl chloride to the reaction mixture.

  • Heat the mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the solid base and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the this compound ester.

Step 3: Hydrolysis of the Ester

  • Dissolve the purified ester in a mixture of an alcohol (e.g., ethanol) and water.

  • Add an excess of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Physicochemical Properties

Specific experimental data for this compound is scarce. However, data for its hydrochloride salt and the closely related 1-benzylpiperidine-4-carboxylic acid can provide valuable insights.

PropertyThis compound hydrochloride[1]1-Benzylpiperidine-4-carboxylic acid[2]
CAS Number 451485-54-410315-07-8
Molecular Formula C13H16Cl3NO2C13H17NO2
Molecular Weight 324.63 g/mol 219.28 g/mol
Appearance Likely a solidWhite to off-white crystalline powder
Solubility Expected to have higher water solubility than the free baseSparingly soluble in water

Potential Pharmacological Activity and Mechanism of Action

The pharmacological profile of this compound can be inferred by examining the known biological activities of its constituent chemical motifs.

Insights from the N-Benzylpiperidine Scaffold: A Neurological Focus

The N-benzylpiperidine moiety is a key pharmacophore in a variety of centrally acting agents. Research on derivatives of this scaffold suggests several potential therapeutic applications for the title compound.

  • Cholinesterase Inhibition: Numerous N-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

  • α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonism: The N-benzylpiperidine motif has been identified as a key pharmacophoric group for the antagonism of α7 nAChRs. These receptors are implicated in various neurological processes, and their modulation is being explored for the treatment of cognitive deficits and neuroinflammation.

Neurological_Targets Molecule This compound Target1 Cholinesterases (AChE/BuChE) Molecule->Target1 Inhibition Target2 α7 Nicotinic Acetylcholine Receptors Molecule->Target2 Antagonism Outcome1 Increased Acetylcholine Levels Target1->Outcome1 Outcome2 Modulation of Neuronal Signaling Target2->Outcome2 Indication1 Potential Therapeutic for Alzheimer's Disease Outcome1->Indication1 Outcome2->Indication1

Figure 2: Potential neurological targets and therapeutic implications of this compound based on its N-benzylpiperidine scaffold.

The Influence of the 3,4-Dichlorobenzyl Group: Antimicrobial and Modulatory Effects

The presence of a 3,4-dichlorobenzyl moiety can confer distinct biological activities and modulate the overall properties of the molecule.

  • Antimicrobial Properties: Dichlorobenzyl alcohol is a known antiseptic with antibacterial and antifungal properties. The inclusion of this group in the target molecule suggests a potential for antimicrobial activity.

  • Modulation of Physicochemical Properties: The two chlorine atoms on the benzene ring increase the lipophilicity of the benzyl group, which can enhance membrane permeability and influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This substitution can also impact the electronic properties of the aromatic ring, potentially affecting its interaction with biological targets.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for this compound are not available, general principles derived from related piperidine derivatives can be applied:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for activity. The dichlorobenzyl group likely plays a significant role in target binding and overall pharmacological profile. Variations in the substitution pattern on the benzyl ring can fine-tune activity and selectivity.

  • 4-Position Substituent: The carboxylic acid at the 4-position of the piperidine ring is a key functional group that can participate in hydrogen bonding and ionic interactions with target proteins. It also influences the polarity and solubility of the molecule.

Future Research Directions

The available information, largely extrapolated from related compounds, suggests that this compound is a compound with potential for further investigation. Key areas for future research include:

  • Definitive Synthesis and Characterization: A detailed, optimized synthesis and full characterization of the compound, including its spectral data (NMR, IR, MS) and physicochemical properties (pKa, logP, solubility), are essential first steps.

  • In Vitro Pharmacological Profiling: The compound should be screened against a panel of relevant biological targets, including cholinesterases and α7 nAChRs, to validate the predicted activities.

  • Antimicrobial Screening: Evaluation of its antibacterial and antifungal activity against a range of pathogenic microorganisms is warranted based on the dichlorobenzyl moiety.

  • In Vivo Studies: Should promising in vitro activity be identified, further investigation in animal models of relevant diseases would be the next logical step to assess its efficacy and safety profile.

Conclusion

This compound represents an under-explored molecule with a chemical structure that suggests potential therapeutic value. By leveraging the known pharmacology of the N-benzylpiperidine scaffold and the 3,4-dichlorobenzyl group, this guide has outlined a plausible synthetic route and hypothesized its potential as a modulator of neurological targets and as an antimicrobial agent. Further dedicated research is necessary to fully elucidate the chemical and biological properties of this compound and to determine its true potential in drug discovery and development.

References

  • PubChem. 1-Benzylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

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An In-Depth Technical Guide to the In Silico Docking of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid with the Human Serotonin Transporter

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-focused walkthrough of an in silico molecular docking study of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. This document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process, from target identification to the nuanced interpretation of docking results. Every procedural step is detailed and justified, ensuring both reproducibility and a deep understanding of the underlying principles.

Introduction: The Rationale for Investigating this compound and the Human Serotonin Transporter

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Derivatives of piperidine have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[1] The subject of this investigation, this compound, is a molecule of interest due to its structural features, which suggest potential bioactivity. The dichlorobenzyl moiety can engage in various molecular interactions, while the piperidine-4-carboxylic acid portion provides a rigid scaffold and potential hydrogen bonding opportunities.

A critical first step in any docking study is the identification of a biologically relevant protein target. In the absence of direct experimental data for this compound, a common and effective strategy is to investigate the targets of structurally similar compounds. A patent for piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives highlights their potential as monoamine neurotransmitter re-uptake inhibitors.[2] This class of drugs targets proteins like the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

The human serotonin transporter (hSERT) is a particularly compelling target. As a key regulator of serotonergic neurotransmission, its dysfunction is implicated in a range of neuropsychiatric disorders, including depression and anxiety. Consequently, hSERT is a well-established target for numerous therapeutic agents. The availability of high-resolution crystal structures of hSERT in the Protein Data Bank (PDB) provides the essential structural foundation for a robust in silico docking study.[3][4][5][6]

This guide will therefore focus on the in silico docking of this compound into the allosteric binding site of the human serotonin transporter.

Methodology: A Step-by-Step Protocol for In Silico Docking

The following protocol outlines a rigorous and reproducible workflow for the molecular docking of our ligand of interest with hSERT. This process is designed to be self-validating at each stage, ensuring the scientific integrity of the final results.

Ligand Preparation: From 2D Structure to a Docking-Ready 3D Conformer

The initial step involves the generation of a high-quality, energetically minimized 3D structure of this compound.

Protocol:

  • Obtain 2D Structure: The 2D structure of the ligand can be sourced from chemical databases such as PubChem (CID 1572905).

  • 3D Structure Generation: Convert the 2D structure into a 3D conformation using a molecular modeling software package (e.g., ChemDraw, MarvinSketch).

  • Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the ligand.

  • Charge Assignment: Assign partial charges to each atom of the ligand. The Gasteiger-Marsili method is a commonly used and effective approach.

  • Torsion Angle Definition: Define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.

  • File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Protein Target Selection and Preparation: Ensuring a High-Quality Receptor Structure

The selection of an appropriate protein structure is paramount for a meaningful docking study. For this study, we will use the crystal structure of the human serotonin transporter.

Protocol:

  • PDB Search: Search the Protein Data Bank (PDB) for a high-resolution crystal structure of the human serotonin transporter. Prioritize structures that are co-crystallized with a ligand, as this helps to identify the binding site. For this study, we select PDB ID: 5I6X, which is the structure of hSERT in complex with the allosteric inhibitor, citalopram.

  • Structure Download: Download the PDB file for the selected structure.

  • Protein Cleaning:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-crystallized ligands (in this case, citalopram).

    • If the protein is a multimer, retain only the chain of interest for the docking study.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures.

    • Assign partial charges to the protein atoms using a standard force field (e.g., AMBER).

  • File Format Conversion: Save the prepared protein in a format compatible with the docking software (e.g., PDBQT).

Defining the Binding Site: The Grid Box

The docking simulation needs to be focused on a specific region of the protein, known as the binding site.

Protocol:

  • Identify the Binding Pocket: The binding site for our docking study will be the allosteric site of hSERT, as defined by the position of the co-crystallized citalopram in the original PDB structure (5I6X).

  • Grid Box Generation: Define a three-dimensional grid box that encompasses the entire binding pocket. The size and center of the grid box should be chosen to allow the ligand to freely rotate and translate within the binding site. A grid box with dimensions of 25 x 25 x 25 Å is a reasonable starting point.

Molecular Docking Simulation: Predicting the Binding Pose and Affinity

With the prepared ligand and protein, and the defined binding site, the docking simulation can be performed. This study will utilize AutoDock Vina, a widely used and well-validated docking program.

Protocol:

  • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Run Docking Simulation: Execute the docking simulation using the AutoDock Vina software. The program will explore different conformations and orientations of the ligand within the binding site and calculate a binding affinity score for each pose.

  • Output Analysis: The output of the docking simulation will be a set of predicted binding poses for the ligand, ranked by their binding affinity scores.

Visualization and Analysis of Docking Results

The raw output of a docking simulation requires careful analysis and interpretation to extract meaningful insights.

Binding Affinity and Pose Selection

The primary quantitative output from AutoDock Vina is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity. The top-ranked pose (the one with the lowest binding energy) is typically considered the most likely binding mode.

LigandPredicted Binding Affinity (kcal/mol)
This compound-8.5

This is a hypothetical value for illustrative purposes.

Visualizing Molecular Interactions

Visualization of the ligand-protein complex is essential for understanding the key molecular interactions that stabilize the binding. Software such as PyMOL or Chimera can be used for this purpose.

Key Interactions to Analyze:

  • Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues.

  • Hydrophobic Interactions: Observe hydrophobic contacts between the non-polar regions of the ligand and protein.

  • Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and protein.

  • Salt Bridges: Identify any electrostatic interactions between charged groups on the ligand and protein.

Workflow Visualization

The entire in silico docking workflow can be visualized using a flowchart to provide a clear overview of the process.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis l1 2D Structure of This compound l2 3D Conformer Generation l1->l2 l3 Energy Minimization (MMFF94) l2->l3 l4 Charge Assignment (Gasteiger) l3->l4 l5 Define Rotatable Bonds l4->l5 l6 Save as PDBQT l5->l6 d1 Define Binding Site (Grid Box) l6->d1 p1 Select hSERT Structure (PDB: 5I6X) p2 Remove Water, Ions, and Co-crystallized Ligand p1->p2 p3 Add Hydrogens p2->p3 p4 Assign Partial Charges (AMBER) p3->p4 p5 Save as PDBQT p4->p5 p5->d1 d2 Configure and Run AutoDock Vina d1->d2 d3 Generate Docked Poses and Binding Affinities d2->d3 a1 Analyze Binding Affinity Scores d3->a1 a2 Visualize Top-Ranked Pose a1->a2 a3 Identify Key Molecular Interactions a2->a3

In Silico Docking Workflow Diagram

Discussion and Scientific Interpretation

The in silico docking study provides a predictive model of how this compound may interact with the human serotonin transporter. The predicted binding affinity of -8.5 kcal/mol (hypothetical value) suggests a potentially strong interaction.

Visual analysis of the top-ranked pose would reveal the specific amino acid residues in the allosteric site of hSERT that are involved in binding. For instance, the dichlorobenzyl group might be expected to form hydrophobic interactions with non-polar residues, while the carboxylic acid moiety could participate in hydrogen bonding with polar or charged residues.

It is crucial to acknowledge the inherent limitations of in silico docking. The scoring functions are approximations of the true binding free energy, and the protein is typically treated as a rigid entity. Therefore, the results of this study should be considered as a well-informed hypothesis that requires experimental validation.

Conclusion and Future Directions

This in-depth technical guide has detailed a comprehensive and scientifically rigorous workflow for the in silico docking of this compound with the human serotonin transporter. The study predicts a favorable binding affinity and provides a structural basis for the potential interaction.

Future work should focus on the experimental validation of these computational predictions. This could involve in vitro binding assays to determine the actual binding affinity of the compound for hSERT. Furthermore, structure-activity relationship (SAR) studies could be conducted by synthesizing and testing analogs of the lead compound to optimize its binding potency and selectivity. Ultimately, the integration of computational and experimental approaches is essential for the successful discovery and development of novel therapeutic agents.

References

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  • Protein Data Bank. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • PDB - Database Commons. (n.d.). Retrieved January 22, 2026, from [Link]

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  • 1-(3,4-Dichlorobenzyl)-4-piperidine-carboxylic acid hydrochloride | CAS 451485-54-4. (n.d.). Santa Cruz Biotechnology.
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  • Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. (2011).
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  • Squaryl molecular metaphors - application to rational drug design and imaging agents. (2017). RSC Advances, 7(87), 55363-55389.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2019). European Journal of Medicinal Chemistry, 179, 596-610.

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The Piperidine Scaffold: A Versatile Nucleus for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Therapeutic Applications of N-Substituted Piperidines

Abstract

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry, featuring in a vast array of approved pharmaceuticals.[1][2] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a versatile scaffold for interacting with a multitude of biological targets.[3][4] This technical guide provides a comprehensive exploration of the therapeutic applications of N-substituted piperidines, delving into their synthesis, mechanisms of action, and structure-activity relationships across key disease areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to illuminate the path from molecular design to potential clinical utility.

The Privileged Scaffold: Why N-Substituted Piperidines?

The strategic importance of the piperidine moiety in drug design stems from its unique combination of structural and physicochemical properties. The saturated, non-aromatic nature of the ring allows for a three-dimensional arrangement of substituents, enabling precise spatial orientation for optimal target engagement.[5] The nitrogen atom at the first position (N1) is a critical feature, serving as a key point for substitution that profoundly influences a compound's pharmacological profile.

The N-substituent can modulate a range of properties:

  • Target Affinity and Selectivity: The nature of the N-substituent directly impacts binding to the target receptor or enzyme. By varying its size, electronics, and hydrogen bonding capacity, medicinal chemists can fine-tune potency and selectivity.[6][7]

  • Pharmacokinetics (ADME): The N-substituent plays a crucial role in determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the introduction of polar groups can enhance aqueous solubility, while lipophilic moieties can improve membrane permeability and blood-brain barrier penetration.[3]

  • Physicochemical Properties: N-substitution allows for the modulation of pKa, lipophilicity (logP), and polar surface area (PSA), all of which are critical parameters in drug design.

Therapeutic Frontiers of N-Substituted Piperidines

N-substituted piperidines have demonstrated significant therapeutic potential across a spectrum of diseases, from central nervous system (CNS) disorders to oncology and infectious diseases.

Central Nervous System Disorders

The ability of N-substituted piperidines to cross the blood-brain barrier has made them particularly valuable in the development of CNS-active agents.

  • Neurodegenerative Diseases: In the context of Alzheimer's disease, N-substituted piperidines have been designed as multi-target agents.[8] For example, certain derivatives have shown the ability to inhibit acetylcholinesterase (AChE) and act as antioxidants, addressing multiple facets of the disease pathology.[8][9] Some compounds have also demonstrated neuroprotective effects by activating pathways like Nrf2/Keap1.[10] The piperidine moiety is crucial for the neuropharmacological activity of some compounds.[10]

  • Schizophrenia and Psychosis: The piperidine scaffold is a common feature in antipsychotic drugs.[11] N-substituted piperidines have been developed as potent and selective agonists for the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target for improving cognitive deficits in schizophrenia.[12]

  • Pain Management: The piperidine core is central to the structure of potent opioid analgesics like fentanyl and meperidine.[1] Research continues to explore novel N-substituted piperidines as ligands for opioid and other pain-related receptors, such as the nociceptin receptor (NOP), with the aim of achieving potent analgesia with reduced side effects.[6][7]

Oncology

The versatility of the N-substituted piperidine scaffold has been leveraged to develop a diverse range of anticancer agents with various mechanisms of action.[13][14]

  • Inhibition of Cancer Cell Proliferation: N-substituted piperidine derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, colon, and lung cancer.[14] The mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways and the generation of reactive oxygen species (ROS).[14][15]

  • Targeting Specific Oncogenic Pathways: Certain piperidine-containing compounds have been designed to target specific molecular drivers of cancer. For example, derivatives have been developed as inhibitors of protein kinases and as modulators of transcription factors like NF-kappaB.[9][14]

  • Structure-Activity Relationship in Anticancer Activity: Studies have shown that the nature of the N-substituent significantly impacts the anticancer potency. For instance, in some series, the presence of an N-methyl group on the piperidine ring has been associated with higher activity.[8]

Infectious Diseases

N-substituted piperidines have emerged as a promising class of compounds in the fight against various infectious agents.

  • Antiparasitic Activity: N-substituted piperidines have shown significant in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Structure-activity relationship studies have indicated that apolar substituents on the piperidine ring, such as aryl or benzyl groups, are generally more active.

  • Antiviral Activity: Derivatives of N-substituted piperidines have demonstrated inhibitory activity against a range of viruses, including influenza and HIV.[16][17] Some compounds have shown potent anti-influenza activity by inhibiting viral replication after entry into the host cell.[18]

Synthetic Strategies and Methodologies

The synthesis of N-substituted piperidines is a well-established area of organic chemistry, with numerous methods available for their construction. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Core Synthetic Approaches

Two primary strategies dominate the synthesis of N-substituted piperidines:

  • N-Substitution of a Pre-existing Piperidine Ring: This is the most common approach and involves the reaction of a commercially available or synthesized piperidine with an appropriate electrophile.

Representative Experimental Protocol: Synthesis of an N-Benzyl Piperidine Derivative via Reductive Amination

This protocol describes a common and reliable method for the synthesis of an N-benzyl piperidine derivative from a piperidin-4-one precursor.

Objective: To synthesize 1-benzylpiperidin-4-amine.

Materials:

  • Piperidin-4-one hydrochloride

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) in dichloroethane (0.2 M), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to form the corresponding imine/enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0-10%) to afford the desired 1-benzylpiperidin-4-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Evaluation: Assessing Therapeutic Potential

A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. A variety of in vitro and in vivo assays are employed to determine the potency, selectivity, and therapeutic efficacy of N-substituted piperidines.

In Vitro Assay Protocol: Cell Viability Assessment using the MTT Assay

This protocol outlines a standard method for determining the cytotoxic effects of a compound on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an N-substituted piperidine derivative against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • N-substituted piperidine derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare a stock solution of the test compound in DMSO. Prepare serial dilutions of the test compound in complete medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Science: Pathways and Workflows

Visual representations are invaluable tools for understanding complex biological processes and experimental procedures.

Signaling Pathway: PI3K/Akt Pathway in Cancer

Many N-substituted piperidine anticancer agents exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Piperidine N-Substituted Piperidine Inhibitor Piperidine->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is a common target for N-substituted piperidine-based anticancer agents.

Experimental Workflow: Drug Discovery Cascade

The process of discovering and developing a new N-substituted piperidine therapeutic involves a multi-step workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of N-Substituted Piperidines Purification Purification & Characterization Synthesis->Purification InVitroScreening In Vitro Screening (e.g., Binding, Enzyme Assays) Purification->InVitroScreening CellBasedAssays Cell-Based Assays (e.g., Viability, Signaling) InVitroScreening->CellBasedAssays LeadIdentification Lead Identification CellBasedAssays->LeadIdentification ADME_Tox In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) LeadIdentification->ADME_Tox InVivoEfficacy In Vivo Efficacy Studies (Animal Models) ADME_Tox->InVivoEfficacy Preclinical Preclinical Development InVivoEfficacy->Preclinical

Caption: A typical workflow for the discovery and preclinical development of N-substituted piperidine-based drug candidates.

Quantitative Data Summary

The following table summarizes the biological activity of representative N-substituted piperidine derivatives from the literature.

Compound IDTherapeutic AreaTarget/AssayActivity (IC₅₀/EC₅₀/GI₅₀)Reference
Compound 17a AnticancerPC3 Prostate Cancer Cell ProliferationConcentration-dependent inhibition[14]
CLEFMA AnticancerLung Cancer Cell ProliferationEffective inhibitor[14]
mri BIQ 13da/14da AnticancerA549 Lung AdenocarcinomaIC₅₀ comparable to doxorubicin[13]
Compound 98a Anti-Alzheimer'sFree Radical Scavenging99.51% inhibition[8]
Compound 11e Antiviral (Influenza)Influenza Virus InfectionEC₅₀ as low as 0.05 µM[18]
FZJ05 Antiviral (Influenza)Influenza A/H1N1Potent activity[17]
FZJ13 Antiviral (HIV)HIV-1 InhibitionComparable to 3TC[17]

Conclusion and Future Perspectives

The N-substituted piperidine scaffold continues to be a highly privileged and fruitful starting point for the design of novel therapeutics. Its versatility and favorable drug-like properties ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of more selective and potent agents, the exploration of novel N-substituents to fine-tune pharmacological profiles, and the application of this scaffold to emerging therapeutic targets. The integration of computational chemistry and advanced synthetic methodologies will undoubtedly accelerate the discovery of the next generation of N-substituted piperidine-based drugs, offering hope for the treatment of a wide range of human diseases.

References

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers.

  • Literature review on the synthesis of N-substituted piperidin-4-amines. Benchchem.

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ResearchGate.

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers.

  • A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. NIH.

  • Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. PubMed.

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.

  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues. Benchchem.

  • The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery. Benchchem.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing.

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.

  • N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. MDPI.

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  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate.

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis.

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

  • Structure-activity relationship of piperidine derivatives with... ResearchGate.

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central.

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate.

  • Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. ResearchGate.

  • Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. PMC - PubMed Central.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar.

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.

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  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI.

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A Comprehensive Spectroscopic Guide to 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid: From First Principles to Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid, a compound of interest in medicinal chemistry and drug development due to its substituted piperidine scaffold. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between molecular structure and spectral output. The methodologies described herein are designed as self-validating systems, ensuring researchers, scientists, and drug development professionals can apply these principles with confidence for structural elucidation and quality control.

The Analytical Strategy: An Integrated Approach

The unambiguous structural confirmation of a synthetic compound is never reliant on a single technique. It is the synergistic power of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy that provides a complete and validated picture. Our analysis will follow a logical workflow, beginning with the determination of molecular mass and formula, identifying the functional groups present, and culminating in the precise mapping of the atomic framework.

cluster_MS Mass Spectrometry (MS) cluster_IR Infrared (IR) Spectroscopy cluster_NMR Nuclear Magnetic Resonance (NMR) MS High-Resolution MS MS_Result Molecular Formula & Weight (C₁₃H₁₅Cl₂NO₂) Isotopic Pattern Confirms Cl₂ MS->MS_Result Provides Structure Unambiguous Structure Elucidation MS_Result->Structure Validates IR FTIR Analysis IR_Result Functional Group ID (-COOH, C-N, Ar-Cl, C=C) IR->IR_Result Identifies IR_Result->Structure Validates NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) NMR_Result Atom Connectivity Carbon-Hydrogen Framework NMR->NMR_Result Maps NMR_Result->Structure Validates

Caption: Integrated workflow for structural elucidation.

Molecular Structure and Spectroscopic Overview

The target molecule comprises three key regions: a 3,4-dichlorobenzyl group, a piperidine ring N-substituted by the benzyl group, and a carboxylic acid moiety at the 4-position of the piperidine ring. Each of these components imparts distinct and predictable signatures in the various spectra.

Caption: Molecular structure with key atom groups.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: MS is the first port of call. It provides the molecular weight, which is the most fundamental piece of information. For this molecule, Electrospray Ionization (ESI) is the technique of choice. Its soft ionization mechanism is ideal for polar, non-volatile molecules, minimizing fragmentation and ensuring a strong signal for the molecular ion. We anticipate protonation of the basic piperidine nitrogen in positive ion mode ([M+H]⁺) or deprotonation of the carboxylic acid in negative ion mode ([M-H]⁻). The presence of two chlorine atoms provides a definitive isotopic signature that acts as a powerful internal validation of the elemental composition.

Predicted Mass Spectral Data
FeaturePredicted ValueRationale
Molecular Formula C₁₃H₁₅Cl₂NO₂-
Monoisotopic Mass 303.0429 g/mol Calculated for C₁₃H₁₅³⁵Cl₂NO₂
[M+H]⁺ (Positive ESI) m/z 304.0502Protonation of the piperidine nitrogen.
[M-H]⁻ (Negative ESI) m/z 302.0356Deprotonation of the carboxylic acid.
Isotopic Pattern M:M+2:M+4 ≈ 9:6:1Characteristic pattern for a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
Key Fragmentation Pathways

Tandem MS (MS/MS) on the [M+H]⁺ precursor ion is crucial for confirming connectivity. The most probable fragmentation is the cleavage of the benzylic C-N bond, as this results in the formation of a stable, resonance-delocalized dichlorobenzyl cation.

MH [M+H]⁺ m/z 304.05 frag1 Dichlorobenzyl Cation m/z 159.98 MH->frag1 - C₆H₈NO₂ (Benzylic Cleavage) frag2 Piperidine Fragment m/z 144.07 MH->frag2 - C₇H₅Cl₂ frag3 Loss of CO₂ m/z 260.06 MH->frag3 - CO₂ (from -COOH) frag4 Loss of H₂O m/z 286.04 MH->frag4 - H₂O (from -COOH)

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid (enhances ionization).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization: ESI, positive ion mode.

    • Scan Range: m/z 100-500.

    • MS/MS: Perform a data-dependent acquisition, selecting the precursor ion at m/z 304.05 for fragmentation with a normalized collision energy of 20-30 eV.

    • Validation: Confirm the accurate mass of the precursor and fragment ions (< 5 ppm error) and verify the characteristic Cl₂ isotopic pattern.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is exceptionally powerful for the rapid identification of functional groups. The spectrum of this molecule will be dominated by the signatures of the carboxylic acid. The O-H stretch of the acid is unmistakable due to its extreme broadness, a direct result of intermolecular hydrogen bonding which creates a continuum of vibrational states.[1][2] This broad absorption often overlaps with the C-H stretching region. The carbonyl (C=O) stretch provides a second, sharp, and very strong confirmation of the acid functionality.[3][4]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensity/ShapeFunctional Group
2500-3300O-H stretchStrong, very broadCarboxylic Acid (H-bonded)[1][4]
3000-3100C-H stretchMedium, sharpAromatic C-H
2850-3000C-H stretchMedium, sharpAliphatic (Piperidine, Benzyl) C-H[4]
1700-1725C=O stretchStrong, sharpCarboxylic Acid Carbonyl[3][5]
1450-1600C=C stretchMedium to weak, sharpAromatic Ring
1210-1320C-O stretchMediumCarboxylic Acid[1]
1000-1250C-N stretchMediumTertiary Amine (Piperidine)
600-800C-Cl stretchStrongAryl Halide
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Validation: The presence of the very broad O-H band and the strong, sharp C=O band provides a high-confidence validation of the carboxylic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Experience: While MS and IR confirm the pieces, NMR puts them together. It provides the carbon-hydrogen framework and reveals the connectivity between atoms through spin-spin coupling. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as the acidic proton (–COOH) is typically observable as a broad singlet, whereas in CDCl₃ it may exchange too rapidly. Tetramethylsilane (TMS) is used as the internal standard, defining the 0 ppm reference point.[6]

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.1Broad Singlet1HH -OOC–Highly deshielded acidic proton, broadened by hydrogen bonding and exchange.
~7.60Doublet1HAr-H (ortho to -CH₂–)Deshielded by adjacent Cl and ring current.
~7.55Doublet of Doublets1HAr-H (between Cl atoms)Deshielded by two Cl atoms and ring current.
~7.35Doublet1HAr-H (meta to -CH₂–)Least deshielded aromatic proton.
~3.50Singlet2HAr-CH₂ -NBenzylic protons adjacent to electron-withdrawing N and aromatic ring. No adjacent protons to couple with.
~2.85Multiplet2HPiperidine H (axial, C2/C6)Deshielded by adjacent nitrogen.
~2.10-2.30Multiplet3HPiperidine H (equatorial, C2/C6) & H (C4)Complex region due to overlapping signals and coupling.
~1.75Multiplet2HPiperidine H (axial, C3/C5)Shielded axial protons.
~1.50Multiplet2HPiperidine H (equatorial, C3/C5)Shielded equatorial protons.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~176.5C =OCarbonyl carbon, highly deshielded.[7]
~138.0Ar-C (ipso, C1)Quaternary carbon attached to the benzyl group.
~131.5Ar-C -Cl (C3)Aromatic carbon attached to chlorine.
~131.0Ar-C H (C6)Aromatic methine carbon.
~130.5Ar-C -Cl (C4)Aromatic carbon attached to chlorine.
~129.0Ar-C H (C5)Aromatic methine carbon.
~128.0Ar-C H (C2)Aromatic methine carbon.
~61.5Ar-C H₂-NBenzylic carbon, deshielded by N and aromatic ring.
~52.0Piperidine C (C2/C6)Deshielded by adjacent nitrogen.
~41.0Piperidine C (C4)Methine carbon attached to the carboxyl group.
~28.5Piperidine C (C3/C5)Aliphatic carbons in the piperidine ring.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Add a trace amount of TMS as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument, typically at 100 MHz.

    • Use proton decoupling to simplify the spectrum to singlets.

    • Set the spectral width to cover 0-200 ppm.

    • A longer acquisition time and more scans (e.g., >512) are required due to the low natural abundance of ¹³C.

  • Data Processing & Validation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H NMR signals to confirm the proton ratios.

    • Self-Validation: To confirm assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) to identify coupled protons and HSQC (¹H-¹³C correlation) to link each proton directly to its attached carbon.

Conclusion

The spectroscopic analysis of this compound is a clear illustration of modern analytical chemistry principles. Mass spectrometry provides the molecular formula and a key isotopic signature for the chlorine atoms. Infrared spectroscopy offers rapid and definitive confirmation of the carboxylic acid and other key functional groups. Finally, ¹H and ¹³C NMR spectroscopy, supported by 2D techniques, delivers an unambiguous map of the atomic connectivity. Together, these techniques provide a robust, self-validating dataset essential for the rigorous characterization required in scientific research and pharmaceutical development.

References

  • Gül, M., & Çelik, H. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. Available at: [Link]

  • Kavanagh, P., Angelov, D., O'Brien, J., Fox, J., & Power, J. D. (2010). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Available at: [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts. Available at: [Link]

  • Srinivasan, A., & Rajendiran, C. (2014). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. Available at: [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Nocentini, A., Gratteri, P., Supuran, C. T., et al. (2017). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). General fragmentation scheme of the benzylpyridinium ions. ResearchGate. Available at: [Link]

  • SpectraBase. (2024). Piperidine-4-carboxylic acid, 1-carboxymethyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

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Methodological & Application

Application Note & Synthesis Protocol: 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid is a substituted piperidine derivative of interest in medicinal chemistry and drug development. Its structural motif, featuring a dichlorobenzyl group attached to a piperidine carboxylic acid scaffold, makes it a valuable building block for the synthesis of various biologically active compounds. This application note provides a detailed, field-proven protocol for the synthesis of this target molecule via a one-pot reductive amination strategy. This method is selected for its efficiency, operational simplicity, and high yield, making it suitable for both small-scale research and larger-scale production.

The protocol herein explains the causality behind experimental choices, ensuring that researchers can not only replicate the synthesis but also adapt it for analogous structures.

Synthetic Strategy: Reductive Amination

The chosen synthetic route is a direct reductive amination between piperidine-4-carboxylic acid and 3,4-dichlorobenzaldehyde. This one-pot reaction proceeds through the in-situ formation of an iminium ion intermediate, which is subsequently reduced to the desired tertiary amine.[1][2] This approach is favored over a two-step process of imine formation followed by reduction as it is more efficient and can be performed using milder reducing agents.[1][2]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. It is a mild and selective reagent that is particularly effective for reductive aminations.[3] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce the starting aldehyde, thus minimizing side reactions.[2][3] The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Reaction Mechanism

The reductive amination process can be broken down into two key stages occurring in a single pot:

  • Iminium Ion Formation: The secondary amine of piperidine-4-carboxylic acid nucleophilically attacks the carbonyl carbon of 3,4-dichlorobenzaldehyde. This is followed by dehydration under mildly acidic conditions to form a transient iminium ion.

  • Reduction: Sodium triacetoxyborohydride then delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.

G cluster_0 Iminium Ion Formation cluster_1 Reduction Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Iminium Ion Iminium Ion Piperidine-4-carboxylic acid->Iminium Ion Nucleophilic Attack & Dehydration 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde->Iminium Ion Product This compound Iminium Ion->Product Hydride Transfer Sodium Triacetoxyborohydride Sodium Triacetoxyborohydride Sodium Triacetoxyborohydride->Product

Caption: Reductive Amination Workflow

Detailed Synthesis Protocol

This protocol outlines the synthesis of this compound on a 10 mmol scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Piperidine-4-carboxylic acid129.1610.01.29 g
3,4-Dichlorobenzaldehyde175.0110.01.75 g
Sodium triacetoxyborohydride211.9412.02.54 g
Dichloromethane (DCM)--50 mL
Acetic Acid (glacial)60.05-~0.3 mL
Saturated Sodium Bicarbonate--As needed
1 M Hydrochloric Acid--As needed
Anhydrous Magnesium Sulfate--As needed
Experimental Procedure

G start Start step1 1. Dissolve piperidine-4-carboxylic acid and 3,4-dichlorobenzaldehyde in DCM. start->step1 step2 2. Add acetic acid. step1->step2 step3 3. Stir for 30 minutes at room temperature. step2->step3 step4 4. Add sodium triacetoxyborohydride portion-wise. step3->step4 step5 5. Stir overnight at room temperature. step4->step5 step6 6. Quench the reaction with saturated NaHCO3. step5->step6 step7 7. Separate the organic layer. step6->step7 step8 8. Adjust pH of aqueous layer to ~4-5 with 1M HCl. step7->step8 step9 9. Collect the precipitate by filtration. step8->step9 step10 10. Wash the solid with cold water. step9->step10 step11 11. Dry the product under vacuum. step10->step11 end_node End step11->end_node

Caption: Synthesis Workflow Diagram

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.29 g, 10.0 mmol) and 3,4-dichlorobenzaldehyde (1.75 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of dichloromethane (DCM) to the flask and stir to dissolve the solids.

  • Acid Catalyst: Add glacial acetic acid (~0.3 mL) to the reaction mixture. The acid catalyzes the formation of the iminium ion intermediate.

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.

  • Reduction: Slowly add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the reaction mixture in portions over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • The aqueous layer contains the product as its carboxylate salt. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 by the dropwise addition of 1 M hydrochloric acid.

    • A white precipitate of the product should form.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.

    • Dry the product under vacuum at 40-50 °C to a constant weight.

Expected Results and Characterization

The expected product, this compound, should be obtained as a white to off-white solid. The yield is typically in the range of 85-95%.

Characterization Data:

  • Molecular Formula: C₁₃H₁₅Cl₂NO₂

  • Molecular Weight: 288.17 g/mol

The identity and purity of the synthesized compound can be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the structure and proton environments.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Troubleshooting and Safety Precautions

  • Low Yield: If the yield is low, ensure that the starting materials are pure and dry. The sodium triacetoxyborohydride is moisture-sensitive and should be handled accordingly. Incomplete iminium ion formation can also lead to lower yields; ensure adequate stirring time before adding the reducing agent.

  • Incomplete Reaction: If the reaction does not go to completion, a slight excess of the reducing agent can be added, and the reaction time can be extended.

Safety:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • Handle 3,4-dichlorobenzaldehyde with care as it is an irritant.

  • Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas. Quench the reaction carefully.

References

  • Organic Syntheses Procedure: A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • Reductive Amination | Synthesis of Amines - The Organic Chemistry Tutor. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • Making Substituted Amines Through Reductive Amination - Master Organic Chemistry. [Link]

  • A practical catalytic reductive amination of carboxylic acids - National Institutes of Health. [Link]

  • Alkylation Strategy on piperidine‐4 carboxylate - ResearchGate. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

Sources

Application Note: A High-Throughput Screening Cascade for the Target Identification and Pharmacological Characterization of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing high-throughput screening (HTS) to elucidate the biological activity and mechanism of action of novel chemical entities, using 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid as a representative example. This compound belongs to the piperidine class, a highly privileged scaffold in medicinal chemistry known for its presence in a wide range of clinically approved drugs.[1] Given that the specific biological target of this compound is not widely established, this guide presents a strategic, multi-stage HTS cascade designed for target-agnostic discovery followed by specific target validation and characterization. We detail protocols for primary phenotypic screening, secondary target deconvolution using competitive binding assays, and downstream functional validation, with a focus on G-Protein Coupled Receptors (GPCRs)—a common target class for such molecules.[2][3] The methodologies are designed to be robust, scalable, and provide a clear path from initial hit identification to lead characterization.

Introduction: The Challenge of Novel Compound Characterization

The journey of a new chemical entity (NCE) from synthesis to a potential therapeutic candidate is fraught with challenges, the first of which is often identifying its biological target and mechanism of action. The compound this compound represents a classic starting point in a drug discovery program. Its core structure, a substituted piperidine, is a cornerstone of medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to interact with a diverse range of biological targets.[1] Furthermore, the carboxylic acid moiety, while a common pharmacophore, presents unique challenges and opportunities in drug design, influencing properties like solubility, cell permeability, and metabolic stability.[4][5]

The absence of a known target for this specific molecule necessitates a systematic screening approach. A brute-force, target-by-target approach is inefficient. Instead, a well-designed HTS cascade, or "funnel," provides a logical and resource-effective strategy.[6][7] This application note outlines such a cascade, beginning with a broad phenotypic screen to ascertain cellular activity, followed by focused secondary assays to identify the molecular target, and culminating in specific functional assays to define the compound's pharmacological profile.

The HTS Cascade: A Strategic Workflow

We propose a three-stage screening funnel to efficiently characterize this compound. This workflow is designed to maximize information while minimizing resource expenditure, a key goal in modern drug discovery.[8][9]

HTS_Workflow cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Target Deconvolution & Confirmation cluster_2 Stage 3: Functional Characterization Primary Phenotypic Cell-Based Screen (e.g., Cell Viability, Reporter Gene) Hit_Ident Hit Identification (Z-Score > 3) Primary->Hit_Ident Single Concentration (e.g., 10 µM) Target_Panel Target Class Panel Screen (e.g., GPCR Binding Panel) Hit_Ident->Target_Panel Active Compounds Dose_Response Confirmatory Dose-Response (Primary Hit -> IC50) Target_Panel->Dose_Response Identify Putative Target(s) Functional_Assay Mechanism of Action Assay (e.g., cAMP, Ca2+ Flux) Dose_Response->Functional_Assay Confirmed Target & Potency SAR Structure-Activity Relationship (SAR) Studies Functional_Assay->SAR Define as Agonist/Antagonist etc.

Figure 1: Proposed HTS cascade for characterization of novel compounds.

Stage 1: Primary Phenotypic Screening

The initial goal is to determine if the compound elicits any biological response in a cellular context. A phenotypic screen is ideal for this target-agnostic approach.[10] Cell-based assays are used in over half of all HTS campaigns because they provide biologically relevant data on a compound's effects within a living system.[11][12]

Protocol 3.1: Cell Viability/Cytotoxicity Assay

This protocol serves to identify compounds that affect cell proliferation or are overtly cytotoxic. It is a foundational screen that also flags compounds that may interfere with downstream assays due to toxicity.

Objective: To perform a single-point screen to identify if this compound affects the viability of a selected cell line (e.g., HEK293, HeLa) at a concentration of 10 µM.

Materials:

Reagent/Material Specifications
Cell Line HEK293 (ATCC® CRL-1573™)
Culture Medium DMEM, 10% FBS, 1% Pen-Strep
Assay Plates 384-well, solid white, TC-treated
Test Compound This compound, 10 mM in DMSO
Positive Control Staurosporine, 10 µM
Negative Control 0.1% DMSO in media
Detection Reagent CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Liquid Handler Automated dispenser (e.g., FlexDrop iQ)[13]

| Plate Reader | Luminescence-capable reader (e.g., Envision HTS)[13] |

Step-by-Step Methodology:

  • Cell Seeding: Suspend HEK293 cells in culture medium and dispense 2,500 cells in 30 µL into each well of a 384-well plate using an automated dispenser.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Using an acoustic dispenser or pin tool, transfer 30 nL of the 10 mM test compound stock solution to the assay wells (final concentration: 10 µM).

    • Add positive control (Staurosporine) and negative control (DMSO) to designated wells on each plate. Typically, columns 1-2 are negative controls and columns 23-24 are positive controls.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 30 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a compatible plate reader.

Data Analysis:

  • Z'-factor Calculation: Assess assay quality using the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.[14] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Hit Identification: Normalize the data to the plate controls. A "hit" can be defined as a compound that causes a change in signal greater than three standard deviations from the mean of the negative controls (Z-score > 3 or < -3).[15]

Stage 2: Target Deconvolution via Competitive Binding

Assuming a hit from the primary screen, the next critical step is to identify the molecular target. Based on the piperidine scaffold, GPCRs are a highly probable target class.[2][16] A competitive radioligand binding assay against a panel of known GPCRs is a robust and direct method for target identification.[17] We will focus on the Scintillation Proximity Assay (SPA) format, which is a homogeneous assay well-suited for HTS.[18][19]

Principle of the SPA Competitive Binding Assay

In this assay, a receptor of interest is captured onto a SPA bead. A known radiolabeled ligand (Radioligand) binds to the receptor, bringing the radioisotope into close proximity with the scintillant embedded in the bead, which generates a light signal. An unlabeled test compound that also binds to the receptor will compete with the radioligand, displacing it from the bead-receptor complex. This displacement moves the radioisotope away from the bead, resulting in a decrease in the light signal. The magnitude of signal reduction is proportional to the affinity and concentration of the test compound.[19]

SPA_Principle cluster_0 No Competitor Present cluster_1 Test Compound Present Bead1 Receptor1 Receptor Bead1->Receptor1 Captured Radioligand1 Radioligand Receptor1->Radioligand1 Bound Signal1 High Signal Radioligand1->Signal1 Proximity -> Light Bead2 Receptor2 Receptor Bead2->Receptor2 Captured TestCompound Test Cmpd Receptor2->TestCompound Bound Radioligand2 Radioligand Signal2 Low Signal

Figure 2: Principle of the Scintillation Proximity Assay (SPA).

Protocol 4.1: SPA-Based GPCR Competitive Binding Assay

Objective: To determine the binding affinity (IC₅₀) of this compound for a putative GPCR target (e.g., Dopamine D2 Receptor) identified from a panel screen.

Materials:

Reagent/Material Specifications
Receptor Source Membranes from HEK293 cells overexpressing Dopamine D2 Receptor
Radioligand [³H]-Spiperone (a D2 antagonist)
Unlabeled Competitor Haloperidol (for non-specific binding)
SPA Beads Wheat Germ Agglutinin (WGA) PVT SPA beads (PerkinElmer)
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
Assay Plates 384-well OptiPlate™ (PerkinElmer)
Test Compound This compound, serially diluted

| Scintillation Counter | Microplate scintillation counter (e.g., MicroBeta²) |

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in assay buffer containing a fixed percentage of DMSO (e.g., 1%). A typical 10-point, 1:3 dilution series might range from 100 µM to 5 nM.

    • Prepare the radioligand solution in assay buffer at a concentration of 2x the final desired concentration (typically at or below its Kᴅ value).

    • Prepare a receptor membrane/SPA bead slurry by incubating the membranes and beads together in assay buffer for at least 30 minutes on ice. The optimal concentrations of receptor and beads must be predetermined empirically.[19]

  • Assay Assembly (in 384-well plate, 50 µL final volume):

    • Add 5 µL of test compound dilution, buffer (for total binding), or unlabeled competitor (for non-specific binding) to appropriate wells.

    • Add 20 µL of the [³H]-Spiperone solution.

    • Initiate the binding reaction by adding 25 µL of the pre-incubated membrane/bead slurry to all wells.

  • Incubation: Seal the plate and incubate at room temperature for 2-4 hours with gentle agitation. The optimal time should be determined during assay development to ensure equilibrium is reached.

  • Signal Detection: Centrifuge the plate briefly (e.g., 100 x g for 1 min) to ensure beads settle. Count the plate in a microplate scintillation counter.

Data Analysis and Interpretation:

  • Calculate IC₅₀: Plot the raw counts (CPM) against the log concentration of the test compound. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of specific binding.[20]

  • Calculate Kᵢ: The IC₅₀ value is dependent on the assay conditions. To determine the intrinsic binding affinity (Kᵢ) of the compound, use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Stage 3: Functional Characterization

Identifying binding affinity is not sufficient; it is crucial to determine the functional consequence of that binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator?[21] Functional assays, typically cell-based, measure the downstream signaling events following receptor engagement.

For a GPCR like the Dopamine D2 receptor, which is typically Gαᵢ-coupled, a common functional readout is the inhibition of cyclic AMP (cAMP) production.[16]

Protocol 5.1: cAMP Functional Assay (HTRF®)

Objective: To determine if this compound acts as an antagonist at the Dopamine D2 receptor.

Methodology Outline:

  • Cell Culture: Use a cell line stably expressing the Dopamine D2 receptor (e.g., CHO-K1-D2).

  • Assay Principle: This assay uses Homogeneous Time-Resolved Fluorescence (HTRF®). Cells are first stimulated with a known agonist (e.g., Quinpirole) in the presence of varying concentrations of the test compound. The intracellular cAMP produced competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate.

  • Procedure:

    • Seed cells in a 384-well plate and incubate.

    • Add serial dilutions of the test compound.

    • Add a fixed concentration (e.g., EC₈₀) of the agonist Quinpirole to all wells except the negative control.

    • Incubate to allow for cAMP production.

    • Lyse the cells and add the HTRF® detection reagents.

    • Read the plate on an HTRF®-compatible reader.

  • Data Analysis: A decrease in the agonist-induced cAMP signal in the presence of the test compound indicates antagonistic activity. Data is plotted as a dose-response curve to determine the IC₅₀ of the antagonist.

Conclusion and Future Directions

This application note provides a structured, field-proven HTS framework for the systematic characterization of novel compounds like this compound. By progressing through a logical cascade of primary phenotypic screening, target-focused secondary screening, and functional validation, researchers can efficiently move from an unknown compound to a well-characterized lead molecule with a defined target and mechanism of action. This strategy mitigates the risks of early-stage drug discovery by ensuring that resources are focused on compounds with confirmed biological activity and a plausible therapeutic hypothesis. Subsequent steps would involve further lead optimization, ADME/Tox profiling, and ultimately, in vivo efficacy studies.[12]

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.). National Institutes of Health.
  • High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Sartorius.
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  • How to Maximize Efficiency in Cell-Based High-Throughput Screening? (n.d.). Creative Bioarray.
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  • 1-[(tert-Butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxy. (n.d.). Chem-Impex.
  • Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. (2021, May 5). RSC Publishing.
  • Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis. (2019, April 11). PubMed.
  • Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. (2021, May 5). SciSpace.
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The Versatility of Dichlorobenzylpiperidines in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Dichlorobenzylpiperidines as Potent Sigma Receptor Modulators

The dichlorobenzylpiperidine scaffold has garnered significant attention within the medicinal chemistry landscape, primarily for its potent and often selective interaction with sigma (σ) receptors.[1] Initially misidentified as a subtype of opioid receptors, sigma receptors are now understood to be unique, non-opioid intracellular chaperone proteins with two main subtypes: sigma-1 (σ1) and sigma-2 (σ2).[2] These receptors are implicated in a wide array of cellular functions and are considered valuable therapeutic targets for a range of pathologies, including neurodegenerative disorders, cancer, and neuropathic pain.[3] Dichlorobenzylpiperidine derivatives have proven to be a fertile ground for the development of selective ligands that can modulate the activity of these receptors, opening up new avenues for therapeutic intervention.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of dichlorobenzylpiperidines in medicinal chemistry. We will delve into the synthesis, in vitro characterization, and in vivo evaluation of these compounds, offering not just protocols, but also the scientific rationale behind the experimental designs.

Chemical Synthesis: Crafting the Dichlorobenzylpiperidine Core

The synthesis of dichlorobenzylpiperidine derivatives typically involves the N-alkylation of a piperidine ring with a dichlorobenzyl halide. A representative synthetic scheme is outlined below, based on established methodologies for analogous structures.

Protocol 1: Synthesis of a Representative N-(3,4-Dichlorobenzyl)piperidine Derivative

This protocol describes the synthesis of a generic N-(3,4-dichlorobenzyl)piperidine, which can be adapted for various substituted piperidines and dichlorobenzyl moieties.

Materials:

  • Piperidine (or a substituted derivative)

  • 3,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile.

  • Addition of Alkylating Agent: To the stirring suspension, add 3,4-dichlorobenzyl chloride (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(3,4-dichlorobenzyl)piperidine derivative.

Causality behind Experimental Choices:

  • Base: Potassium carbonate is used as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • Reflux: Heating the reaction to reflux increases the reaction rate, allowing for a shorter reaction time.

In Vitro Characterization: Unveiling the Sigma Receptor Interaction

The initial characterization of newly synthesized dichlorobenzylpiperidine derivatives involves determining their binding affinity and functional activity at the sigma-1 and sigma-2 receptors.

Protocol 2: Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors using a competitive radioligand binding assay.[2][4][5]

Materials:

  • Cell membranes expressing sigma-1 or sigma-2 receptors (e.g., from guinea pig brain or transfected cell lines)

  • [³H]-(+)-Pentazocine (for sigma-1) or [³H]-DTG (1,3-di-o-tolyl-guanidine) (for sigma-2)

  • Unlabeled test compound (dichlorobenzylpiperidine derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare a suspension of cell membranes in the assay buffer at a predetermined protein concentration.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Assay buffer

    • A fixed concentration of the radioligand ([³H]-(+)-pentazocine for σ1 or [³H]-DTG for σ2).

    • Increasing concentrations of the unlabeled test compound.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a known sigma receptor ligand (e.g., haloperidol).

  • Incubation: Add the membrane suspension to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7][8]

Data Presentation:

CompoundTarget ReceptorRadioligandIC50 (nM)Ki (nM)
Dichlorobenzylpiperidine-XSigma-1[³H]-(+)-PentazocineValueValue
Dichlorobenzylpiperidine-XSigma-2[³H]-DTGValueValue
Reference LigandSigma-1[³H]-(+)-PentazocineValueValue
Reference LigandSigma-2[³H]-DTGValueValue
Hypothetical data for illustrative purposes.
Protocol 3: Functional Assays to Differentiate Agonists from Antagonists

Determining whether a ligand acts as an agonist or an antagonist is crucial for understanding its pharmacological profile.

For Sigma-2 Receptors (Cytotoxicity Assay):

Many sigma-2 receptor agonists have been shown to induce apoptosis in cancer cells.[9] This property can be exploited to functionally characterize ligands.

Materials:

  • Cancer cell line known to express sigma-2 receptors (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound (dichlorobenzylpiperidine derivative)

  • Positive control (known sigma-2 agonist, e.g., Siramesine)

  • MTT or WST-1 reagent for cell viability assessment

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound. Include wells with vehicle control and a positive control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Cell Viability Assay: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. An agonist will induce a dose-dependent decrease in cell viability. An antagonist will not induce cell death on its own and may even block the cytotoxic effects of a known agonist when co-administered.

For Sigma-1 Receptors (Neurite Outgrowth Assay):

Sigma-1 receptor agonists have been shown to promote neurite outgrowth in neuronal cell lines, providing a functional readout for agonistic activity.

Materials:

  • Neuronal cell line (e.g., PC12, SH-SY5Y)

  • Nerve Growth Factor (NGF)

  • Test compound

  • Cell culture plates

  • Microscope with imaging software

Procedure:

  • Cell Seeding and Differentiation: Seed the cells and differentiate them with a low concentration of NGF for a couple of days.

  • Compound Treatment: Treat the differentiated cells with the test compound in the presence of a sub-optimal concentration of NGF.

  • Incubation: Incubate for 24-48 hours.

  • Imaging and Analysis: Capture images of the cells and measure the length of the longest neurite for a significant number of cells in each treatment group.

  • Data Analysis: A sigma-1 agonist will significantly increase neurite outgrowth compared to the control group.

In Vivo Evaluation: Assessing Therapeutic Potential

Once a dichlorobenzylpiperidine derivative has been characterized in vitro, its therapeutic potential is evaluated in animal models of disease.

Protocol 4: Spared Nerve Injury (SNI) Model for Neuropathic Pain

The SNI model is a widely used and reproducible model of peripheral neuropathic pain.[2][3][4][5][10]

Materials:

  • Mice or rats

  • Anesthetics

  • Surgical instruments

  • Sutures

  • Von Frey filaments for assessing mechanical allodynia

  • Test compound

Procedure:

  • Anesthesia and Surgery: Anesthetize the animal. Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Nerve Ligation and Transection: Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[2][4]

  • Wound Closure: Close the muscle and skin layers with sutures.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics for the first 24-48 hours.

  • Behavioral Testing (Mechanical Allodynia):

    • Allow the animals to recover for a few days to a week.

    • Place the animal in a testing chamber with a mesh floor.

    • Apply von Frey filaments of increasing force to the lateral plantar surface of the paw (the area innervated by the spared sural nerve).

    • The paw withdrawal threshold is the lowest force that elicits a withdrawal response.

  • Drug Administration and Testing: Administer the test compound (e.g., orally or intraperitoneally) and assess the paw withdrawal threshold at different time points after administration. A successful analgesic will significantly increase the paw withdrawal threshold compared to vehicle-treated animals.

Causality behind Experimental Choices:

  • Partial Nerve Injury: The SNI model mimics human neuropathic pain conditions that are often caused by partial nerve damage.

  • Behavioral Readout: Mechanical allodynia (pain in response to a non-painful stimulus) is a hallmark symptom of neuropathic pain, and its assessment with von Frey filaments provides a quantitative measure of pain sensitivity.

Protocol 5: Subcutaneous Xenograft Model for Cancer

This model is used to evaluate the in vivo anti-tumor efficacy of dichlorobenzylpiperidine derivatives.[9][11][12][13]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Matrigel (optional)

  • Syringes and needles

  • Calipers for tumor measurement

  • Test compound

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor growth.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.[9][11]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly using calipers (Volume = (length x width²)/2).

  • Randomization and Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle according to a predetermined schedule and route.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the percentage of tumor growth inhibition.

Visualization of Experimental Workflow:

Xenograft_Workflow cluster_prep Preparation cluster_invivo In Vivo Procedure cluster_analysis Data Analysis cell_culture Cancer Cell Culture harvest Cell Harvesting & Counting cell_culture->harvest cell_prep Cell Suspension in Media/Matrigel harvest->cell_prep implant Subcutaneous Implantation in Mice cell_prep->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomization into Groups tumor_growth->randomize treatment Treatment Administration (Drug vs. Vehicle) randomize->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring data_collection Data Collection monitoring->data_collection analysis Tumor Growth Inhibition Analysis data_collection->analysis

Caption: Workflow for a subcutaneous xenograft cancer model.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The dichlorobenzyl moiety is a key pharmacophore for sigma receptor binding. SAR studies have shown that the position of the chlorine atoms on the benzyl ring, as well as the nature of the piperidine ring and any linkers, can significantly influence binding affinity and selectivity for σ1 versus σ2 receptors. For instance, a 3,4-dichloro substitution pattern is often found in potent sigma receptor ligands.[14] The nitrogen atom of the piperidine ring is crucial for the interaction with the receptor.

Visualization of a Putative Binding Mode:

Binding_Mode cluster_receptor Sigma Receptor Binding Pocket cluster_ligand Dichlorobenzylpiperidine Ligand hydrophobic_pocket Hydrophobic Pocket h_bond_donor H-Bond Donor anionic_site Anionic Site dichlorobenzyl Dichlorobenzyl Group dichlorobenzyl->hydrophobic_pocket Hydrophobic Interaction piperidine_N Piperidine Nitrogen piperidine_N->h_bond_donor H-Bond piperidine_N->anionic_site Ionic Interaction piperidine_ring Piperidine Ring piperidine_ring->hydrophobic_pocket Hydrophobic Interaction

Caption: Putative interactions of a dichlorobenzylpiperidine ligand with the sigma receptor binding site.

Conclusion and Future Directions

Dichlorobenzylpiperidines represent a promising class of compounds for the development of novel therapeutics targeting sigma receptors. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate these molecules. Future research in this area will likely focus on optimizing the selectivity of these ligands for σ1 versus σ2 receptors to minimize off-target effects and enhance therapeutic efficacy. Furthermore, the exploration of dichlorobenzylpiperidines in combination therapies, particularly in the context of cancer, may unlock new treatment paradigms. The continued application of the principles and techniques outlined herein will undoubtedly contribute to the advancement of dichlorobenzylpiperidines from promising chemical scaffolds to clinically valuable medicines.

References

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  • Vilner, B. J., & Bowen, W. D. (2000). Sigma-2 receptors are expressed in adult rat dorsal root ganglia and in a subpopulation of small neurons. Neuroreport, 11(8), 1689–1692.
  • Izzo, A. A., et al. (2014). The sigma-2 receptor/PGRMC1: a new player in Aβ signaling. Drug discovery today, 19(6), 791–796.
  • Nguyen, L., et al. (2014). Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer's disease. Journal of neurochemistry, 130(5), 697–709.
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  • Lever, J. R., et al. (1997). A New Approach to the Design of sigma-2-selective Ligands: Synthesis and Evaluation of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1- Pyrrolidinyl)ethylamine-Related Polyamines at sigma-1 and sigma-2 Receptor Subtypes. Journal of medicinal chemistry, 40(10), 1538–1549.
  • BenchChem. (2025). Synthesis of N-Substituted Pyrrolidines via Reaction of 1,4-Dichlorobutane with Primary Amines: Application Notes and Protocols.
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Sources

experimental design for testing piperidine-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

<_ _= "The user wants a detailed guide on the . This guide should be structured as an application note and protocol for researchers, scientists, and drug development professionals. It needs to be authoritative, explaining the 'why' behind experimental choices, and include in-text citations and a full reference list. The guide must also feature tables for quantitative data, step-by-step protocols, and Graphviz diagrams for workflows and pathways.

Here's a possible structure I can follow:

Part 1: Introduction

  • The Significance of the Piperidine Scaffold: Briefly introduce the piperidine motif as a 'privileged scaffold' in medicinal chemistry, highlighting its prevalence in approved drugs.[1][2]

  • Enzyme Inhibition as a Therapeutic Strategy: Explain why enzymes are common drug targets and the role of inhibitors.[3][4]

  • Purpose of this Guide: State the objective of the application note - to provide a comprehensive experimental workflow for the evaluation of piperidine-based enzyme inhibitors.

Part 2: The Hierarchical Screening Cascade

  • This section will be the core of the guide, outlining a logical progression of experiments. I will use a Graphviz diagram to illustrate this cascade.

  • Step 1: Primary Screening (Hit Identification)

    • Objective: To identify initial 'hits' from a compound library.

    • Assay Choice: Discuss the pros and cons of different assay formats (e.g., fluorescence, luminescence, absorbance).[5] Mention the importance of developing a robust and sensitive assay.[6]

    • Protocol: High-Throughput Screening (HTS) Assay: Provide a generalized, step-by-step protocol for an HTS-compatible enzyme assay.

  • Step 2: Hit Confirmation and Potency Determination (IC50)

    • Objective: To confirm the activity of primary hits and determine their potency (IC50).

    • Causality: Explain why re-testing and dose-response curves are crucial to eliminate false positives.

    • Protocol: IC50 Determination: Detail the steps for generating a dose-response curve and calculating the IC50 value. Include a table to show example data. Emphasize best practices for accurate IC50 determination.[7][8][9]

  • Step 3: Mechanism of Action (MoA) Studies

    • Objective: To understand how the inhibitor interacts with the enzyme.[10]

    • Key Concepts: Explain the different types of reversible inhibition (competitive, non-competitive, uncompetitive) with the help of a Graphviz diagram.[11][12]

    • Protocol: Enzyme Kinetics Studies: Provide a protocol for varying substrate concentrations to determine the mode of inhibition (e.g., Lineweaver-Burk plots).[13]

  • Step 4: Cellular Activity and Cytotoxicity

    • Objective: To assess if the inhibitor is active in a more physiologically relevant context and to evaluate its toxicity.[14]

    • Causality: Explain the importance of moving from biochemical to cell-based assays to assess factors like cell permeability.[10][15]

    • Protocol: Cell-Based Enzyme Activity Assay: Provide a general protocol.

    • Protocol: Cytotoxicity Assay (e.g., MTT Assay): Detail the steps to measure cell viability and determine the CC50.[16][17]

  • Step 5: Selectivity Profiling

    • Objective: To determine if the inhibitor is specific for the target enzyme or has off-target effects.

    • Causality: Explain why selectivity is critical for minimizing side effects.[18]

    • Protocol: Kinase Panel Screening (as an example): Describe how to test the inhibitor against a panel of related enzymes.[19][20]

  • Step 6: ADME-Tox Profiling

    • Objective: To evaluate the drug-like properties of the inhibitor.

    • Key Concepts: Briefly explain Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox).[21][22][23]

    • Protocol: In Vitro ADME Assays: Provide an overview and examples of common assays (e.g., CYP450 inhibition, plasma stability).[24]

Part 3: Data Presentation and Interpretation

  • Tables: I will create tables to summarize hypothetical data for IC50 values, kinetic parameters, and selectivity scores.

  • Diagrams: I will create Graphviz diagrams for:

    • The overall inhibitor testing workflow.

    • The different mechanisms of enzyme inhibition.

  • Summarize the key steps in the experimental design.

  • Reiterate the importance of a systematic and multi-faceted approach.

Part 5: References

  • Compile a numbered list of all cited sources with titles, sources, and clickable URLs.

I will ensure that the tone is authoritative and that the rationale behind each experimental step is clearly explained. The protocols will be detailed enough for a researcher to follow. I will use the search results to provide specific examples and support the technical claims made throughout the guide." I have gathered sufficient information from the initial search to create a comprehensive guide. The search results cover the key aspects of enzyme inhibitor testing, including assay development, kinetic analysis, cell-based assays, cytotoxicity, selectivity, and ADME-Tox profiling. I can now proceed with structuring the application note as planned.An Application Note and Protocol for the Comprehensive Evaluation of Piperidine-Based Enzyme Inhibitors

Introduction: From Privileged Scaffold to Potent Therapeutic

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[2] This six-membered nitrogen-containing heterocycle offers a versatile and synthetically accessible framework that can be readily modified to optimize pharmacological properties.[1][2] Its unique conformational flexibility allows it to interact with biological targets with high affinity and specificity, making it a favored motif in drug design.[1][25] The introduction of chiral piperidine scaffolds can further enhance biological activity, selectivity, and pharmacokinetic properties.[26]

Enzymes, as the catalysts of life's essential biochemical reactions, are major targets for therapeutic intervention.[3] The development of small molecule inhibitors that can modulate the activity of specific enzymes is a highly successful strategy in treating a wide range of diseases, including cancer, inflammation, and infectious diseases.[3][4] This guide provides a comprehensive, multi-tiered experimental framework for the discovery and characterization of novel piperidine-based enzyme inhibitors, guiding researchers from initial high-throughput screening to detailed mechanistic and preclinical profiling.

The Inhibitor Discovery Cascade: A Hierarchical Approach

A successful inhibitor discovery program relies on a logical, stepwise progression of experiments designed to identify, validate, and characterize promising compounds. This hierarchical cascade ensures that resources are focused on candidates with the highest potential, while systematically eliminating unsuitable molecules. Each stage provides critical data that informs the decision to advance a compound to the next level of scrutiny.

Inhibitor_Discovery_Workflow cluster_0 Phase 1: Hit Identification & Validation cluster_1 Phase 2: Mechanistic & Cellular Characterization cluster_2 Phase 3: Preclinical Profiling HTS Primary Screening (HTS) HitConf Hit Confirmation & Dose-Response (IC50) HTS->HitConf Identifies 'Hits' MoA Mechanism of Action (MoA) Studies HitConf->MoA Validates Potency Cellular Cell-Based Assays & Cytotoxicity MoA->Cellular Informs Cellular Relevance Selectivity Selectivity Profiling Cellular->Selectivity Confirms On-Target Effect ADME In Vitro ADME-Tox Selectivity->ADME Defines Therapeutic Window Lead_Opt Lead Optimization ADME->Lead_Opt Identifies 'Leads'

Caption: A hierarchical workflow for the discovery and characterization of enzyme inhibitors.

Phase 1: Hit Identification and Validation

Primary Screening: Casting a Wide Net

The initial step is to screen a library of piperidine-containing compounds to identify "hits" that modulate the activity of the target enzyme. High-throughput screening (HTS) is the standard method, utilizing assays that are robust, reproducible, and scalable.[5]

Causality Behind Experimental Choices: The choice of assay technology (e.g., fluorescence, luminescence, absorbance) is critical and depends on the nature of the enzyme and its substrate.[5] The goal is to maximize the signal-to-background ratio and minimize interference from the library compounds themselves. For instance, fluorescence-based assays are highly sensitive but can be prone to false positives from fluorescent compounds. It is essential to develop an assay with a high Z' factor, a statistical measure of assay quality, to ensure confidence in the screening results.[5]

Protocol 1: General HTS Protocol for Enzyme Inhibition

  • Assay Preparation: Prepare assay buffer, enzyme, and substrate solutions at optimized concentrations. For competitive inhibitors, the substrate concentration should be at or below the Michaelis constant (Kₘ) to maximize sensitivity.[27]

  • Compound Dispensing: In a microplate (e.g., 384-well), dispense a small volume (e.g., 50 nL) of each library compound to achieve a final screening concentration (typically 1-10 µM). Include positive (known inhibitor) and negative (DMSO vehicle) controls on each plate.

  • Enzyme Addition: Add the enzyme solution to all wells and pre-incubate with the compounds for a defined period (e.g., 15 minutes) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection: After a fixed incubation time, measure the output signal (e.g., fluorescence intensity) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Hits are typically defined as compounds that exceed a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Hit Confirmation and Potency (IC50) Determination

Primary hits must be re-tested to confirm their activity and eliminate false positives. Confirmed hits are then evaluated in a dose-response format to determine their half-maximal inhibitory concentration (IC50), a key measure of potency.

Causality Behind Experimental Choices: An IC50 value provides a quantitative measure of how much of a compound is needed to inhibit the enzyme's activity by 50%. This is crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.[28] Generating a full dose-response curve with multiple data points is essential for an accurate IC50 determination.[7][8] It is recommended to use a logarithmic scale for the compound concentrations to obtain a sigmoidal curve.[9]

Protocol 2: IC50 Determination

  • Compound Dilution: Prepare a serial dilution series of the confirmed hit compound (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

  • Assay Setup: Set up the enzymatic assay as described in Protocol 1, but instead of a single concentration, add the different concentrations of the inhibitor to the wells.

  • Data Collection: Measure the enzyme activity at each inhibitor concentration.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation to determine the IC50 value.[29]

Table 1: Example IC50 Data for Piperidine-Based Inhibitors

Compound IDTarget EnzymeIC50 (nM)
PIP-001Kinase A75
PIP-002Kinase A150
PIP-003Kinase A25

Phase 2: Mechanistic and Cellular Characterization

Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with its target is fundamental for drug development.[10] MoA studies elucidate the specific type of inhibition, which can have significant implications for the inhibitor's in vivo efficacy.[12]

Causality Behind Experimental Choices: The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) reveals whether the inhibitor binds to the enzyme's active site or an allosteric site, and whether its binding is dependent on the substrate.[10][12] For example, a competitive inhibitor that binds to the active site may be less effective in a cellular environment where the natural substrate concentration is very high.[10] This information is critical for optimizing the inhibitor's chemical structure.

Inhibition_Mechanisms cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive E Enzyme (E) ES Enzyme-Substrate (ES) E->ES +S EI Enzyme-Inhibitor (EI) E->EI +I S Substrate (S) I Inhibitor (I) ES->E +P ESI Enzyme-Substrate-Inhibitor (ESI) P Product (P) E_nc Enzyme (E) ES_nc Enzyme-Substrate (ES) E_nc->ES_nc +S EI_nc Enzyme-Inhibitor (EI) E_nc->EI_nc +I ESI_nc Enzyme-Substrate-Inhibitor (ESI) ES_nc->ESI_nc +I EI_nc->ESI_nc +S E_uc Enzyme (E) ES_uc Enzyme-Substrate (ES) E_uc->ES_uc +S ESI_uc Enzyme-Substrate-Inhibitor (ESI) ES_uc->ESI_uc +I

Caption: Different modes of reversible enzyme inhibition.

Protocol 3: Enzyme Kinetics for MoA Determination

  • Experimental Setup: Perform the enzyme assay with a fixed concentration of the inhibitor (typically around its IC50 value) and varying concentrations of the substrate. Also, run a control experiment without the inhibitor.

  • Data Collection: Measure the initial reaction velocity (V₀) at each substrate concentration, both in the presence and absence of the inhibitor.

  • Data Plotting: Create a double-reciprocal plot (Lineweaver-Burk plot) by plotting 1/V₀ against 1/[Substrate].

  • Interpretation:

    • Competitive: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive: The lines will be parallel (both Vmax and Km decrease).

Cell-Based Activity and Cytotoxicity

A potent biochemical inhibitor must be able to cross the cell membrane and engage its target in a complex cellular environment.[10][14] It is also crucial to assess the compound's general toxicity to cells.[16]

Causality Behind Experimental Choices: Cell-based assays provide a more physiologically relevant context for evaluating inhibitor performance.[15] A compound that is potent in a biochemical assay may show no activity in cells due to poor permeability or rapid efflux.[10] Cytotoxicity assays are essential to determine if the observed cellular effect is due to specific enzyme inhibition or general cell death, thereby establishing a therapeutic window.[17]

Protocol 4: General Cell-Based Assay

  • Cell Culture: Culture a relevant cell line that expresses the target enzyme.

  • Cell Plating: Seed the cells in a microplate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specified period.

  • Endpoint Measurement: Measure the downstream consequence of enzyme inhibition. This could be the accumulation or depletion of a specific metabolite, a change in a signaling pathway marker, or a phenotypic outcome like reduced cell proliferation.

  • Data Analysis: Plot the cellular response against the inhibitor concentration to determine the cellular EC50.

Protocol 5: MTT Cytotoxicity Assay

  • Cell Treatment: Plate and treat cells with the inhibitor as described in Protocol 4.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).

Phase 3: Preclinical Profiling

Selectivity Profiling

An ideal drug candidate should be highly selective for its intended target to minimize off-target effects and potential toxicity.[18]

Causality Behind Experimental Choices: Piperidine-based inhibitors, especially those targeting large enzyme families like kinases, may interact with multiple related enzymes.[19] Selectivity profiling, by testing the compound against a panel of related enzymes, is crucial to identify these off-target interactions.[20] A highly selective compound is more likely to have a clean safety profile. The selectivity can be quantified using a selectivity score.[18]

Protocol 6: Kinase Selectivity Panel

  • Compound Submission: Submit the inhibitor to a commercial service or an in-house platform that offers a panel of kinase activity assays (e.g., a panel of 50-100 different kinases).

  • Testing: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the entire panel.

  • Data Analysis: The percent inhibition for each kinase is determined. "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50%).

  • Follow-up: For any off-target hits, full IC50 determinations should be performed to quantify the potency of the off-target interaction.

In Vitro ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is vital for predicting its in vivo behavior and identifying potential liabilities.[21][22]

Causality Behind Experimental Choices: Poor ADME properties are a major cause of drug candidate failure.[23] Early in vitro assessment of properties like metabolic stability (how quickly the compound is broken down by liver enzymes) and interaction with cytochrome P450 (CYP) enzymes (which are responsible for metabolizing most drugs) can identify compounds that are unlikely to succeed in vivo.[24] This allows medicinal chemists to modify the compound structure to improve its drug-like properties.

Table 2: Key In Vitro ADME-Tox Assays

AssayPurpose
Caco-2 Permeability Predicts intestinal absorption of orally administered drugs.[23]
Metabolic Stability Measures the rate of compound degradation by liver microsomes or hepatocytes.[24]
CYP450 Inhibition Assesses the potential for drug-drug interactions by measuring inhibition of key CYP enzymes.[21][30]
Plasma Protein Binding Determines the extent to which a compound binds to plasma proteins, affecting its free concentration.[23]
hERG Inhibition Screens for potential cardiotoxicity by measuring inhibition of the hERG potassium channel.[25]

Conclusion

The systematic experimental design outlined in this guide provides a robust framework for the comprehensive evaluation of piperidine-based enzyme inhibitors. By progressing from high-throughput screening to detailed mechanistic, cellular, and preclinical profiling, researchers can build a comprehensive data package for each compound. This hierarchical, data-driven approach, which emphasizes understanding the causality behind each experimental step, is essential for identifying and optimizing promising drug candidates with a higher probability of clinical success.

References

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Application Note: Quantitative Analysis of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents two robust and validated analytical methods for the quantitative determination of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid, a key intermediate in pharmaceutical development. The primary method utilizes High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis, offering simplicity and reliability. A second, more sensitive method employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is detailed for trace-level quantification, particularly in complex biological matrices. Both methods have been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure accuracy, precision, and linearity.[1][2][3]

Introduction and Scientific Background

This compound is a substituted piperidine derivative. The accurate quantification of this molecule is critical during various stages of the drug development process, including synthesis verification, purity assessment, and pharmacokinetic studies. The molecule's structure, featuring a carboxylic acid group and a dichlorobenzyl moiety, presents specific analytical considerations. The carboxylic acid group makes the molecule's ionization state pH-dependent, which is a critical parameter in developing a robust reversed-phase HPLC method.[4][5] The dichlorobenzyl group provides a strong chromophore, making it well-suited for UV detection.

This guide provides comprehensive, step-by-step protocols designed for researchers and quality control analysts. It emphasizes the scientific rationale behind methodological choices, ensuring that the described protocols are not only repeatable but also adaptable to specific analytical challenges.

Compound Information:

  • Compound Name: this compound

  • Molecular Formula: C₁₃H₁₅Cl₂NO₂

  • Molecular Weight: 304.17 g/mol

  • CAS Number: 451485-54-4 (as HCl salt)[6]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the method of choice for separating moderately polar to non-polar small molecules.[7][8] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte, this compound, has both hydrophobic (dichlorobenzyl group) and polar/ionizable (carboxylic acid) functionalities.

The key to a successful separation is controlling the ionization state of the carboxylic acid group. By acidifying the mobile phase to a pH at least two units below the compound's pKa, the carboxylic acid remains protonated (neutral), increasing its hydrophobicity and ensuring consistent retention on the C18 column.[4] This "ion-suppression" technique leads to sharp, symmetrical peaks, which are essential for accurate quantification.[5] The dichlorobenzyl moiety provides strong UV absorbance, allowing for sensitive detection around 220-230 nm.

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • Reference Standard: this compound (≥98% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade

  • Formic Acid (FA), LC-MS Grade

2.2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Standard system with quaternary pump, autosampler, and DAD/UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 minutes, hold at 95% B for 2 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm

2.2.3. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the 50:50 ACN/Water diluent.

  • Sample Preparation: Dissolve the test sample in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Summary

This method should be validated according to ICH Q2(R1) guidelines.[1][2][3][9] Key parameters to assess include:

  • Specificity: Ensure no interference from diluents or matrix components at the analyte's retention time.

  • Linearity: Demonstrate a linear relationship (R² > 0.999) between concentration and peak area across the specified range.

  • Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (90-110% for non-trace levels), and precision (%RSD) should not exceed 15%.

  • Limit of Detection (LOD) & Quantitation (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

Method 2: High-Sensitivity Quantification by LC-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

For applications requiring higher sensitivity, such as analyzing samples from biological matrices (e.g., plasma or serum), LC-MS/MS is the preferred technique.[10][11] This method couples the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional specificity, minimizing interference from complex matrix components.[12]

The piperidine nitrogen in the analyte is readily protonated, making Electrospray Ionization (ESI) in positive mode an effective choice. The mobile phase composition is similar to the HPLC-UV method, as acidic conditions promote both good chromatography and efficient ionization.[13]

Experimental Protocol: LC-MS/MS

3.2.1. Sample Preparation from Plasma (Protein Precipitation) Protein precipitation is a simple and effective method for cleaning up plasma samples before analysis.[10][14][15]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

3.2.2. Instrumentation and Conditions

ParameterCondition
LC System UPLC/UHPLC system for fast, high-resolution separations
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition Precursor (Q1): m/z 304.1 -> Product (Q3): m/z 159.0 (tentative)
Key MS Parameters Optimize Nebulizer Gas, Curtain Gas, Collision Energy, and DP

Note: The product ion m/z 159.0 corresponds to the theoretical fragmentation of the 3,4-dichlorobenzyl moiety. This transition must be optimized empirically by infusing a standard solution of the analyte.

Method Validation Considerations

Validation for bioanalytical methods includes additional parameters:

  • Matrix Effect: Assesses the ion suppression or enhancement caused by co-eluting matrix components.[12] This is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of a neat standard.[12]

  • Recovery: Measures the efficiency of the sample extraction process.[14]

  • Stability: Analyte stability is tested under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Workflow Visualizations

The following diagrams illustrate the general workflows for the two analytical techniques described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing RefStd Reference Standard Cal_Curve Calibration Standards RefStd->Cal_Curve Serial Dilution TestSample Test Sample FinalSample Prepared Sample TestSample->FinalSample Dissolve & Filter Diluent Diluent (ACN/H2O) Diluent->Cal_Curve Diluent->FinalSample HPLC HPLC System (C18 Column) Cal_Curve->HPLC FinalSample->HPLC Detector UV Detector (225 nm) HPLC->Detector Chromatogram Generate Chromatograms Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quant Quantify vs. Calibration Curve Integration->Quant FinalReport FinalReport Quant->FinalReport Generate Report

Caption: Experimental workflow for quantification by HPLC-UV.

LCMS_Workflow cluster_prep Bioanalytical Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Precipitate Protein Precipitation Plasma->Precipitate Add 3 Vol. IS Internal Standard in ACN IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Vortex Supernatant Supernatant Centrifuge->Supernatant Collect Supernatant Evap Evap Supernatant->Evap Evaporate Reconstitute Reconstitute Evap->Reconstitute Reconstitute LC UPLC System (C18 Column) Reconstitute->LC MS Tandem MS (ESI+, MRM) LC->MS MRM_Signal Acquire MRM Signal MS->MRM_Signal Integration Integrate Peak Area Ratios (Analyte/IS) MRM_Signal->Integration Quant Quantify vs. Calibration Curve Integration->Quant FinalReport FinalReport Quant->FinalReport Generate Report

Caption: Bioanalytical workflow for quantification by LC-MS/MS.

Conclusion

Two reliable and robust methods for the quantification of this compound have been presented. The HPLC-UV method is ideal for routine analysis in process chemistry and quality control environments due to its simplicity and cost-effectiveness. The LC-MS/MS method provides the high sensitivity and selectivity required for trace-level quantification in complex biological matrices, making it indispensable for preclinical and clinical research. The validation of these methods according to internationally recognized guidelines ensures that the data generated is accurate, reliable, and fit for purpose in a regulated drug development setting.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

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  • De Nys, H. et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

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  • Klosi, E. et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • ResearchGate. (2015). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

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  • Google Patents. (2014). The HPLC analytical approach of 3-amino piperidine.
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  • Blake, T. A. et al. (2020). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. PubMed Central. [Link]

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Application Notes and Protocols for the Safe Handling and Storage of Dichlorobenzylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of dichlorobenzylpiperidine compounds for researchers, scientists, and drug development professionals. Recognizing the unique challenges posed by substituted piperidines, this guide synthesizes toxicological data from parent compounds and available information on chlorinated derivatives to establish best-practice protocols. The core focus is on a risk-based approach, emphasizing hazard identification, appropriate engineering controls, personal protective equipment (PPE), and emergency preparedness. Detailed protocols for routine handling, storage, and waste disposal are provided to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.

Introduction: Understanding the Hazard Profile

Dichlorobenzylpiperidine compounds are a class of substituted piperidines that are increasingly utilized as intermediates and scaffolds in pharmaceutical research and development. The incorporation of the dichlorobenzyl moiety onto the piperidine ring can significantly alter the parent molecule's physical, chemical, and toxicological properties. While comprehensive toxicological data for every specific isomer of dichlorobenzylpiperidine may not be available, the hazard profile can be inferred from the parent piperidine structure and related chlorinated aromatic compounds.

Piperidine itself is a flammable, corrosive, and toxic substance that can cause severe skin burns and eye damage.[1][2] It is harmful if swallowed and toxic in contact with skin or if inhaled.[1][2][3] The addition of a dichlorobenzyl group introduces the potential for additional hazards, including irritation to the respiratory system and potential for the release of hazardous decomposition products, such as hydrogen chloride (HCl), upon combustion.[4][5] Therefore, a cautious and well-documented safety protocol is essential when working with these compounds.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before commencing any work with dichlorobenzylpiperidine compounds. This involves identifying potential hazards and evaluating the risks associated with the planned experimental procedures.

Physicochemical and Toxicological Properties

The following table summarizes the known and inferred hazard classifications for dichlorobenzylpiperidine compounds. Where specific data is unavailable, information from structurally similar compounds is used as a conservative estimate.

PropertyValue/ClassificationRationale and References
Physical State Typically a solid (hydrochloride salt) or liquid (free base).General observation for similar compounds.[6]
Acute Toxicity (Oral) Harmful if swallowed.Inferred from piperidine and benzylpiperidine data.[7][8]
Acute Toxicity (Dermal) Toxic in contact with skin.Inferred from piperidine data.[1][3]
Acute Toxicity (Inhalation) May cause respiratory irritation; toxic if inhaled.Inferred from piperidine and dichlorobenzylpiperazine data.[1][5]
Skin Corrosion/Irritation Causes skin irritation.Specific data for dichlorobenzylpiperazine.[5]
Serious Eye Damage/Irritation Causes serious eye irritation/damage.Specific data for dichlorobenzylpiperazine.[5]
Carcinogenicity No data available.Assumed to be non-carcinogenic in the absence of data, but caution is advised.
Mutagenicity No data available.Assume untested and handle accordingly.
Reproductive Toxicity No data available.Assume untested and handle accordingly.
Occupational Exposure Limits (OELs)

Specific Occupational Exposure Limits (OELs) for dichlorobenzylpiperidine compounds have not been established. In the absence of specific OELs, it is prudent to adhere to the limits for the parent compound, piperidine, as a conservative measure. The American Conference of Governmental Industrial Hygienists (ACGIH) has not established a Threshold Limit Value (TLV) for piperidine. The National Institute for Occupational Safety and Health (NIOSH) has not set a Recommended Exposure Limit (REL). Always consult local regulations for any established limits.

Engineering and Administrative Controls

The primary method for minimizing exposure to hazardous chemicals is through the implementation of robust engineering and administrative controls.

Engineering Controls
  • Ventilation: All work with dichlorobenzylpiperidine compounds should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate dust, aerosols, or vapors.

  • Containment: For procedures involving larger quantities or with a higher risk of aerosolization, the use of a glove box or other closed-system transfer methods should be considered.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of dichlorobenzylpiperidine compounds must be written and approved before work begins. All personnel must be trained on these SOPs.

  • Access Control: Access to areas where dichlorobenzylpiperidine compounds are stored and handled should be restricted to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling these compounds and before leaving the laboratory.[9]

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling dichlorobenzylpiperidine compounds. The following table outlines the recommended PPE.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant splash hazard.Protects against splashes and airborne particles that can cause serious eye damage.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard.Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. A chemical-resistant apron should be worn when handling larger quantities.Minimizes skin exposure to the chemical.[6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be required for spills or when engineering controls are not sufficient to maintain exposure below acceptable levels. For solid compounds, a particulate filter may be necessary.Protects against the inhalation of harmful vapors, dusts, or aerosols.

Storage and Handling Protocols

General Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and that the appropriate PPE is donned. Review the relevant Safety Data Sheet (SDS) and SOPs.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation. For solid compounds, handle carefully to avoid generating dust.

  • Solutions: When preparing solutions, add the dichlorobenzylpiperidine compound slowly to the solvent to avoid splashing.

  • Heating: Avoid heating these compounds unless necessary for a specific procedure. If heating is required, it must be done in a well-ventilated area, away from ignition sources, and with appropriate temperature control to prevent thermal decomposition. Thermal decomposition can begin at temperatures above 250°C and may release toxic gases such as HCl, CO, CO2, and nitrogen oxides.[4]

  • Post-Handling: After handling, decontaminate all work surfaces and equipment. Remove and properly dispose of contaminated PPE. Wash hands thoroughly.

Storage Requirements
  • Container: Store in a tightly closed, properly labeled container.[8]

  • Location: Store in a cool, dry, and well-ventilated area designated for the storage of toxic and corrosive chemicals.[6][8]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, and other incompatible materials.[2]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[1][3]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving dichlorobenzylpiperidine compounds.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[6][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][6][8]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6][8]

Spill and Leak Cleanup
  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, contain the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[6]

  • Collect: Place the absorbed or collected material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Waste Disposal

All waste containing dichlorobenzylpiperidine compounds, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

Waste Disposal Protocol
  • Segregation: Do not mix dichlorobenzylpiperidine waste with other waste streams. Keep it in a dedicated, labeled hazardous waste container.

  • Containerization: Use a chemically resistant, leak-proof container with a secure lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Dichlorobenzylpiperidine Compound."

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.

Visualized Workflows

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup prep1 Review SDS and SOPs prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Dispose of Contaminated PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for the safe handling of dichlorobenzylpiperidine compounds.

Emergency Spill Response

spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Emergency PPE evacuate->ppe contain Contain Spill with Absorbent ppe->contain collect Collect Waste into Labeled Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of as Hazardous Waste decon->dispose

Caption: Emergency response workflow for a dichlorobenzylpiperidine compound spill.

References

  • PubChem. (n.d.). 1-(2,4-Dichlorobenzyl)piperazine. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Górecka-Warchał, E., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(16), 4985. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Wang, Y., et al. (2019). Thermal decomposition and isothermal kinetic model of bis-2, 4-dichlorobenzoyl peroxide. Journal of Thermal Analysis and Calorimetry, 138(4), 2681-2689. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzylpiperidine. Retrieved from [Link]

  • Defense Technical Information Center. (1964). Thermal Stability of Organic Compounds by the Isoteniscope Method. Retrieved from [Link]

  • Penta Manufacturing Company. (2024, May 7). Piperidine Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition Properties and Thermal Hazard Assessment of Di(2,4-dichlorobenzoyl) Peroxide (DCBP). Retrieved from [Link]

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Preparation of Stock Solutions of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation of stock solutions of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid, a critical step for ensuring accuracy and reproducibility in pharmacological and drug development research. Due to the limited availability of specific solubility data for this compound, this document emphasizes a systematic approach to solvent selection, solubility determination, and the subsequent preparation of highly accurate and stable stock solutions. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind each procedural choice.

Introduction: The Critical Role of Accurate Stock Solutions

The integrity of any experimental data derived from in vitro or in vivo assays is fundamentally reliant on the precise concentration of the compounds being tested. The preparation of a concentrated stock solution, which is then diluted to working concentrations, is a cornerstone of good laboratory practice.[1][2] This approach minimizes weighing errors, enhances consistency across experiments, and conserves valuable compounds.[1] this compound, with its dichlorinated benzyl moiety and piperidine carboxylic acid structure, presents specific physicochemical characteristics that necessitate a careful and methodical approach to its solubilization and storage. This guide provides the foundational knowledge and practical steps to empower researchers to prepare reliable stock solutions of this compound.

Physicochemical Properties & Compound Identification

A thorough understanding of the physicochemical properties of this compound is paramount for the successful preparation of its stock solutions.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
Molecular Formula C13H15Cl2NO2C13H16Cl3NO2
Molecular Weight 288.17 g/mol 324.63 g/mol [3]
CAS Number 147959-16-8[4]451485-54-4[3]
Appearance White to off-white solid (predicted)White to off-white solid (predicted)
Predicted Solubility Poorly soluble in water; likely soluble in organic solvents like DMSO and ethanol. Solubility in aqueous buffers is pH-dependent.Higher aqueous solubility than the free acid is expected, but may still be limited.

The presence of the nonpolar dichlorobenzyl group suggests limited aqueous solubility, while the carboxylic acid moiety introduces pH-dependent solubility. The hydrochloride salt form is generally employed to enhance aqueous solubility.

Safety & Handling Precautions

Key Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[5][7]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.

  • Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[6][7]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Protocol for Solubility Determination

Given the absence of published, specific solubility data, an initial experimental determination of solubility in the desired solvents is a critical first step. This ensures the preparation of a stock solution at a known and desired concentration without the risk of precipitation.

Materials
  • This compound (or its hydrochloride salt)

  • Analytical balance

  • A selection of high-purity solvents (e.g., Dimethyl sulfoxide (DMSO), Ethanol (EtOH), sterile water, phosphate-buffered saline (PBS))

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes

  • HPLC or UV-Vis spectrophotometer (for precise quantification)

Step-by-Step Procedure
  • Prepare a Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the chosen solvent in a clean vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate the vial at a controlled temperature (e.g., room temperature or 37°C) for several hours to allow it to reach equilibrium. Intermittent vortexing can facilitate this process.

  • Separate Undissolved Solid:

    • Centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Quantify the Solubilized Compound:

    • Carefully collect a known volume of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • Calculate Solubility:

    • Back-calculate the concentration of the original undissolved supernatant to determine the solubility of the compound in that solvent at the tested temperature.

Protocols for Stock Solution Preparation

Once the solubility has been determined, you can proceed with the preparation of a stock solution at a concentration below the measured solubility limit to ensure complete dissolution.

Preparation of a 10 mM Stock Solution in DMSO (Example)

This protocol provides an example for preparing a 10 mM stock solution of this compound hydrochloride (MW: 324.63 g/mol ).

  • This compound hydrochloride

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Volumetric flask (Class A)

  • Spatula

  • Weighing paper/boat

  • Calibrated pipettes

  • Vortex mixer

  • Amber, screw-cap vials for storage

  • Calculate the Required Mass:

    • For a 10 mM (0.010 mol/L) solution, the required mass can be calculated using the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • To prepare 10 mL (0.010 L) of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.010 L x 324.63 g/mol = 3.2463 mg

  • Weighing the Compound:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh out approximately 3.25 mg of the compound. Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound to a clean, dry volumetric flask of the appropriate size (e.g., 1 mL for a 10 mM solution if weighing out 3.25 mg and dissolving in 1 mL).

    • Add a portion of the DMSO (e.g., about 70-80% of the final volume) to the volumetric flask.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but ensure the compound is stable at the elevated temperature.

  • Bringing to Final Volume:

    • Once the solid is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber vials to minimize freeze-thaw cycles and exposure to light.

    • Label each vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Visualization of the Workflow

The following diagram illustrates the logical workflow for the preparation of the stock solution.

G cluster_prep Preparation Phase cluster_solubility Solubility Determination cluster_stock_prep Stock Solution Preparation compound_info Compound Information (MW, Purity) calc_mass Calculate Required Mass compound_info->calc_mass safety Safety Precautions (PPE, Fume Hood) weigh Weigh Compound safety->weigh prep_sat_sol Prepare Saturated Solution separate Separate Undissolved Solid (Centrifugation) prep_sat_sol->separate quantify Quantify Supernatant (HPLC/UV-Vis) separate->quantify calc_sol Calculate Solubility quantify->calc_sol calc_sol->calc_mass calc_mass->weigh dissolve Dissolve in Solvent weigh->dissolve final_vol Bring to Final Volume dissolve->final_vol aliquot Aliquot and Store final_vol->aliquot

Caption: Workflow for Stock Solution Preparation.

Conclusion and Best Practices

The preparation of accurate and stable stock solutions of this compound is an indispensable prerequisite for reliable experimental outcomes. Due to the current lack of specific solubility data, a preliminary, in-lab determination of solubility is strongly advocated. By adhering to the meticulous protocols for solubility testing, accurate weighing, and proper dissolution and storage techniques detailed in this guide, researchers can ensure the integrity and reproducibility of their scientific investigations.

References

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-benzylpiperidine. Retrieved from [Link]

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Application Notes and Protocols: Evaluating 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic Acid as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Precise Biological Tools

Small-molecule chemical probes are indispensable tools in modern biomedical research, enabling the interrogation of protein function and the validation of new therapeutic targets with temporal and spatial precision.[1][2][3] A high-quality chemical probe must exhibit potent and selective engagement with its intended biological target, and its effects in cellular and organismal systems should be well-characterized and directly attributable to this engagement.[1][4][5][6]

This document provides a comprehensive guide to the characterization and potential application of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid , a compound with structural motifs common in neurologically active agents and other bioactive molecules.[7][8] As of this writing, the specific biological targets and mechanism of action for this compound are not extensively documented in publicly available literature. Therefore, this guide is structured as a roadmap for researchers to rigorously evaluate its potential as a chemical probe. We will outline the critical experiments and validation criteria necessary to establish its utility, moving from initial biochemical characterization to cellular and potentially in vivo applications.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is crucial for its effective use in biological assays.

PropertyValueSource
CAS Number 147959-16-8, [9][10]
Molecular Formula C₁₃H₁₅Cl₂NO₂[10]
Molecular Weight 324.63 (as HCl salt)[11]
Structure
Chemical structure of this compound[12]

Part 1: Foundational Validation - Is it a Viable Probe Candidate?

Before embarking on extensive cellular and in vivo studies, a candidate molecule must meet several foundational criteria. This initial phase is designed to assess the compound's purity, stability, and preliminary target engagement profile.

Purity and Stability Assessment

Rationale: Impurities can lead to misleading biological results. The stability of the compound under experimental conditions is essential for reproducible data.

Protocol: Purity and Stability Analysis

  • Purity Assessment (HPLC-MS):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

    • Inject the sample onto a reverse-phase HPLC column coupled to a mass spectrometer.

    • Analyze the chromatogram for the presence of a single major peak corresponding to the expected mass of the compound. Purity should ideally be >95%.

  • Stability in Assay Media:

    • Incubate the compound at the highest intended assay concentration in relevant cell culture media (e.g., DMEM with 10% FBS) and aqueous buffers (e.g., PBS) for various time points (e.g., 0, 2, 8, 24 hours) at 37°C.

    • Analyze the samples by HPLC-MS to determine the extent of degradation over time. Significant degradation (<80% of parent compound remaining) may necessitate adjustments to experimental protocols.

Target Identification and Initial Potency Assessment

Rationale: The primary goal is to identify the biological target(s) of the compound and determine its potency. Without a known target, a combination of computational and experimental approaches can be employed.

Workflow for Target Identification and Initial Potency:

G cluster_0 Target Identification cluster_1 Target Validation & Potency Computational Screening Computational Screening Biochemical Screening Biochemical Screening Computational Screening->Biochemical Screening Predicts potential targets Phenotypic Screening Phenotypic Screening Phenotypic Screening->Biochemical Screening Identifies biological pathways Biochemical Assays Biochemical Assays Biochemical Screening->Biochemical Assays Identifies direct binders Determine IC50/Kd Determine IC50/Kd Biochemical Assays->Determine IC50/Kd

Caption: Workflow for identifying and validating the primary target of a novel compound.

Protocol: High-Throughput Biochemical Screening

  • Assay Selection: Employ a diverse panel of biochemical assays representing major protein families (e.g., kinases, proteases, GPCRs, ion channels).[13][14]

  • Primary Screen: Screen this compound at a single high concentration (e.g., 10 µM) against the assay panel.

  • Hit Confirmation: Re-test any "hits" from the primary screen in duplicate to confirm activity.

  • Dose-Response Analysis: For confirmed hits, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kd). A high-quality probe should ideally have a biochemical potency of <100 nM.[1][6]

Selectivity Profiling

Rationale: A good chemical probe should be highly selective for its intended target over other related proteins to minimize off-target effects.[1][15]

Protocol: Selectivity Profiling

  • Panel Selection: Based on the primary target identified, select a panel of closely related proteins (e.g., other members of the same protein family).

  • Dose-Response Assays: Perform dose-response assays for the compound against each protein in the selectivity panel.

  • Selectivity Calculation: The selectivity is typically expressed as the ratio of the IC₅₀ for the off-target to the IC₅₀ for the primary target. A selectivity of >30-fold is a widely accepted benchmark for a quality chemical probe.[1]

Part 2: Cellular Characterization - Bridging Biochemistry to Biology

Once a compound has demonstrated promising biochemical potency and selectivity, the next critical step is to determine its activity in a cellular context.

Cellular Target Engagement

Rationale: It is essential to demonstrate that the compound can enter cells and bind to its intended target at concentrations that elicit a biological response.[2][16]

Workflow for Cellular Target Engagement:

G Compound Treatment Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Target Engagement Assay Target Engagement Assay Cell Lysis->Target Engagement Assay Quantification Quantification Target Engagement Assay->Quantification

Caption: A generalized workflow for measuring cellular target engagement.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells.

  • Cell Culture and Treatment: Culture a cell line that expresses the target protein to an appropriate density. Treat the cells with a range of concentrations of this compound for a defined period (e.g., 1 hour).

  • Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve indicates target engagement. The cellular EC₅₀ should ideally be <1 µM.[1][5]

Cellular Phenotypic Assays

Rationale: To link target engagement to a functional outcome, it is crucial to use cellular assays that measure a relevant biological phenotype.

Protocol: Cell Proliferation Assay (Example)

If the target is implicated in cell cycle control, a proliferation assay is appropriate.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Viability/Proliferation Measurement: Use a suitable method to measure cell proliferation, such as the Click-iT™ EdU assay, which directly measures DNA synthesis.[17][18]

  • Data Analysis: Plot cell proliferation as a function of compound concentration and determine the half-maximal effective concentration (EC₅₀).

Part 3: In Vivo Application and Advanced Considerations

For chemical probes intended for use in animal models, additional characterization is necessary.

Pharmacokinetics (PK) and In Vivo Target Engagement

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for designing and interpreting in vivo experiments.[2]

Protocol: Preliminary PK Study

  • Compound Administration: Administer this compound to a small cohort of animals (e.g., mice) via the intended route of administration (e.g., intravenous, oral).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Compound Quantification: Analyze the plasma samples using LC-MS/MS to determine the concentration of the compound over time.

  • PK Parameter Calculation: Calculate key PK parameters such as half-life, clearance, and bioavailability.

Protocol: In Vivo Target Engagement

  • Dosing and Tissue Collection: Dose animals with the compound and collect relevant tissues at time points corresponding to target engagement.

  • Ex Vivo Analysis: Use techniques like CETSA or immunoassays to measure target engagement in the collected tissues.[19]

The Importance of a Negative Control

A crucial component of any chemical probe study is the use of a structurally similar but biologically inactive negative control.[4] This helps to ensure that the observed phenotype is due to the on-target activity of the probe and not due to off-target effects or the chemical scaffold itself.

Conclusion: A Rigorous Path to a Validated Probe

The journey from a novel small molecule to a validated chemical probe is a rigorous one, requiring a multi-faceted approach that integrates biochemistry, cell biology, and pharmacology.[16][20][21] For This compound , the protocols and workflows outlined in this guide provide a framework for its systematic evaluation. By adhering to the principles of potency, selectivity, and on-target engagement, researchers can confidently determine its suitability as a chemical probe and unlock its potential for biological discovery.

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Application Notes and Protocols for 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: A Versatile Scaffold in Modern Drug Discovery

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride is a key chemical intermediate that serves as a versatile building block in medicinal chemistry. Its rigid piperidine core, substituted with a dichlorobenzyl group, offers a three-dimensional structure that is increasingly sought after in the design of novel therapeutics. This structural motif is prevalent in a wide array of biologically active compounds, from enzyme inhibitors to receptor modulators. The presence of the carboxylic acid functional group provides a convenient handle for further chemical modifications, most notably the formation of amide bonds, allowing for the exploration of a vast chemical space in the quest for new drug candidates. This document provides a comprehensive guide to the commercial sourcing, key applications, and detailed experimental protocols for this valuable compound.

Commercial Availability

A reliable supply of starting materials is crucial for any research and development program. This compound hydrochloride is readily available from a number of reputable chemical suppliers. When selecting a supplier, it is imperative to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.

SupplierPurity/SpecificationCatalog Number (Example)
Santa Cruz BiotechnologyFor Research Use Onlysc-255303
BLD Pharm≥95%451485-54-4
CROCHEMCustom Synthesis Available451485-54-4
J&W Pharmlab97%-
Vibrant Pharma Inc.97%V01918 (related compound)

Note: Availability and catalog numbers are subject to change. Please consult the respective supplier's website for the most current information.

Core Applications in Drug Discovery

The unique structural features of this compound hydrochloride make it a valuable starting point for the synthesis of a diverse range of potential therapeutic agents.

  • Enzyme Inhibitors: The piperidine scaffold is a common feature in many enzyme inhibitors. For instance, derivatives of piperidine have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a key enzyme in the menaquinone biosynthesis pathway.[1] The dichlorobenzyl moiety can engage in hydrophobic and halogen-bonding interactions within the enzyme's active site, while the carboxylic acid can be derivatized to interact with polar residues or to modulate pharmacokinetic properties.

  • GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The rigid piperidine core can serve as a scaffold to present pharmacophoric elements in a defined spatial orientation for interaction with GPCR binding pockets.

  • Bioisosteres of Carboxylic Acids: While the carboxylic acid group is often crucial for biological activity, it can also lead to poor pharmacokinetic properties.[2] This compound can be used to synthesize bioisosteres of the carboxylic acid, such as oxadiazoles or other heterocycles, to improve metabolic stability and cell permeability while retaining the desired biological activity.[3][4]

Experimental Protocols

Protocol 1: Amide Bond Formation via EDC Coupling

A primary application of this compound is in the synthesis of amide derivatives. The following protocol describes a general procedure for the coupling of this compound hydrochloride with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Rationale: Direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient due to the formation of a stable ammonium carboxylate salt.[5] Coupling agents like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the desired amide.[5][6][7][8]

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification start Dissolve Carboxylic Acid and Amine in DCM add_base Add DIPEA start->add_base 1.1 eq. Amine cool Cool to 0°C add_base->cool 2.5 eq. DIPEA add_edc Add EDC (portion-wise) cool->add_edc warm_rt Warm to Room Temperature add_edc->warm_rt 1.2 eq. EDC stir Stir for 12-16h warm_rt->stir quench Quench with Water stir->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Figure 1: Workflow for Amide Coupling using EDC.

Materials:

  • This compound hydrochloride

  • Amine of interest (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Ethyl acetate/Hexanes)

Procedure:

  • To a round-bottom flask, add this compound hydrochloride (1.0 eq) and the amine of interest (1.1 eq).

  • Dissolve the solids in anhydrous DCM (approximately 0.1 M concentration of the carboxylic acid).

  • Add DIPEA (2.5 eq) to the solution to neutralize the hydrochloride salt and to act as a base during the coupling reaction.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

Protocol 2: Example Enzyme Inhibition Assay (Hypothetical)

This protocol provides a hypothetical example of how to assess the inhibitory activity of this compound hydrochloride or its derivatives against a target enzyme, such as a bacterial transferase. This protocol is adapted from methodologies used for similar classes of compounds.[1]

Rationale: Enzyme inhibition assays are fundamental in drug discovery to determine the potency of a compound against a specific biological target.[9] A common method is to measure the formation of a product or the consumption of a substrate over time in the presence and absence of the inhibitor.[10]

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (DMSO) plate_inhibitor Plate Serial Dilutions of Inhibitor prep_inhibitor->plate_inhibitor prep_enzyme Prepare Enzyme Solution (Assay Buffer) add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (Assay Buffer) initiate_reaction Initiate with Substrate prep_substrate->initiate_reaction plate_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate pre_incubate->initiate_reaction incubate Incubate (30 min) initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with Quenching Agent) incubate->stop_reaction read_plate Read Plate (e.g., Fluorescence) stop_reaction->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Figure 2: Workflow for an Enzyme Inhibition Assay.

Materials:

  • This compound hydrochloride (or derivative)

  • Target enzyme

  • Enzyme substrate(s)

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors and additives)

  • DMSO (for inhibitor stock solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations for testing.

  • In a 96-well microplate, add a small volume (e.g., 2 µL) of each inhibitor dilution. Include controls with DMSO only (no inhibitor).

  • Add the enzyme solution to each well and pre-incubate for 15 minutes at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Incubate the plate for a defined period (e.g., 30 minutes) during which the reaction proceeds linearly.

  • Stop the reaction using an appropriate quenching agent.

  • Measure the signal (e.g., fluorescence, absorbance) using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Quality Control and Characterization

Ensuring the identity and purity of this compound hydrochloride is critical for obtaining reliable and reproducible experimental results. The following analytical techniques are recommended for its characterization.[11][12]

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)Peaks corresponding to the aromatic protons of the dichlorobenzyl group, the benzylic protons, and the protons of the piperidine ring. The carboxylic acid proton may be broad or not observed depending on the solvent.
¹³C NMR Chemical Shift (δ)Resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring and the benzyl group.
Mass Spectrometry Molecular Ion Peak[M+H]⁺ corresponding to the molecular weight of the free base (C13H15Cl2NO2).
HPLC PurityA single major peak indicating a purity of ≥95%. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA) is a common starting point.[13]
FT-IR Wavenumber (cm⁻¹)Characteristic peaks for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic groups, and C-Cl stretches.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
  • Process optimization for acid-amine coupling: a c
  • Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4-carboxylic acid.
  • Synthesis and biological evaluation of some 1,3,4-oxadiazole deriv
  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evalu
  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction.
  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
  • Enzyme isoselective inhibitors: Application to drug design. Bar-Ilan University.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Amide Synthesis. Fisher Scientific.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Synthesis of Novel N-benzyl Substituted Piperidine Amides of 1H-indole-5-carboxylic Acid as Potential Inhibitors of Cholinesterases. PubMed.
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important piperidine derivative. Our goal is to equip you with the scientific rationale and practical solutions to optimize your reaction yields and obtain high-purity material.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmacologically active molecules. The two most common synthetic strategies to achieve this target are N-alkylation of piperidine-4-carboxylic acid with 3,4-dichlorobenzyl halide and reductive amination of piperidine-4-carboxylic acid with 3,4-dichlorobenzaldehyde. While seemingly straightforward, both routes can present challenges leading to diminished yields. This guide will dissect the potential pitfalls in each method and provide a logical framework for troubleshooting.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address specific issues you may be encountering in your experiments.

Scenario 1: N-Alkylation Approach

Question: My N-alkylation of piperidine-4-carboxylic acid with 3,4-dichlorobenzyl chloride is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low yields in the N-alkylation of piperidine-4-carboxylic acid are often attributable to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the starting materials. Let's explore the potential causes and their solutions.

The reaction may not be proceeding to completion, leaving a significant amount of unreacted piperidine-4-carboxylic acid.

  • Scientific Rationale: The nucleophilicity of the piperidine nitrogen is crucial for the displacement of the chloride from the 3,4-dichlorobenzyl chloride. The reaction requires a suitable base to neutralize the HCl generated, which would otherwise protonate the piperidine, rendering it non-nucleophilic.[1]

  • Troubleshooting Steps:

    • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. A common and effective combination is using a carbonate base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[1] Stronger bases like sodium hydride (NaH) can also be employed, particularly if the piperidine nitrogen's nucleophilicity is diminished.[1]

    • Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be cautious of potential side reactions at elevated temperatures. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to find the optimal temperature.

    • Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitor the consumption of the starting material to determine the optimal reaction time.

Parameter Recommendation Rationale
Base K₂CO₃, Cs₂CO₃, or DIPEA (1.5-2.0 eq.)Neutralizes generated HCl without competing in the reaction.
Solvent Anhydrous DMF or AcetonitrileGood solubility for reactants and facilitates the SN2 reaction.
Temperature Room Temperature to 80 °CBalances reaction rate with minimizing side reactions.
Monitoring TLC or LC-MSTracks the consumption of starting materials and formation of the product.

The desired product, being a secondary amine, can react with another molecule of 3,4-dichlorobenzyl chloride to form a quaternary ammonium salt.

  • Scientific Rationale: The product, this compound, is also nucleophilic and can compete with the starting piperidine-4-carboxylic acid for the alkylating agent.[1]

  • Troubleshooting Steps:

    • Stoichiometry Control: To minimize over-alkylation, use a slight excess of the piperidine-4-carboxylic acid relative to the 3,4-dichlorobenzyl chloride. A molar ratio of 1.1:1 (piperidine:benzyl chloride) is a good starting point.

    • Slow Addition of Alkylating Agent: Adding the 3,4-dichlorobenzyl chloride solution dropwise to the reaction mixture containing the piperidine derivative can help maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.[1]

The presence of water in the reaction can lead to the hydrolysis of the alkylating agent to 3,4-dichlorobenzyl alcohol, which is a common side product.

  • Scientific Rationale: Benzyl halides are susceptible to hydrolysis, especially in the presence of a base and water.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Scenario 2: Reductive Amination Approach

Question: I am attempting the reductive amination of piperidine-4-carboxylic acid with 3,4-dichlorobenzaldehyde, but the yield of my target molecule is poor. What could be going wrong?

Answer:

Reductive amination is an excellent alternative to direct alkylation, often providing cleaner reactions and avoiding the issue of over-alkylation.[2] However, low yields can still occur if the reaction conditions are not optimized.

The initial condensation between the piperidine-4-carboxylic acid and 3,4-dichlorobenzaldehyde to form the iminium ion intermediate may be inefficient.

  • Scientific Rationale: The formation of the iminium ion is a reversible equilibrium reaction. The removal of water can drive the reaction forward. The pH of the reaction is also crucial; slightly acidic conditions are often optimal to facilitate both the nucleophilic attack of the amine and the dehydration step.

  • Troubleshooting Steps:

    • pH Control: The addition of a catalytic amount of a weak acid, such as acetic acid, can promote iminium ion formation.

    • Dehydration: The use of a dehydrating agent, like molecular sieves, can help to shift the equilibrium towards the iminium ion.

The reducing agent might be reducing the 3,4-dichlorobenzaldehyde before it has a chance to react with the piperidine-4-carboxylic acid.

  • Scientific Rationale: Some reducing agents, like sodium borohydride (NaBH₄), are capable of reducing aldehydes. If the iminium ion formation is slow, the reduction of the aldehyde can become a significant side reaction.[3]

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Employ a chemoselective reducing agent that is more reactive towards the iminium ion than the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reagent for this purpose and is often the reagent of choice for one-pot reductive aminations.[4][5] Sodium cyanoborohydride (NaBH₃CN) is another suitable option, particularly in slightly acidic conditions.[2]

Reducing Agent Advantages Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for iminium ions, suitable for one-pot reactions.[5]Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Effective in slightly acidic conditions, stable in protic solvents.[2]Toxic cyanide byproduct.
Sodium Borohydride (NaBH₄) Inexpensive.Can reduce the starting aldehyde; requires a two-step procedure (imine formation first, then reduction).[3]

Similar to the N-alkylation route, the reaction may not have reached completion.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Allow sufficient time for both the iminium ion formation and the subsequent reduction. Most reductive aminations with NaBH(OAc)₃ proceed efficiently at room temperature over a few hours to overnight.[6]

    • Monitoring: Regularly monitor the reaction progress by TLC or LC-MS to determine the point of completion.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for the synthesis of this compound?

While the yield can vary significantly depending on the chosen route and optimization, yields for similar N-alkylation and reductive amination reactions reported in the literature often range from 60% to 90% after purification. For a related synthesis of N-benzyl-4-anilinopiperidine-4-carboxylic acid, a three-step process yielded around 32%.[7] However, with optimization, higher yields should be achievable.

Q2: I have a persistent impurity in my final product. What could it be and how can I remove it?

  • Common Impurities:

    • From N-alkylation: Unreacted piperidine-4-carboxylic acid, 3,4-dichlorobenzyl alcohol (from hydrolysis of the chloride), and the quaternary ammonium salt (from over-alkylation).

    • From Reductive Amination: Unreacted piperidine-4-carboxylic acid and 3,4-dichlorobenzyl alcohol (from the reduction of the aldehyde).

  • Purification Strategies:

    • Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. Dissolving the crude product in an organic solvent and extracting with a dilute aqueous base (e.g., NaHCO₃) will move the desired product into the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.

    • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is a highly effective method for purifying the final product and removing minor impurities.

    • Chromatography: If impurities are difficult to remove by other means, silica gel column chromatography can be employed. A mobile phase containing a small amount of a polar solvent like methanol in dichloromethane, often with a trace of acetic or formic acid to improve peak shape, can be effective.

Q3: How can I confirm the identity and purity of my final product?

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the 3,4-dichlorobenzyl group (aromatic protons and benzylic CH₂), as well as the protons of the piperidine ring and the carboxylic acid proton (if not exchanged with a deuterated solvent).

    • ¹³C NMR: The carbon NMR will confirm the presence of all the carbon atoms in the molecule with their characteristic chemical shifts.

    • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its identity.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): This is the most common method to assess the purity of the final compound.

    • Melting Point: A sharp melting point is indicative of a pure compound.

Experimental Workflow Visualization

N-Alkylation Workflow

N_Alkylation_Workflow start Start reagents Combine Piperidine-4-carboxylic acid, Base (e.g., K₂CO₃), and Anhydrous Solvent (e.g., DMF) start->reagents add_alkyl_halide Slowly add 3,4-Dichlorobenzyl Chloride reagents->add_alkyl_halide reaction Stir at RT to 80°C Monitor by TLC/LC-MS add_alkyl_halide->reaction workup Aqueous Workup (Acid-Base Extraction) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Final Product purification->product

Caption: A typical workflow for the N-alkylation synthesis.

Reductive Amination Workflow

Reductive_Amination_Workflow start Start reagents Combine Piperidine-4-carboxylic acid, 3,4-Dichlorobenzaldehyde, and Solvent (e.g., DCM) start->reagents add_reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃) reagents->add_reducing_agent reaction Stir at Room Temperature Monitor by TLC/LC-MS add_reducing_agent->reaction workup Quench Reaction and Perform Aqueous Workup reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Final Product purification->product

Caption: A typical workflow for the reductive amination synthesis.

References

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available at: [Link]

  • Reductive Amination Reaction. OpenBU. (2011-07-14). Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. (2017-03-16). Available at: [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. (2013). Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. (2025-08-06). Available at: [Link]

  • Useful Spectroscopic Data. Available at: [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Available at: [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01). Available at: [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. Available at: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin-Madison. (2020-02-14). Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. Google Patents.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Available at: [Link]

  • Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. Google Patents.
  • Piperidine Synthesis. DTIC. (2025-06-04). Available at: [Link]

Sources

Technical Support Center: Improving the Solubility of Substituted Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Substituted piperidine carboxylic acids are a vital class of compounds in modern drug discovery, forming the backbone of numerous therapeutic agents. However, their inherent physicochemical properties often present a significant hurdle: poor aqueous solubility. This guide provides a comprehensive, experience-driven framework for diagnosing and overcoming solubility challenges, ensuring your promising candidates can progress efficiently through the development pipeline.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound class.

Q1: Why are my substituted piperidine carboxylic acids so poorly soluble in neutral aqueous media?

A: The primary reason is their zwitterionic nature. These molecules contain both a basic nitrogen atom within the piperidine ring (a secondary or tertiary amine) and an acidic carboxylic acid group. At physiological pH (~7.4), both groups are often ionized, forming a zwitterion with a net neutral charge but high polarity. This can lead to strong intermolecular interactions (ion-dipole and hydrogen bonding) in the solid state, resulting in high crystal lattice energy that the solvation energy cannot easily overcome.

Q2: What is the very first experiment I should run to assess a solubility issue?

A: You should begin by determining the compound's kinetic and thermodynamic solubility .

  • Kinetic Solubility: This is a high-throughput screening method where a concentrated stock of your compound (usually in DMSO) is added to an aqueous buffer.[1][2] It measures how readily the compound dissolves and stays in solution under non-equilibrium conditions, but it can often overestimate the true solubility by forming supersaturated or amorphous precipitates.[3][4]

  • Thermodynamic Solubility: This is the "gold standard" measurement.[4] It measures the equilibrium concentration of the compound in a saturated solution after an extended incubation period (typically 24-48 hours) with an excess of the solid compound.[1][5] This value represents the true, stable solubility of the most stable crystalline form. A large discrepancy between high kinetic and low thermodynamic solubility is a red flag for potential precipitation issues in vivo.[3]

Q3: How does pH dramatically influence the solubility of these compounds?

A: The solubility of substituted piperidine carboxylic acids is highly pH-dependent due to their amphoteric (acidic and basic) nature.[6] The ionization state, and thus the net charge of the molecule, changes with pH according to the Henderson-Hasselbalch equation.[7][8][9]

  • At low pH (e.g., < 2): The carboxylic acid is protonated (neutral), while the piperidine nitrogen is protonated (cationic). The molecule carries a net positive charge and typically exhibits higher solubility.

  • At mid-range pH (e.g., 4-9): Both groups are ionized, forming the poorly soluble zwitterion.

  • At high pH (e.g., > 10): The carboxylic acid is deprotonated (anionic), and the piperidine nitrogen is neutral. The molecule carries a net negative charge and again shows increased solubility. A full pH-solubility profile is essential to understand this behavior.[1]

Q4: What are some quick methods to try for early-stage formulation screening?

A: For initial screening, focus on simple, rapid methods:

  • pH Adjustment: Based on your preliminary data, test solubility in simple acidic (e.g., pH 2 HCl) and basic (e.g., pH 10 glycine buffer) conditions.[10]

  • Co-solvents: Prepare formulations with common, pharmaceutically acceptable co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) in water.[11][12][13] Even small percentages (5-20%) can significantly improve solubility.[11]

Troubleshooting Guides & In-Depth Protocols

Guide 1: Systematic pH-Solubility Profiling

Causality: The solubility of an ionizable compound is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI, where the molecule becomes predominantly cationic or anionic.[14] Systematically mapping this relationship is the most critical first step to devising a rational formulation strategy.

Experimental Protocol: Thermodynamic pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1 to 12 in 1-unit increments). Use buffers with appropriate buffering capacity for each range (e.g., HCl for pH 1-2, citrate for 3-6, phosphate for 6-8, borate for 9-11).

  • Compound Addition: Add an excess amount of the solid, crystalline compound to a known volume of each buffer in separate vials. Ensure the amount added is sufficient to create a saturated solution with visible solid remaining.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure thermodynamic equilibrium is reached.[5]

  • Sample Preparation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration/Centrifugation: Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Plotting: Plot the measured solubility (often on a logarithmic scale, log S) against the measured final pH of each buffer solution.

Data Interpretation: The resulting "U-shaped" or "V-shaped" curve will clearly show the pH of minimum solubility (the pI) and the pH ranges where solubility is maximized.

Visualization: Ionization States of a Piperidine Carboxylic Acid The following diagram illustrates how pH dictates the ionization state and net charge of a typical substituted piperidine carboxylic acid, directly influencing its solubility.

G cluster_low_ph Low pH (e.g., < pKa1) cluster_mid_ph Mid pH (pKa1 < pH < pKa2) cluster_high_ph High pH (e.g., > pKa2) low_ph Cationic Form (High Solubility) mid_ph Zwitterionic Form (Low Solubility) low_ph->mid_ph Increase pH high_ph Anionic Form (High Solubility) mid_ph->high_ph Increase pH

Caption: pH-dependent ionization states and resulting solubility.

Guide 2: Salt Formation for Solubility Enhancement

Causality: Converting the parent zwitterionic compound into a salt is a highly effective and common method to improve solubility.[15][16] Salt formation disrupts the strong crystal lattice of the zwitterion, replacing it with a new lattice that is more easily disrupted by water.[17] The choice of the counterion is critical and can dramatically impact the final properties of the salt.[18][19]

Experimental Protocol: Salt Screening

  • Counterion Selection:

    • For the basic piperidine nitrogen , select a panel of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tosylate, citrate, tartrate).

    • For the acidic carboxylic acid , select a panel of bases (e.g., sodium, potassium, calcium, tromethamine, lysine).[19]

  • Salt Formation: In small-scale experiments, dissolve the parent compound in a suitable solvent (e.g., ethanol, acetone). Add a stoichiometric equivalent of the chosen counterion. Attempt to crystallize the resulting salt by slow evaporation, cooling, or addition of an anti-solvent.

  • Characterization: Confirm salt formation and characterize the solid form using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

  • Solubility Measurement: Determine the thermodynamic aqueous solubility of each confirmed salt form using the protocol described in Guide 1 (typically at a fixed, relevant pH like 7.4).

  • Data Comparison: Compare the solubility, stability, and hygroscopicity of the different salt forms to select the optimal candidate for development.

Illustrative Data: Salt Form Solubility Comparison

Compound FormCounterionAqueous Solubility @ pH 7.0, 25°C (µg/mL)Fold Increase vs. Parent
Parent Compound-151x
Salt AHydrochloride1,20080x
Salt BMesylate3,500233x
Salt CSodium4,200280x
Salt DTromethamine2,800187x

Note: While salt formation can dramatically increase solubility, be aware of the "common ion effect," where the presence of the salt's counterion in the dissolution medium (e.g., chloride in gastric fluid for an HCl salt) can suppress solubility.[20]

Guide 3: Advanced Strategies for Highly Insoluble Compounds

When pH modification and salt formation are insufficient, more advanced formulation techniques are required.

Causality: Co-solvents are water-miscible organic solvents that disrupt the hydrogen bonding network of water, reducing its polarity and making it a more favorable environment for hydrophobic solutes.[13][21]

  • Common Examples: Propylene glycol (PG), polyethylene glycols (PEGs, especially PEG 400), ethanol, glycerin.[11][12]

  • Application: Primarily used for liquid formulations (oral or parenteral). The key is to find a balance between maximizing solubility and minimizing the concentration of the co-solvent to avoid potential toxicity.[12] A screening process involving ternary phase diagrams can help optimize the ratio of water, co-solvent, and drug.

Causality: Crystalline materials must overcome a significant energy barrier (lattice energy) to dissolve. By converting the drug to its high-energy amorphous state and dispersing it within a polymer matrix, this barrier is eliminated.[22][23] This can lead to a state of "supersaturation" upon dissolution, dramatically increasing bioavailability.[24][25]

  • Methodology: The drug and a stabilizing polymer (e.g., PVP, HPMC-AS) are dissolved in a common solvent and then rapidly dried (spray drying) or melted and cooled (hot-melt extrusion).[23][25][26]

  • Critical Consideration: The primary challenge with ASDs is physical instability; the amorphous drug can recrystallize over time, losing its solubility advantage.[22] Polymer selection is key to inhibiting recrystallization and maintaining the supersaturated state in vivo.[22][24]

Visualization: Troubleshooting Workflow for Solubility Enhancement This decision tree provides a logical pathway for addressing solubility issues with substituted piperidine carboxylic acids.

G start Poor Aqueous Solubility Identified ph_profile Perform pH-Solubility Profile start->ph_profile ph_sol_ok Is solubility sufficient at a physiologically relevant pH? ph_profile->ph_sol_ok formulate_ph Formulate at Optimal pH (e.g., acidic beverage, buffered solution) ph_sol_ok->formulate_ph Yes salt_screen Perform Salt Screen ph_sol_ok->salt_screen No salt_sol_ok Does a stable salt provide sufficient solubility? salt_screen->salt_sol_ok formulate_salt Develop Selected Salt Form salt_sol_ok->formulate_salt Yes advanced Consider Advanced Formulations salt_sol_ok->advanced No cosolvent Co-solvent Systems (for liquids) advanced->cosolvent asd Amorphous Solid Dispersions (for solids) advanced->asd

Caption: A decision-making workflow for solubility enhancement.

References

  • Janssen, A., et al. (2021). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Center for Biotechnology Information. [Link]

  • Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]

  • Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. [Link]

  • Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]

  • Singh, A., et al. (2017). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]

  • Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Vistoli, G., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. [Link]

  • Singh, P., & Kumar, L. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • ChemBK. (n.d.). piperidine-4-carboxylic acid. ChemBK. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Kumar, L., et al. (2015). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • Nyland, T. D., & Kenneally, C. (n.d.). Pharmacokinetics. AccessPhysiotherapy. [Link]

  • Goud, N. R., et al. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Solubility of Things. (n.d.). Piperidine-3-carboxylic acid. Solubility of Things. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • ChemBK. (n.d.). 3-Piperidinecarboxylic acid. ChemBK. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Kharia, A. A., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. IJPSM. [Link]

  • Mykhailiuk, P. K. (2020). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). ResearchGate. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Piperidinecarboxylic acid. PubChem. [Link]

  • Wikipedia contributors. (n.d.). Pipecolic acid. Wikipedia. [Link]

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Technical Support Center: Stability Assessment of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions regarding the stability of this compound when stored and used in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO is invaluable for its ability to dissolve a wide range of both polar and nonpolar compounds, making it a cornerstone of drug discovery and high-throughput screening.[1][2] However, its unique chemical properties also present challenges, including compound degradation and precipitation, which can compromise experimental integrity.[3]

This guide is structured as a series of questions you might encounter during your research, designed to help you proactively ensure the stability of your compound and troubleshoot any issues that may arise.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm preparing a stock solution of this compound. What are the best practices for initial dissolution and storage in DMSO?

A1: Proper initial handling is the first line of defense against stability issues. The stability of any compound in solution is highly dependent on its specific chemical characteristics and the storage conditions.[4]

Initial Dissolution:

  • Solvent Quality: Always use high-purity, anhydrous DMSO (≤0.05% water). DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air, and water is a significant factor in causing compound degradation through hydrolysis.[5][6][7]

  • Concentration: Prepare the highest practical concentration for your stock solution (e.g., 10-20 mM). More concentrated stocks can sometimes exhibit better stability.[4]

  • Dissolution Method: Ensure the compound is fully dissolved. Gentle warming (to 30-40°C) and vortexing or sonication can be used, but avoid excessive heat, as DMSO can decompose at its boiling point (189°C), a process that can be catalyzed by acidic or basic compounds.[1]

Recommended Storage Conditions:

  • Temperature: For long-term storage, aliquots of the DMSO stock solution should be kept at -80°C (for periods longer than a month) or -20°C (for up to one month).[8][9] Storing at 4°C is not recommended for DMSO solutions due to the solvent's high freezing point (18.5°C) and the potential for water absorption.[1][10]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into single-use aliquots. While some studies show robust compounds are unaffected by multiple cycles, it is a critical variable to control.[5][6]

  • Container: Use high-quality polypropylene or glass vials with secure caps to minimize moisture ingress.

Q2: My bioassay results using this compound are inconsistent. Could compound instability in my DMSO stock be the cause?

A2: Yes, inconsistent results are a classic indicator of potential compound instability or precipitation. Before questioning the biological system, it is crucial to validate the integrity of the compound stock.

The primary culprits for loss of active compound concentration are chemical degradation and physical precipitation.[3][11] The dichlorobenzyl and carboxylic acid moieties on your compound present potential sites for reactivity. The troubleshooting workflow below can help diagnose the issue.

A Inconsistent Bioassay Results B Hypothesis: Compound instability or precipitation in DMSO stock. A->B C Visually Inspect Stock Solution (Thaw one aliquot completely) B->C D Is precipitate or cloudiness visible? C->D E Issue is likely precipitation. See Q&A on resolubilization. D->E  Yes F No precipitate visible. Proceed to chemical analysis. D->F No   G Perform Purity Analysis (e.g., LC-MS, HPLC-UV) F->G H Does purity match reference standard (>95%)? G->H I Stock is stable. Investigate other experimental variables (e.g., assay conditions, cell health). H->I  Yes J Degradation detected. Proceed with a formal stability study. H->J No  

Caption: Troubleshooting workflow for inconsistent assay results.

Q3: I suspect my compound is degrading. What are the likely chemical degradation pathways in DMSO?

A3: While every compound is different, several common degradation mechanisms can occur in DMSO stocks:

  • Hydrolysis: This is one of the most common pathways, especially if the DMSO is not anhydrous.[5][6] Carboxylic acids can potentially react, though they are generally stable. More susceptible are esters, amides, or other hydrolyzable groups, which are not present in your core molecule. However, impurities from synthesis could be susceptible.

  • Oxidation: While DMSO is a sulfoxide and can act as an oxidant in some reactions (e.g., Swern oxidation), it is generally stable.[1] However, dissolved oxygen in the stock solution can contribute to the oxidation of sensitive functional groups on the solute.

  • Reaction with DMSO Degradants: DMSO can undergo autocatalytic decomposition, especially when heated or in the presence of acids or bases, forming products like formaldehyde, methanesulfonic acid, and hydrogen bromide.[12][13] These reactive species could potentially degrade the stored compound. The carboxylic acid moiety of your compound could theoretically contribute to this, although it is a weak acid.

  • Acid/Base Instability: The piperidine nitrogen is basic, and the carboxylic acid is acidic. Intramolecular or intermolecular acid-base reactions could occur, potentially leading to rearrangements or degradation, especially under thermal stress.

Q4: How do I perform a definitive stability assessment for this compound in DMSO?

A4: A systematic stability study is essential. An accelerated stability study, where solutions are stored under stressed conditions, can quickly reveal potential liabilities.

Experimental Protocol: Accelerated Stability Study

This protocol outlines a 7-day study to assess the stability of your compound under various conditions.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare fresh 10 mM stock in anhydrous DMSO B Establish T=0 baseline (Analyze immediately by LC-MS) A->B C Aliquot stock into vials for each condition and time point B->C D Condition 1: -20°C (Control) E Condition 2: 4°C F Condition 3: Room Temp (~22°C) G Condition 4: 40°C (Accelerated) H Pull aliquots at: T=24h, T=72h, T=7 days I Analyze all samples by LC-MS (Use same method as T=0) H->I J Calculate % Remaining vs. T=0 (Normalize peak area) I->J

Caption: Experimental workflow for an accelerated stability study.

Step-by-Step Methodology:

  • Materials:

    • This compound (solid powder, >98% purity)

    • Anhydrous, high-purity DMSO

    • Calibrated analytical balance

    • Amber glass or polypropylene vials

    • HPLC or UPLC system with UV and Mass Spectrometry (MS) detectors

  • Stock Solution Preparation (T=0):

    • Accurately weigh the compound and dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Immediately after dissolution, take a sample for analysis. This is your crucial T=0 reference point. Analyze via LC-MS to determine the initial purity and peak area.

  • Incubation Setup:

    • Aliquot the remaining stock solution into separate, tightly sealed vials for each time point and condition (-20°C, 4°C, Room Temperature, 40°C).

    • Place the vials in their respective temperature-controlled environments, protected from light.

  • Time-Point Analysis:

    • At each designated time point (e.g., 24 hours, 72 hours, 7 days), remove one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature before analysis.

    • Analyze each sample using the identical LC-MS method established at T=0.

  • Data Analysis:

    • For each sample, integrate the peak area of the parent compound.

    • Calculate the percentage of the compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Look for the appearance of new peaks, which would indicate degradation products. The mass spectrometer can help in their initial identification.

Data Presentation:

Results should be summarized in a table for clear interpretation.

Storage ConditionT=0T=24 hoursT=72 hoursT=7 days
-20°C 100%99.8%99.5%99.2%
4°C 100%98.5%96.1%93.4%
Room Temp 100%95.2%88.7%81.0%
40°C 100%82.3%65.4%45.5%
Note: Data shown is hypothetical and for illustrative purposes.

Interpretation: Based on this hypothetical data, the compound is stable at -20°C but shows significant degradation at room temperature and accelerated degradation at 40°C. This would confirm that temperature is a critical factor for stability and reinforce the need for storage at -20°C or below.

References

  • Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Capriotti, K., & Capriotti, J. A. (2015). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. The Journal of clinical and aesthetic dermatology, 8(9), 38–42. [Link]

  • Qiang, J., & Wang, Q. (2005). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Journal of Hazardous Materials, 124(1-3), 39-45. [Link]

  • Laflin, P., & Tustin, G. (2004). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 9(6), 523–528. [Link]

  • Di Pietro, O., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • 1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Pajula, K., et al. (2021). Development of a convenient method for the determination of dimethyl sulfoxide in lyophilised pharmaceuticals by static headspace gas chromatography-mass spectrometry. RSC Publishing. [Link]

  • Lipinski, C. (2002). Issues in Compound Storage in DMSO. SlideShare. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2026, January 13). AntBio. [Link]

  • Chen, J., et al. (2018). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (n.d.). Semantic Scholar. [Link]

  • White, A. W., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(9), 958–961. [Link]

  • Dimethyl sulfoxide. (2021, September 20). American Chemical Society. [Link]

  • What is the best way of storing a DMSO in a research lab? (2018, October 9). Quora. [Link]

  • How long can a compound be stable in DMSO for? (2014, November 26). ResearchGate. [Link]

  • Qiang, J., & Wang, Q. (2006). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. ResearchGate. [Link]

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identifying and minimizing byproducts in N-benzylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzylpiperidine. As a crucial intermediate in the development of numerous pharmaceutical compounds, the efficient and clean synthesis of N-benzylpiperidine is of paramount importance.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a focus on identifying and minimizing byproduct formation.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to N-benzylpiperidine?

    • What are the primary byproducts in the N-alkylation of piperidine with benzyl chloride?

    • How can I minimize the formation of the N,N-dibenzylpiperidinium salt?

    • What causes the formation of benzyl alcohol as a byproduct in N-alkylation?

    • What are the typical byproducts in the reductive amination synthesis of N-benzylpiperidine?

    • How does the choice of reducing agent impact byproduct formation in reductive amination?

    • Can the Leuckart reaction be used, and what are its potential drawbacks?

  • Troubleshooting Guides

    • Problem 1: Low Yield of N-benzylpiperidine in N-Alkylation Reaction

    • Problem 2: Significant Formation of Quaternary Ammonium Salt

    • Problem 3: Incomplete Reaction or Stalling in Reductive Amination

    • Problem 4: Difficulty in Purifying N-benzylpiperidine

  • Experimental Protocols

    • Protocol 1: Synthesis of N-benzylpiperidine via N-Alkylation

    • Protocol 2: Synthesis of N-benzylpiperidine via Reductive Amination

    • Protocol 3: Thin-Layer Chromatography (TLC) Monitoring

    • Protocol 4: GC-MS Analysis for Byproduct Quantification

    • Protocol 5: Purification by Acid-Base Extraction and Distillation

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-benzylpiperidine?

A1: The two most prevalent and practical methods for synthesizing N-benzylpiperidine are:

  • N-Alkylation of Piperidine: This is a direct approach involving the reaction of piperidine with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.[2]

  • Reductive Amination: This method involves the reaction of benzaldehyde with piperidine to form an intermediate iminium ion, which is then reduced in situ to yield N-benzylpiperidine.[2][3]

A less common, but classical method is the Leuckart reaction , which uses formamide or ammonium formate as both the nitrogen source and the reducing agent.[4][5]

Q2: What are the primary byproducts in the N-alkylation of piperidine with benzyl chloride?

A2: The main byproducts to be aware of during the N-alkylation of piperidine are the N,N-dibenzylpiperidinium salt (a quaternary ammonium salt) and benzyl alcohol .[2]

  • N,N-dibenzylpiperidinium salt: This results from the over-alkylation of the desired N-benzylpiperidine product.

  • Benzyl alcohol: This can form through a competing hydrolysis reaction of benzyl chloride, particularly in the presence of hydroxide ions.[6]

Q3: How can I minimize the formation of the N,N-dibenzylpiperidinium salt?

A3: The formation of the quaternary salt is a common issue arising from the desired product being nucleophilic enough to react with the benzyl halide. To minimize this side reaction:

  • Control Stoichiometry: Use a slight excess of piperidine relative to the benzyl halide. This ensures that the benzyl halide is more likely to react with the more abundant starting amine rather than the product.

  • Slow Addition of Benzyl Halide: Adding the benzyl halide dropwise or via a syringe pump keeps its concentration low throughout the reaction, further favoring the reaction with piperidine.[7]

  • Choice of Base: Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be beneficial. Inorganic bases like potassium carbonate (K₂CO₃) are also commonly used.[7]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the rate of the second alkylation, which typically has a higher activation energy.

Q4: What causes the formation of benzyl alcohol as a byproduct in N-alkylation?

A4: Benzyl alcohol formation is primarily due to the hydrolysis of benzyl chloride. This competing reaction is more likely to occur under the following conditions:

  • Presence of Water: Using wet solvents or reagents will introduce water that can react with the benzyl chloride.

  • Use of Hydroxide-Containing Bases: Although not the preferred choice, using strong bases like sodium hydroxide can lead to a higher concentration of hydroxide ions, which will readily attack the benzyl chloride.

  • Reaction Solvent: Protic solvents, especially in the presence of a base, can also contribute to the solvolysis of the benzyl halide.

Q5: What are the typical byproducts in the reductive amination synthesis of N-benzylpiperidine?

A5: In the reductive amination of benzaldehyde and piperidine, the main potential byproducts are:

  • Unreacted Starting Materials: Benzaldehyde and piperidine may remain if the reaction does not go to completion.

  • Benzyl Alcohol: This can be formed if the reducing agent reduces the starting benzaldehyde before it has a chance to react with piperidine to form the iminium ion.[2]

  • Intermediate Iminium Ion: Incomplete reduction will lead to the persistence of the iminium ion as an impurity.[2]

Q6: How does the choice of reducing agent impact byproduct formation in reductive amination?

A6: The choice of reducing agent is critical for a successful reductive amination.

  • Sodium Borohydride (NaBH₄): This is a strong reducing agent and can reduce the starting aldehyde to benzyl alcohol if not used carefully in a two-step process (imine formation followed by reduction).[3]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive and can be used in a one-pot reaction as it selectively reduces the iminium ion in the presence of the aldehyde at a controlled pH (typically acidic to neutral).[3] However, it is highly toxic and can generate hydrogen cyanide gas.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and safer alternative to sodium cyanoborohydride.[3][8][9] It is highly selective for the reduction of the iminium ion over the aldehyde, making it an excellent choice for one-pot reductive aminations with a wide range of substrates.[3][9][10]

Q7: Can the Leuckart reaction be used, and what are its potential drawbacks?

A7: Yes, the Leuckart reaction can be used to synthesize N-benzylpiperidine from benzaldehyde and piperidine using formic acid or a derivative like formamide as the reducing agent.[4][5][11] The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed to the desired amine.[4][11] However, this method has several drawbacks:

  • High Temperatures: The reaction typically requires high temperatures (160-185 °C).[5][11]

  • Byproduct Formation: The formation of N-formylated byproducts is a common issue.[11]

  • Harsh Conditions: The high temperatures and acidic conditions can be problematic for sensitive substrates.

Troubleshooting Guides

Problem 1: Low Yield of N-benzylpiperidine in N-Alkylation Reaction
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction - Monitor the reaction progress by TLC (see Protocol 3).- Increase the reaction temperature or prolong the reaction time.- Ensure efficient stirring.The reaction may be kinetically slow. Increasing temperature provides more energy to overcome the activation barrier.
Poor Quality of Reagents - Use freshly distilled piperidine and benzyl chloride.- Ensure the base is anhydrous.Impurities in the starting materials can interfere with the reaction. Water can lead to the hydrolysis of benzyl chloride.
Choice of Base - If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like DIPEA.The base is crucial for neutralizing the HCl formed during the reaction. An inadequate base will lead to the protonation of piperidine, rendering it non-nucleophilic.
Solvent Issues - Use an appropriate anhydrous solvent like acetonitrile or DMF.The solvent needs to dissolve the reactants and facilitate the reaction without participating in side reactions.
Problem 2: Significant Formation of Quaternary Ammonium Salt
Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Stoichiometry - Use a slight excess (1.1-1.2 equivalents) of piperidine.This increases the probability of benzyl chloride reacting with the starting amine instead of the product.
Rapid Addition of Benzyl Chloride - Add the benzyl chloride slowly over a period of time using a dropping funnel or syringe pump.[7]This maintains a low concentration of the alkylating agent, minimizing the chance of over-alkylation.
High Reaction Temperature - Lower the reaction temperature.The second alkylation step often has a higher activation energy, so lowering the temperature can selectively slow down this undesired reaction.
Problem 3: Incomplete Reaction or Stalling in Reductive Amination
Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Iminium Ion Formation - If using NaBH(OAc)₃ with a ketone, add a catalytic amount of acetic acid.[8][9]- Use a dehydrating agent like anhydrous MgSO₄ or molecular sieves.The formation of the iminium ion is an equilibrium process. Removing water or using an acid catalyst can shift the equilibrium towards the iminium ion.
Inactive Reducing Agent - Use a fresh bottle of the reducing agent.Borohydride reagents can decompose over time, especially if exposed to moisture.
Incorrect pH (for NaBH₃CN) - Maintain the pH of the reaction mixture between 6 and 7.NaBH₃CN is most effective and selective at a slightly acidic pH.
Problem 4: Difficulty in Purifying N-benzylpiperidine
Potential Cause Troubleshooting Steps Scientific Rationale
Presence of Unreacted Piperidine - Perform an acid-base extraction (see Protocol 5).Piperidine is basic and will be protonated and extracted into the aqueous acidic layer along with the product. The unreacted piperidine can then be separated during distillation due to its lower boiling point.
Contamination with Benzyl Alcohol - Use fractional distillation under reduced pressure.N-benzylpiperidine and benzyl alcohol have different boiling points, allowing for their separation by distillation.
Presence of Quaternary Salt - The quaternary salt is non-volatile and will remain in the distillation flask.- Alternatively, the salt is soluble in water and can be removed during the aqueous workup.The ionic nature of the quaternary salt makes it insoluble in most organic solvents used for extraction and non-volatile.

Experimental Protocols

Protocol 1: Synthesis of N-benzylpiperidine via N-Alkylation

Materials:

  • Piperidine (1.0 eq.)

  • Benzyl chloride (1.1 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq.)

  • Anhydrous acetonitrile (solvent)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, add piperidine and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add benzyl chloride to the stirred suspension at room temperature over 30 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (see Protocol 3).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by acid-base extraction and distillation (see Protocol 5).

Protocol 2: Synthesis of N-benzylpiperidine via Reductive Amination

Materials:

  • Benzaldehyde (1.0 eq.)

  • Piperidine (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)[8][9]

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (solvent)[9]

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve benzaldehyde and piperidine in anhydrous DCE.

  • Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (see Protocol 3).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure.

Protocol 3: Thin-Layer Chromatography (TLC) Monitoring

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is a good starting point.[12] The polarity can be adjusted as needed.

  • UV lamp for visualization

  • Potassium permanganate stain for visualization if compounds are not UV-active.

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm.

  • Spot the TLC plate with a capillary tube containing a small amount of the reaction mixture, a co-spot of the starting materials and the reaction mixture, and the starting materials in separate lanes.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and visualize the spots under a UV lamp.

  • The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 4: GC-MS Analysis for Byproduct Quantification

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

Typical GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Procedure:

  • Prepare a standard solution of pure N-benzylpiperidine and any suspected byproducts (if available) of known concentrations.

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Inject the standard solutions and the sample solution into the GC-MS.

  • Identify the peaks corresponding to N-benzylpiperidine and its byproducts based on their retention times and mass spectra.

  • Quantify the relative amounts of each component by comparing the peak areas.

Protocol 5: Purification by Acid-Base Extraction and Distillation

Procedure:

  • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and add 1 M aqueous HCl. Shake the funnel vigorously and allow the layers to separate.

  • The basic N-benzylpiperidine will be protonated and move into the aqueous layer. Discard the organic layer containing neutral impurities.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer by the slow addition of a concentrated NaOH solution until the pH is >12.

  • Extract the N-benzylpiperidine back into an organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by fractional distillation under reduced pressure.

Data Presentation

Table 1: Comparison of Synthetic Methods for N-benzylpiperidine

FeatureN-AlkylationReductive AminationLeuckart Reaction
Starting Materials Piperidine, Benzyl HalidePiperidine, BenzaldehydePiperidine, Benzaldehyde, Formic Acid/Formamide
Key Reagents Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃)Formic Acid or Formamide
Common Byproducts Dibenzylpiperidinium salt, Benzyl alcoholBenzyl alcohol, Unreacted starting materialsN-formylated byproducts
Reaction Conditions Mild to moderate temperatureMild, room temperatureHigh temperature
Advantages Direct, often high-yieldingMild conditions, high selectivity with the right reducing agentInexpensive reagents
Disadvantages Risk of over-alkylationCan be sensitive to reagent qualityHarsh conditions, byproduct formation

Table 2: 1H NMR Data for Identification of Key Compounds in CDCl₃

CompoundChemical Shift (δ, ppm) and Multiplicity
N-benzylpiperidine ~7.20-7.40 (m, 5H, Ar-H), ~3.50 (s, 2H, N-CH₂-Ph), ~2.40 (t, 4H, piperidine-H), ~1.50-1.70 (m, 6H, piperidine-H)[13][14]
N,N-dibenzylpiperidinium chloride ~7.40-7.60 (m, 10H, Ar-H), ~4.50 (s, 4H, N-CH₂-Ph), ~3.20-3.40 (m, 4H, piperidine-H), ~1.80-2.00 (m, 6H, piperidine-H)[15]
Benzyl alcohol ~7.30-7.40 (m, 5H, Ar-H), ~4.65 (s, 2H, CH₂-OH), ~1.60 (s, 1H, OH)
Benzaldehyde ~9.90 (s, 1H, CHO), ~7.80 (d, 2H, Ar-H), ~7.50-7.60 (m, 3H, Ar-H)

Visualizations

N_Alkylation_Mechanism cluster_0 N-Alkylation of Piperidine Piperidine Piperidine N_Benzylpiperidine N_Benzylpiperidine Piperidine->N_Benzylpiperidine + Benzyl Chloride (SN2 Reaction) Benzyl_Chloride Benzyl_Chloride Dibenzylpiperidinium_Salt Dibenzylpiperidinium_Salt N_Benzylpiperidine->Dibenzylpiperidinium_Salt + Benzyl Chloride (Over-alkylation)

Caption: N-Alkylation of piperidine to form N-benzylpiperidine and the over-alkylation byproduct.

Reductive_Amination_Workflow cluster_1 Reductive Amination Workflow Start Benzaldehyde + Piperidine Imine_Formation Iminium Ion Formation Start->Imine_Formation Side_Reaction Reduction of Benzaldehyde Start->Side_Reaction Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Product N-Benzylpiperidine Reduction->Product Byproduct Benzyl Alcohol Side_Reaction->Byproduct

Caption: Workflow for the reductive amination synthesis of N-benzylpiperidine.

References

  • Leuckart Reaction. Grokipedia. Available from: [Link]

  • Leuckart reaction. Wikipedia. Available from: [Link]

  • Leuckart Reaction Mechanism. Scribd. Available from: [Link]

  • The Leuckart Reaction: A Study of the Mechanism. Sciencemadness.org. Available from: [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. Available from: [Link]

  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available from: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available from: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. 2022;27(15):4783. Available from: [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. J. Org. Chem. 1996, 61, 11, 3849–3862. Available from: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem. 1996, 61, 11, 3849–3862. Available from: [Link]

  • Acid-Base Extraction. University of Colorado Boulder. Available from: [Link]

  • 1-BENZYLPIPERAZINE. Organic Syntheses, Coll. Vol. 4, p.84 (1963); Vol. 35, p.18 (1955). Available from: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. ChemCatChem. 2013, 5, 2183-2186. Available from: [Link]

  • Benzoyl piperidine. Organic Syntheses, Coll. Vol. 1, p.112 (1941); Vol. 8, p.26 (1928). Available from: [Link]

  • Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. RSC Adv., 2015, 5, 8439-8445. Available from: [Link]

  • 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. ResearchGate. Available from: [Link]

  • Complete assignment of the 1 H and 13 C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Magnetic Resonance in Chemistry. 2002;40(8):549-550. Available from: [Link]

  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Org. Biomol. Chem., 2019, 17, 738. Available from: [Link]

  • TLC chromatogram of n-hexane extract (H), ethyl acetate extract (E) and... ResearchGate. Available from: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Available from: [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. 2024;e202400384. Available from: [Link]

  • A kind of purification method of high-purity piperidine. CN101602748B. Google Patents.
  • N -Benzyl-R-2,C-6-Diphenylpiperidines: Synthesis, Spectral Characterization, Conformational Analysis and Evaluation of Biological Activities. SSRN. 2024. Available from: [Link]

  • Thin-layer chromatograms of the extracts developed in n-hexane/ethyl acetate (2:8). ResearchGate. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Process Chemistry Solutions

Welcome to the technical support guide for the synthesis of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to successfully transition from lab-scale experiments to pilot and full-scale production.

The primary and most robust synthetic route to this compound is the reductive amination between piperidine-4-carboxylic acid and 3,4-dichlorobenzaldehyde. This guide will focus on troubleshooting this specific pathway.

Troubleshooting Guide: From Theory to Practice

This section addresses specific, practical problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Category 1: Low Yield & Incomplete Reactions
Q1: My reductive amination is stalling. HPLC analysis shows significant amounts of unreacted piperidine-4-carboxylic acid and 3,4-dichlorobenzaldehyde even after extended reaction times. What's going wrong?

A1: This is a common scale-up issue often rooted in the delicate equilibrium of iminium ion formation and the efficacy of the reducing agent.

Root Cause Analysis:

  • Inefficient Iminium Ion Formation: The first step of reductive amination is the condensation of the amine (piperidine-4-carboxylic acid) and the aldehyde to form an iminium ion. This reaction is reversible and pH-sensitive. On a larger scale, localized pH gradients can occur, or the removal of the water byproduct may be inefficient, stalling the equilibrium.

  • Reducing Agent Degradation or Inactivity: Sodium triacetoxyborohydride (NaBH(OAc)₃), the preferred reagent, is moisture-sensitive.[1] Introduction of atmospheric moisture during large-scale additions can lead to its decomposition. Furthermore, its solubility can be limited in certain solvents, reducing its effective concentration.

  • Poor Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer, preventing the reactants from interacting effectively. This is especially true if the piperidine-4-carboxylic acid starting material has low solubility in the chosen solvent.

Troubleshooting Protocol:

  • pH and Water Scavenging:

    • The reaction is often mildly acidic to facilitate iminium formation. However, the carboxylic acid on your starting material can influence the local pH. While NaBH(OAc)₃ releases acetic acid, which can catalyze the reaction, you might consider adding a controlled amount (e.g., 0.5-1.0 equivalents) of acetic acid at the start to ensure the optimal pH range (typically 5-6) is maintained.

    • On scale-up, the use of molecular sieves (3Å or 4Å) can be highly effective in removing the water formed during iminium ion formation, driving the equilibrium forward.

  • Reagent Addition Strategy:

    • Add the NaBH(OAc)₃ portion-wise to control the reaction exotherm and minimize potential degradation from localized heating. Ensure the reactor is well-purged with an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.

  • Solvent and Solubility Check:

    • Ensure your starting materials are adequately soluble. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents.[1] If solubility of the piperidine-4-carboxylic acid is an issue, consider using a co-solvent system or exploring the use of the corresponding methyl or ethyl ester, followed by a final hydrolysis step.[2]

Q2: My isolated yield is consistently lower at kilogram-scale compared to my 10-gram lab experiments, even with full conversion. Where am I losing product?

A2: Yield loss during scale-up often points to challenges in the work-up and isolation phases, particularly with amphoteric compounds like your target molecule, which contains both a basic amine and a carboxylic acid.

Root Cause Analysis:

  • Emulsion Formation: During the aqueous quench and extraction, the product can act as a surfactant, leading to the formation of stable emulsions that are difficult to separate, trapping product in the interfacial layer.

  • Incorrect pH for Isolation: The product is zwitterionic. Its solubility in both aqueous and organic phases is highly dependent on pH. If the pH during extraction or precipitation is not precisely controlled to the isoelectric point (the pH at which the net charge is zero), the product will remain dissolved in one of the phases, leading to significant yield loss.

  • Mechanical Losses: On a larger scale, product can adhere to the surfaces of reactors, filter dryers, and transfer lines.

Troubleshooting Protocol:

  • Optimized Work-up:

    • After quenching the reaction, consider adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. This often helps to break emulsions.

    • Perform a pH-controlled isolation. After the main reaction, perform an acidic wash (e.g., with 1M HCl) to remove any non-basic impurities. Then, carefully adjust the pH of the aqueous layer. The isoelectric point for this molecule will likely be in the weakly acidic to neutral range (pH 3-6). Slowly adjust the pH with a base (e.g., NaOH) to this range to precipitate the product as a solid.

  • Filtration and Washing:

    • When filtering the precipitated product, use a suitable solvent to wash away impurities without dissolving the product. A mixture of water and a water-miscible organic solvent like isopropanol or acetone can be effective.

    • Ensure efficient solid transfer by using a solvent rinse to wash the reactor and transfer lines, collecting the rinse with the main product batch.

Category 2: Impurity Profile & Purification Issues
Q3: I'm observing a significant impurity with a mass corresponding to the starting aldehyde being reduced to 3,4-dichlorobenzyl alcohol. How can I prevent this?

A3: This side reaction occurs when the reducing agent reacts with the aldehyde before it can form the iminium ion with the amine.

Root Cause Analysis:

  • Order of Addition: If the reducing agent and aldehyde are present together for a significant time before the amine is introduced or before the iminium ion has had a chance to form, direct reduction of the aldehyde will compete.

  • Reactivity of the Reducing Agent: While NaBH(OAc)₃ is selective for imines over aldehydes, it can still reduce activated aldehydes.[3] More powerful reducing agents like sodium borohydride (NaBH₄) are much more prone to this side reaction.[1]

Troubleshooting Protocol:

  • Controlled Addition Sequence: The most effective solution is to control the order of addition.

    • Step 1: Dissolve the piperidine-4-carboxylic acid and 3,4-dichlorobenzaldehyde in the solvent.

    • Step 2: Stir this mixture for a period (e.g., 30-60 minutes) to allow the iminium ion to form. You can monitor this by TLC or a quick in-process NMR.

    • Step 3: Once iminium formation is evident, begin the portion-wise addition of the sodium triacetoxyborohydride.

  • Confirm Reagent Identity: Ensure you are using NaBH(OAc)₃ and not NaBH₄, as the latter is much less selective and will readily reduce the aldehyde.

Q4: My final product is an oil or a sticky solid that is very difficult to filter and dry. How can I obtain a free-flowing crystalline solid?

A4: The physical form of the final product is critical for handling, purity, and stability. An amorphous or oily product often indicates the presence of impurities or residual solvent that inhibit crystallization.

Root Cause Analysis:

  • Residual Impurities: Small amounts of unreacted starting materials, the benzyl alcohol byproduct, or solvent can act as crystal lattice inhibitors.

  • Incorrect Crystallization Solvent: The solvent system used for precipitation or recrystallization may not be optimal for inducing crystallinity.

  • Rapid Precipitation: Crashing the product out of solution by adding an anti-solvent too quickly or by rapid cooling often leads to amorphous solids or oils.

Troubleshooting Protocol:

  • Purity First: Ensure the material is of high purity (>98% by HPLC) before attempting crystallization. If necessary, perform an acid-base work-up as described in A2 to remove impurities.

  • Systematic Solvent Screening:

    • Screen a range of solvents for recrystallization. Good solvents are those in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Common choices for piperidine derivatives include alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water or anti-solvents like heptane or MTBE.[4]

  • Controlled Crystallization:

    • Dissolve the product in a minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly and undisturbed. Rapid cooling promotes the formation of small, impure crystals.

    • If no crystals form, try seeding with a small crystal from a previous batch or scratching the inside of the flask with a glass rod to create nucleation sites.

    • If using an anti-solvent, add it slowly to the stirred solution at a constant temperature until turbidity is observed, then allow it to stand.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this reductive amination? The most critical parameters are:

  • Temperature: The reaction is typically run at ambient temperature, but the addition of the reducing agent can be exothermic. Monitor the internal temperature and use controlled addition rates to keep it within a safe range (e.g., < 30 °C).

  • pH: The pH of the reaction mixture directly impacts the rate of iminium ion formation. In-process pH monitoring can be beneficial.

  • Stirring Rate: Ensure sufficient agitation to maintain a homogenous slurry, especially during the addition of solids and throughout the reaction.

  • Moisture Content: Rigorously control for moisture by using dry solvents and an inert atmosphere to prevent reagent decomposition.

FAQ 2: How do I choose the best analytical method for in-process control and final product release?

  • In-Process Control (IPC): Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials. For more quantitative results, High-Performance Liquid Chromatography (HPLC) with UV detection is ideal, as the dichlorobenzyl group is a strong chromophore.

  • Final Product Release: A validated HPLC method is the industry standard for determining purity and assay.[5] Quantitative ¹H-NMR (qNMR) is also an excellent primary method for determining purity without the need for a specific reference standard of the compound itself.[6]

FAQ 3: What are the primary safety considerations for this process?

  • Reagents: Sodium triacetoxyborohydride reacts with water to release hydrogen gas, which is flammable. Ensure it is handled in a well-ventilated area under an inert atmosphere and that additions are controlled to manage off-gassing.

  • Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are regulated solvents and potential carcinogens. Use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) to minimize exposure.

  • Reaction Exotherm: Be prepared for a potential exotherm during the addition of the reducing agent. Have a cooling system in place for the reactor.

Experimental Protocols & Data

Protocol: Scale-Up Synthesis via Reductive Amination

This protocol is a representative procedure for a 100g scale synthesis.

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq, 100 g)

  • 3,4-Dichlorobenzaldehyde (1.05 eq, 145 g)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 246 g)

  • Dichloromethane (DCM) (10 L/kg, 1.0 L)

  • Methanol (for quench)

  • 1M Hydrochloric Acid

  • 1M Sodium Hydroxide

Procedure:

  • Charge a 5L jacketed reactor with piperidine-4-carboxylic acid (100 g) and dichloromethane (1.0 L).

  • Begin stirring to form a slurry.

  • Add 3,4-dichlorobenzaldehyde (145 g) to the reactor.

  • Stir the mixture at ambient temperature (20-25 °C) for 1 hour to facilitate iminium ion formation.

  • Slowly add sodium triacetoxyborohydride (246 g) in 5 portions over 1-2 hours. Monitor the internal temperature and maintain it below 30 °C using jacket cooling.

  • Stir the reaction for 12-18 hours at ambient temperature.

  • Monitor the reaction to completion by HPLC (disappearance of starting aldehyde).

  • Once complete, slowly add methanol (200 mL) to quench any remaining reducing agent.

  • Add water (500 mL) and stir. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 250 mL).

  • Combine the organic layers and wash with 1M HCl (500 mL).

  • (Product is now in the aqueous layer as the HCl salt) . Separate the aqueous layer and cool it in an ice bath.

  • Slowly adjust the pH of the aqueous layer to ~4.5 with 1M NaOH. A white precipitate will form.

  • Stir the resulting slurry for 1 hour in the ice bath.

  • Filter the solid product, wash with cold water (2 x 200 mL), and then with cold isopropanol (1 x 100 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low Conversion Inefficient iminium formation; reagent degradationAdd acetic acid catalyst; use molecular sieves; add NaBH(OAc)₃ portion-wise under N₂
Low Isolated Yield Emulsion during work-up; incorrect pH for isolationAdd brine to break emulsions; perform careful pH adjustment to isoelectric point for precipitation
Byproduct Formation Aldehyde reduction by NaBH(OAc)₃Pre-stir amine and aldehyde to form iminium ion before adding the reducing agent
Oily/Sticky Product Impurities inhibiting crystallization; poor solvent choicePurify via acid-base extraction; screen for an optimal recrystallization solvent (e.g., IPA/water)

Visualizations

Reductive Amination Pathway

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Piperidine-4-COOH Piperidine-4-COOH Iminium_Ion Iminium Ion Intermediate (+ H2O) Piperidine-4-COOH->Iminium_Ion 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde->Iminium_Ion Final_Product This compound Iminium_Ion->Final_Product Reduction NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Final_Product

Caption: The two-step mechanism of reductive amination.

Troubleshooting Workflow

G Start Reaction Complete? Check_Yield Yield > 85%? Start->Check_Yield Yes Incomplete Incomplete Reaction Start->Incomplete No Check_Purity Purity > 98%? Check_Yield->Check_Purity Yes Low_Yield Work-up / Isolation Loss Check_Yield->Low_Yield No Check_Form Is Product Crystalline? Check_Purity->Check_Form Yes Impure Impure Product Check_Purity->Impure No Oily Oily / Amorphous Solid Check_Form->Oily No End Process Successful Check_Form->End Yes

Caption: Decision tree for troubleshooting synthesis outcomes.

References

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  • Watson, A. J. B., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(1), 213-220. [Link]

  • This compound. (n.d.). LookChem. [Link]

  • Patent CN111484444A: The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020).
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2011). Journal of Liquid Chromatography & Related Technologies, 34(12), 1051-1061. [Link]

  • Patent CN110734393B: Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (2020).

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degradation pathways of dichlorobenzylpiperidine compounds under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichlorobenzylpiperidine compounds. This guide is designed to provide in-depth, practical answers to common challenges encountered during stability testing and degradation pathway analysis. Understanding the stability of these compounds is paramount for ensuring the safety, efficacy, and shelf-life of potential drug candidates.

This resource moves beyond simple procedural lists to explain the underlying chemical principles and rationale for each experimental step, empowering you to design robust, self-validating studies.

Part 1: Foundational Concepts & FAQs

This section addresses fundamental questions regarding the stability and degradation of dichlorobenzylpiperidine compounds.

FAQ 1: What are dichlorobenzylpiperidine compounds and why is their stability a primary concern?

Dichlorobenzylpiperidine compounds are a class of molecules characterized by a piperidine ring linked to a dichlorinated benzyl group. This structural motif is found in various pharmacologically active agents. The piperidine ring, a saturated heterocycle, is generally stable, but its tertiary amine nitrogen can be susceptible to oxidation.[1] The benzyl group can undergo oxidation, and the molecule as a whole may have liabilities to hydrolysis or photolysis depending on the specific functional groups present.[2][3][4]

Studying their degradation is critical because degradation products, or "degradants," can lead to:

  • Loss of Potency: A decrease in the concentration of the active pharmaceutical ingredient (API).

  • Altered Efficacy: Degradants may have different pharmacological activity.

  • Toxicity: Formation of harmful or toxic byproducts.[5]

Regulatory bodies like the FDA and international bodies guided by the International Council for Harmonisation (ICH) mandate rigorous stability testing to identify potential degradants and establish safe storage conditions and shelf-life.[6]

FAQ 2: What are the most common degradation pathways for this class of compounds?

Based on the core structure, several degradation pathways are plausible under stress conditions:

  • Oxidation: This is a major pathway. The tertiary amine of the piperidine ring can be oxidized to form an N-oxide. The benzylic carbon is also a prime target for oxidation, potentially leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.[2]

  • Hydrolysis: If the compound contains hydrolyzable functional groups, such as esters or amides, it will be susceptible to degradation in aqueous solutions, especially at acidic or basic pH.

  • Photodegradation: Aromatic systems, like the dichlorobenzyl group, can absorb UV light, leading to photolytic cleavage or rearrangement reactions.[4][7][8] Common photodecomposition reactions include N-dealkylation and dehalogenation.[7]

  • N-Dealkylation: The bond between the piperidine nitrogen and the benzyl group can be cleaved, particularly under oxidative or photolytic stress.[7][9]

Elucidating these pathways is a core objective of forced degradation studies.[6][10]

Part 2: Troubleshooting Guide for Experimental Issues

This Q&A section tackles specific problems you might encounter in the lab.

Question: My HPLC analysis of a stressed dichlorobenzylpiperidine sample shows multiple new, unexpected peaks. How do I begin to identify the cause?

Answer:

This is a classic outcome of a forced degradation study. The goal now is to systematically identify the stressor responsible and characterize the degradants. Your analytical method must be "stability-indicating," meaning it can separate the parent drug from all degradation products.[6][11][12][13]

Causality & Troubleshooting Steps:

  • Review Your Controls: First, ensure the peaks are not artifacts. Check your unstressed control sample and a blank (solvent) injection. If the peaks are absent there, they are indeed degradants.

  • Isolate the Stress Condition: Compare the chromatograms from each individual stress condition (acid, base, peroxide, heat, light). The condition that produces the specific peaks of interest is your primary lead.

  • Leverage Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification.

    • Determine the Mass Shift: Compare the mass-to-charge ratio (m/z) of the degradant peak with the parent compound.

      • A +16 Da shift strongly suggests oxidation (e.g., N-oxide formation or hydroxylation).

      • A +14 Da shift could indicate benzylic oxidation to a ketone.

      • Mass loss corresponding to the benzyl or piperidine moiety suggests cleavage (dealkylation).

    • Analyze Fragmentation Patterns (MS/MS): Fragmenting both the parent ion and the degradant ion can reveal which part of the molecule has changed. If a fragment corresponding to the piperidine ring is unchanged, the modification likely occurred on the dichlorobenzyl portion.

  • Consider the Chemistry: Based on the mass shift and the stressor, you can propose a likely structure. For example, if the peak appeared predominantly under oxidative (H₂O₂) stress with a +16 Da shift, the prime suspect is the piperidine N-oxide.

Question: My compound degrades almost completely under oxidative stress with 3% H₂O₂. How can I achieve the target degradation of 5-20%?

Answer:

Complete degradation provides little information about the initial pathway and makes it difficult to validate the analytical method's ability to quantify the parent drug in the presence of its degradants. The goal of forced degradation is to achieve a target degradation of 5-20%.[14][15]

Causality & Protocol Adjustment:

The reactivity of your compound with hydrogen peroxide is too high under your current conditions. The reaction rate is dependent on peroxide concentration, temperature, and time. You must moderate these conditions.

  • Step 1: Reduce Peroxide Concentration: Decrease the H₂O₂ concentration significantly. Start with 0.1% or 0.3% H₂O₂.[16]

  • Step 2: Control Temperature: Conduct the experiment at room temperature or even refrigerated conditions (e.g., 4°C) to slow the reaction rate.

  • Step 3: Shorten Exposure Time: Instead of a 24-hour exposure, take time points at 1, 2, 4, and 8 hours to find the optimal duration that yields 5-20% degradation.

  • Step 4: Quench the Reaction: Be prepared to stop the reaction by adding a quenching agent, like sodium bisulfite, once the desired degradation level is reached, although dilution is often sufficient before HPLC analysis.

By systematically reducing the intensity of the stressor, you can fine-tune the experiment to fall within the target degradation range.

Question: I have poor mass balance in my forced degradation study. The loss of the parent drug does not match the amount of degradants formed. What are the potential reasons?

Answer:

Poor mass balance is a critical issue that suggests your analytical method is not fully "stability-indicating."[17] The ideal mass balance is typically between 95-105%.[18] A value outside this range indicates a flaw in the analytical methodology or an incomplete understanding of the degradation pathway.[17][18]

Causality & Investigation Strategy:

  • Formation of Non-Chromophoric Degradants: Your degradants may lack a UV-absorbing chromophore, making them invisible to a standard HPLC-UV detector. The dichlorobenzyl group is a strong chromophore; if cleavage occurs and the piperidine ring is the degradant, it may not be detected.

    • Solution: Use a more universal detector in parallel with UV, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). An LC-MS analysis is also essential.[19]

  • Formation of Volatile Degradants: A degradant could be a volatile compound that is lost during sample preparation or analysis.

    • Solution: This is challenging to detect with LC-based methods. Consider using Headspace Gas Chromatography-Mass Spectrometry (GC-MS) on a stressed sample to analyze for volatile products.

  • Degradants are Retained on the HPLC Column: Highly polar or reactive degradants might irreversibly adsorb to the column packing material and not elute.

    • Solution: Use a steep gradient flush with a strong solvent (e.g., 100% acetonitrile or methanol) at the end of each run to check for late-eluting peaks. Inspect the column's performance for signs of degradation (e.g., high backpressure, peak tailing).

  • Incorrect Response Factors: The UV response factor of the degradants may be significantly different from the parent compound. Quantifying them using the parent's calibration curve will lead to inaccurate results.

    • Solution: If possible, isolate each major degradant, confirm its structure (e.g., by NMR), and determine its specific response factor to allow for accurate quantification.[20]

Achieving good mass balance is a cornerstone of a successful stability study, confirming that all major products of the degradation process have been accounted for.[17][21][22]

Part 3: Experimental Protocols & Workflows

This section provides a detailed, self-validating protocol for a forced degradation study, compliant with ICH guidelines.[6][10][23]

Protocol: Forced Degradation Study of a Dichlorobenzylpiperidine Compound

1. Objective: To identify the degradation pathways of the target compound under various stress conditions and to develop a stability-indicating analytical method.

2. Materials:

  • Dichlorobenzylpiperidine API (single batch)

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Reagents: HCl (0.1 M), NaOH (0.1 M), H₂O₂ (3%)

  • Calibrated HPLC-UV/PDA and LC-MS systems

3. Sample Preparation:

  • Prepare a primary stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at 1 mg/mL.

  • For each condition, dilute the stock solution to a working concentration of 0.1 mg/mL.

4. Stress Conditions (as per ICH Q1A(R2)): [10]

Stress ConditionProtocol DetailsTime PointsControl Sample
Acid Hydrolysis Mix 1 mL of working solution with 1 mL of 0.1 M HCl. Heat at 60°C.2, 6, 24 hoursMix 1 mL of working solution with 1 mL of water. Heat at 60°C.
Base Hydrolysis Mix 1 mL of working solution with 1 mL of 0.1 M NaOH. Keep at RT.30 min, 1, 4 hoursMix 1 mL of working solution with 1 mL of water. Keep at RT.
Oxidation Mix 1 mL of working solution with 1 mL of 3% H₂O₂. Keep at RT.2, 6, 24 hoursMix 1 mL of working solution with 1 mL of water. Keep at RT.
Thermal Stress Store the solid API in an oven at 70°C.1, 3, 7 daysStore solid API at 4°C, protected from light.
Photostability Expose solid API and solution (in quartz cuvette) to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).End of exposureStore samples wrapped in aluminum foil under the same conditions.

5. Analysis:

  • At each time point, withdraw an aliquot. If necessary, neutralize the acid/base samples with an equimolar amount of base/acid to halt the reaction.[24]

  • Dilute all samples to the same final concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC-UV/PDA method. The method must demonstrate specificity, linearity, accuracy, and precision.

  • Peak Purity Analysis: Use the PDA detector to assess the spectral purity of the parent peak in all stressed samples to ensure no degradants are co-eluting.

  • Analyze all samples by LC-MS to obtain mass information for all new peaks.

6. Data Evaluation:

  • Calculate the percentage degradation of the API.

  • Calculate the mass balance for each condition.

  • Propose structures for the major degradants based on MS and MS/MS data.

  • Summarize the compound's stability profile.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_stress 2. Stress Application (ICH Q1A/Q1B) cluster_analysis 3. Analysis cluster_eval 4. Data Evaluation & Reporting prep_stock Prepare 1 mg/mL Stock prep_work Dilute to 0.1 mg/mL Working Solution prep_stock->prep_work acid Acidic (HCl) prep_work->acid base Basic (NaOH) prep_work->base ox Oxidative (H2O2) prep_work->ox therm Thermal (Heat) prep_work->therm photo Photolytic (Light) prep_work->photo sampling Sample at Time Points (Neutralize/Dilute) acid->sampling base->sampling ox->sampling therm->sampling photo->sampling hplc HPLC-PDA Analysis (Quantitation, Purity) sampling->hplc lcms LC-MS Analysis (Mass ID, Fragmentation) sampling->lcms eval Calculate % Degradation Assess Mass Balance Propose Degradation Pathway Final Stability Report hplc->eval lcms->eval

Caption: Workflow for a Forced Degradation Study.

Hypothetical Degradation Pathway Diagram

This diagram illustrates plausible degradation pathways for a generic dichlorobenzylpiperidine structure under oxidative and hydrolytic (if an ester group is present) conditions.

G cluster_ox Oxidative Pathway cluster_hydro Hydrolytic Pathway (if applicable) Parent Dichlorobenzylpiperidine (Parent Compound) N_Oxide Piperidine N-Oxide (+16 Da) Parent->N_Oxide H₂O₂ Benzyl_Ketone Benzylic Ketone (+14 Da) Parent->Benzyl_Ketone H₂O₂/Heat Dealkylated_Pip Piperidine (Mass Loss) Parent->Dealkylated_Pip H₂O₂/Light Hydrolysis_Acid Hydrolyzed Acid Parent->Hydrolysis_Acid H⁺/H₂O Hydrolysis_Alcohol Hydrolyzed Alcohol Parent->Hydrolysis_Alcohol H⁺/H₂O

Caption: Potential Degradation Pathways.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation: A Practical Approach. In Pharmaceutical Stress Testing (pp. 1-56). Informa Healthcare.
  • Raghani, A. R., & Patel, B. D. (2012). Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology, 36(8).
  • ResearchGate, (2015). Stability Indicating HPLC Method Development: A Review. [Link]

  • Veeprho, (2020). Evaluation of Photodegradation Pathways. [Link]

  • MDPI, (2021). Emerging Technologies for Degradation of Dichlorvos: A Review. [Link]

  • PubMed, (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Resolve Mass, (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Resolve Mass, (2023). The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. [Link]

  • ResearchGate, (2020). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. [Link]

  • Biomedical Journal of Scientific & Technical Research, (2022). Forced Degradation – A Review. [Link]

  • International Research Journal of Pharmacy and Medical Sciences, (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • ResearchGate, (2017). Pathway of Photo Degradation Condition for Drug Substance and Drug Product. [Link]

  • Springer, (2021). Chemistry of Polymer Biodegradation and Implications on Parenteral Drug Delivery. [Link]

  • Asian Journal of Research in Chemistry, (2021). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • MDPI, (2020). Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. [Link]

  • ResearchGate, (2024). Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. [Link]

  • LCGC International, (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Royal Society of Chemistry, (2014). A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. [Link]

  • Mourne Training Services, (2022). What is Mass Balance in a Forced Degradation Study?. [Link]

  • YouTube, (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • National Institutes of Health (NIH), (2014). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. [Link]

  • ResearchGate, (2023). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]

  • PubMed, (1995). Characterization of a New Pathway for Epichlorohydrin Degradation by Whole Cells of Xanthobacter Strain py2. [Link]

  • MDPI, (2021). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. [Link]

  • PubMed, (2009). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate. [Link]

  • PubMed, (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

  • SGS, (2018). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • ICH, Quality Guidelines, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Royal Society of Chemistry, (1971). Oxidations of organic compounds by cobaltic salts. Part VIII. The oxidation of benzyl ethers. [Link]

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Technical Support Center: Purification of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for the purification of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high-purity material for your downstream applications.

FAQ 1: My initial analysis (HPLC/NMR) of the crude product shows significant impurities. What are they likely to be, and what is the best initial purification strategy?

Answer:

The synthesis of this compound typically proceeds via a reductive amination reaction between piperidine-4-carboxylic acid and 3,4-dichlorobenzaldehyde.[1][2][3] Understanding this synthetic route is key to predicting the impurity profile.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual piperidine-4-carboxylic acid and 3,4-dichlorobenzaldehyde.

  • Reductant-Related Byproducts: Impurities derived from the reducing agent used (e.g., borate salts from sodium triacetoxyborohydride).[4]

  • Side-Reaction Products: Small amounts of the alcohol byproduct, (3,4-dichlorophenyl)methanol, formed from the reduction of the starting aldehyde.

  • Process Solvents: Residual solvents from the reaction or initial workup.[5]

Your primary purification strategy should leverage the unique chemical properties of your target molecule. As a compound possessing both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid, it is amphoteric. This allows for a highly effective initial cleanup using an acid-base extraction to separate it from neutral impurities like the starting aldehyde or the corresponding alcohol byproduct.[6][7]

Workflow: Initial Purification Strategy Selection

G start Crude Product Analysis (HPLC, NMR, LCMS) check_impurities Identify Major Impurities start->check_impurities neutral_present Neutral Impurities Present? (e.g., Aldehyde, Alcohol) check_impurities->neutral_present acid_base Perform Acid-Base Extraction neutral_present->acid_base  Yes recrystallization Proceed to Recrystallization neutral_present->recrystallization  No / Minor acid_base->recrystallization chromatography Consider Chromatographic Purification recrystallization->chromatography Purity Still <98% G cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve Crude in Ethyl Acetate wash_base 2. Wash with 1M NaHCO₃(aq) dissolve->wash_base extract_acid 3. Extract with 1M HCl(aq) wash_base->extract_acid discard_org 4. Discard Organic Layer (Contains Neutral Impurities) extract_acid->discard_org precipitate 5. Adjust pH to ~6-7 with 1M NaOH extract_acid->precipitate Aqueous Layer (Contains Product Salt) isolate 6. Filter & Wash Solid precipitate->isolate dry 7. Dry Under Vacuum isolate->dry pure_product Pure Product dry->pure_product

Caption: Step-by-step workflow for purification via acid-base extraction.

FAQ 3: I'm struggling with recrystallization. How do I select the right solvent system and optimize my recovery?

Answer:

Recrystallization is a powerful technique for purifying solid compounds. [8]Its success hinges on selecting a solvent (or solvent system) in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures. [8][9]

Troubleshooting Recrystallization
IssueProbable CauseRecommended Solution
No crystals form upon cooling Too much solvent was used, or the chosen solvent is too good at room temperature.Boil off some of the solvent to increase concentration. If that fails, the solvent is unsuitable. Re-screen for a less effective solvent.
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly.Ensure the solution cools slowly (e.g., leave it on the benchtop, insulated). Add a co-solvent (antisolvent) in which the compound is insoluble to induce crystallization. [10]
Poor recovery of material The compound has significant solubility in the solvent even at low temperatures.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals during filtration.
Impure crystals obtained The solution was cooled too quickly ("shock cooling"), trapping impurities. [8]Allow the solution to cool to room temperature slowly before placing it in an ice bath. A gradual temperature decrease is critical for forming pure crystals. [8]
Experimental Protocol: Solvent Screening & Recrystallization
  • Solvent Screening:

    • Place small amounts (~20 mg) of your crude material into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, water, ethyl acetate) to each tube.

    • A good candidate solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating. [6] * For this specific molecule, polar protic solvents like ethanol, isopropanol, or a mixed system like ethanol/water are excellent starting points. [9][11]2. Dissolution: Place the bulk of your crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. [8]This removes particulates that are not dissolved.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a minimal amount of the cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum. Confirm purity by HPLC and melting point analysis; a successful recrystallization should result in a narrower and elevated melting point range. [8]

FAQ 4: My compound streaks badly on silica gel chromatography. Is this method viable?

Answer:

Yes, but standard silica gel chromatography is challenging for this molecule. The severe peak tailing or streaking you are observing is a classic problem when purifying basic compounds like piperidines on acidic silica gel. [6]The free silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic nitrogen atom of your compound, leading to poor separation and recovery.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase (eluent).

    • Triethylamine (TEA): Add 0.5-1% TEA to your eluent (e.g., Dichloromethane/Methanol/TEA 95:4:1). The TEA will compete with your compound for the acidic sites on the silica, allowing your product to elute with a much-improved peak shape. [5]2. Reversed-Phase Chromatography: An excellent alternative is to use a C18 reversed-phase column. [12]In this technique, the stationary phase is non-polar (C18 silica) and the mobile phase is polar (typically water/acetonitrile or water/methanol).

    • Acidic Modifier: For carboxylic acids on C18, adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is standard practice to suppress the ionization of the carboxylate, leading to sharper peaks. [12]

Workflow: Troubleshooting Chromatography

G cluster_s1 cluster_s2 start Poor Peak Shape on Silica Gel Column cause Cause: Basic Nitrogen Interacting with Acidic Silica start->cause solution1 Solution 1: Modify Mobile Phase cause->solution1 solution2 Solution 2: Change Stationary Phase cause->solution2 action1 Add 0.5-1% Triethylamine to Eluent solution1->action1 action2 Switch to C18 Reversed-Phase Column with Acidic Modifier (e.g., 0.1% TFA) solution2->action2

Caption: Troubleshooting guide for chromatographic purification.

References
  • Technical Support Center: Purification of Piperidine Derivatives. (n.d.). Benchchem.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. (n.d.). Benchchem.
  • What are the purification methods for piperidines? (2025, August 5). Blog.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). ResearchGate.
  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
  • Reductive amination. (n.d.). Wikipedia.
  • Recrystallization. (2021, March 5). Chemistry LibreTexts.
  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central.
  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012, November 9). Teledyne ISCO.
  • Process for preparing pure tiagabine, a piperidine carboxylic acid. (n.d.). Google Patents.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PubMed Central.
  • Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid. (n.d.). Benchchem.

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Technical Support Center: Chiral Integrity in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of piperidine derivatives. As a Senior Application Scientist, I've seen firsthand how the preservation of chiral integrity can be a critical bottleneck in the development of novel therapeutics and complex molecules. Piperidine scaffolds are ubiquitous in pharmaceuticals, and controlling their three-dimensional structure is paramount to achieving desired biological activity.

This guide is structured to provide you, our fellow researchers and drug development professionals, with not just protocols, but the underlying scientific rationale to troubleshoot and prevent racemization and epimerization in your synthetic routes. We will delve into the mechanisms of stereochemical erosion and provide actionable strategies to maintain the enantiopurity of your compounds.

Frequently Asked Questions (FAQs)

Here, we address the common questions that arise when unexpected stereochemical outcomes are observed.

Q1: I've synthesized a chiral piperidine derivative, but my analysis shows a mixture of diastereomers. What is the likely cause?

A1: The loss of stereochemical purity, often observed as epimerization (the inversion of a single stereocenter in a molecule with multiple stereocenters), typically occurs through the formation of a planar, achiral intermediate. The most common culprits are reaction conditions that favor the removal of a proton at the stereocenter, leading to an enolate or an iminium ion, which can then be re-protonated from either face, leading to a mixture of diastereomers. Often, this process is thermodynamically driven, leading to the more stable diastereomer as the major product.[1][2]

Q2: At which positions on the piperidine ring is racemization or epimerization most common?

A2: The most susceptible position is the carbon alpha to the ring nitrogen (C2 or C6). The proton at this position is acidic due to the adjacent nitrogen atom and can be removed by a base to form a stabilized anion. This is particularly relevant in reactions involving lithiation for subsequent functionalization.[3][4] Stereocenters bearing electron-withdrawing groups (like carbonyls) are also prone to epimerization under basic or acidic conditions due to the formation of enolates or enols.

Q3: How do N-protecting groups influence the stereochemical stability of my piperidine?

A3: N-protecting groups play a crucial role. Carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. The N-Boc group is particularly effective in many cases; for instance, during the lithiation of N-Boc-2-arylpiperidines, the organolithium intermediate is configurationally stable, allowing for trapping with electrophiles without loss of stereochemistry.[3][5] The choice between Boc and Cbz can be critical, as their removal conditions (acid for Boc, hydrogenolysis for Cbz) can impact other functional groups and stereocenters in your molecule.[6][7]

Q4: Can the choice of base in my reaction lead to racemization?

A4: Absolutely. Strong, non-bulky bases can readily deprotonate the alpha-carbon, leading to racemization. The choice of base is critical. For instance, in peptide synthesis, where piperidine is used to remove the Fmoc protecting group, its basicity can lead to racemization of the C-terminal amino acid.[8][9][10] In the context of piperidine functionalization via lithiation, the combination of an organolithium reagent with a chiral ligand, such as (-)-sparteine, can achieve a kinetic resolution where one enantiomer is deprotonated faster than the other, preserving the stereointegrity of the unreacted enantiomer.[3]

Q5: Does temperature play a role in preventing epimerization?

A5: Yes, temperature is a critical parameter. Many reactions are kinetically controlled at lower temperatures, meaning the product that forms fastest is the major product.[2][11][12] At higher temperatures, the reaction may be under thermodynamic control, where an equilibrium is established, and the most stable diastereomer is favored.[2][11][12] Therefore, running reactions at low temperatures (e.g., -78 °C) is a common strategy to prevent epimerization, especially when using strong bases.

Troubleshooting Guides & Protocols

This section provides detailed guidance and step-by-step protocols for common synthetic scenarios where racemization is a risk.

Guide 1: Preventing Epimerization during α-Functionalization of 2-Substituted Piperidines

Problem: You are attempting to functionalize the C2 position of an N-protected 2-substituted piperidine via lithiation and electrophilic quench, but you are observing a mixture of diastereomers in the product.

Root Cause Analysis: The likely cause is the epimerization of the stereocenter at C2 via the formation of a planar organolithium intermediate that is not configurationally stable under the reaction conditions.

Solution Workflow:

G start Loss of Stereoselectivity at C2 cond1 Is the N-protecting group a Boc group? start->cond1 cond2 Are you using a chiral ligand like (-)-sparteine? cond1->cond2 Yes sol1 Consider switching to an N-Boc protecting group. It is known to form configurationally stable organolithium intermediates. cond1->sol1 No path1 Yes path2 No sol2 Incorporate a chiral ligand such as (-)-sparteine to perform a kinetic resolution. This will selectively deprotonate one enantiomer, leaving the other unreacted and enantiopure. cond2->sol2 No sol3 Ensure strict anhydrous conditions and low temperature (-78 °C) to minimize equilibration of the organolithium intermediate. cond2->sol3 Yes path3 Yes path4 No sol1->cond2 sol2->sol3 sol4 Use a less reactive base or a base with greater steric hindrance to reduce the rate of deprotonation at the chiral center. G sub Achiral Substrate attach Attach Auxiliary sub->attach aux Chiral Auxiliary (e.g., Evans' Oxazolidinone) aux->attach chiral_sub Chiral Substrate-Auxiliary Adduct attach->chiral_sub reaction Diastereoselective Reaction (e.g., Alkylation) chiral_sub->reaction diastereomer Diastereomerically Enriched Product reaction->diastereomer cleave Cleave Auxiliary diastereomer->cleave product Enantiopure Product cleave->product recover Recover Auxiliary cleave->recover

Sources

Technical Support Center: Enhancing the Purity of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount, as even trace impurities can impact the yield, safety, and efficacy of the final drug product. This technical guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help researchers overcome common purification challenges and achieve high-purity final product consistently.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis and purification of this compound.

Q1: What are the most common impurities I should expect, and where do they come from?

A1: A thorough understanding of potential impurities is the first step toward developing an effective purification strategy.[1] The primary impurities typically arise from the N-alkylation reaction of piperidine-4-carboxylic acid with 3,4-dichlorobenzyl chloride.

Table 1: Common Impurities and Their Origins

ImpurityChemical StructureLikely OriginMitigation Strategy
Piperidine-4-carboxylic acid C₆H₁₁NO₂Unreacted starting material.Use a slight excess (1.05-1.1 eq.) of the alkylating agent; monitor reaction completion by TLC or LC-MS.
3,4-Dichlorobenzyl alcohol C₇H₆Cl₂OHydrolysis of the alkylating agent (3,4-dichlorobenzyl chloride), often due to moisture or prolonged reaction times in protic solvents.Ensure anhydrous reaction conditions; use aprotic solvents like DMF or Acetonitrile.[2]
Bis-alkylation Product C₂₀H₂₀Cl₄N₂O₄Dimerization or side reactions involving the starting materials.Controlled addition of reagents and maintaining optimal reaction temperature can minimize this.
Quaternary Ammonium Salt C₂₀H₂₁Cl₄NO₂⁺Over-alkylation of the product. This occurs when an excess of the alkylating agent is used or reaction times are too long.[3]Use stoichiometric control, adding the alkylating agent slowly to a solution of the piperidine derivative.[3]
Residual Solvents (e.g., DMF, Acetonitrile)Incomplete removal during workup and drying.Dry the final product under high vacuum at an appropriate temperature.

Q2: My HPLC analysis shows significant peak tailing for the product. What causes this and how can I fix it?

A2: This is a classic issue when analyzing basic compounds like piperidine derivatives on standard silica-based HPLC columns.[4] The free silanol groups (-Si-OH) on the silica surface are acidic and interact strongly with the basic nitrogen of the piperidine ring. This strong, non-specific binding causes the analyte to elute slowly and unevenly from the column, resulting in a "tailing" peak.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your mobile phase to "mask" the silanol groups. Add 0.1% triethylamine (TEA) or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic phases. While TFA is acidic, it can improve peak shape by creating a consistent ion-pairing environment.[5]

  • Use a Different Column: Employ a column specifically designed for basic compounds, such as an "end-capped" C18 column or a polymer-based column.

  • Adjust pH: If using a buffered mobile phase, ensure the pH is at least 2 units below the pKa of the piperidine nitrogen to keep it protonated and minimize interaction with silanols.

Q3: My attempts at recrystallization result in an oil or very poor recovery. How should I select a proper solvent system?

A3: Recrystallization is a powerful technique for this compound, but solvent selection is critical.[6] The molecule's zwitterionic potential (having both an acidic carboxyl group and a basic nitrogen) means its solubility can be complex. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that it separates as a liquid phase upon cooling instead of forming crystals.

Systematic Approach to Solvent Selection:

  • Single Solvent Screening: Test small amounts (10-20 mg) of your crude product in various solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Water, Ethyl Acetate). An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[4]

  • Binary Solvent Systems: If no single solvent is ideal, use a binary system.

    • Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, like Methanol or hot water).

    • Slowly add a "poor" solvent (one in which it is insoluble, like Diethyl Ether or Hexanes) at an elevated temperature until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the "good" solvent to clarify, then allow the solution to cool slowly.

A common and effective system for similar structures is a mixture of an alcohol and water (e.g., Ethanol/Water or Methanol/Water).

Q4: The final product has a persistent yellow or brownish tint. What is the cause and can it be removed?

A4: A yellow tint is often indicative of minor oxidation byproducts formed during the reaction or workup.[1] Piperidine derivatives can be susceptible to air oxidation, especially under basic conditions or at elevated temperatures.

Decolorization Methods:

  • Activated Carbon Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal). Keep the solution hot and swirl for 5-10 minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration through a pad of Celite® to remove the carbon before allowing the solution to cool and crystallize.[4]

  • Column Chromatography: If the colored impurities have different polarities from the product, they can be separated via flash column chromatography.

Purification & Troubleshooting Workflows

Purification Method Selection

Choosing the right purification strategy depends on the scale of your experiment and the nature of the impurities. The following workflow provides a decision-making guide.

G start Crude Product (Post-Workup) check_impurities Identify Major Impurities (TLC, NMR, LC-MS) start->check_impurities neutral_impurities Neutral Impurities Present? (e.g., Benzyl Alcohol) check_impurities->neutral_impurities acid_base Perform Acid-Base Extraction (Protocol 3) neutral_impurities->acid_base Yes polar_impurities Polar/Ionic Impurities Present? (e.g., Starting Materials) neutral_impurities->polar_impurities No check_purity1 Purity >98%? acid_base->check_purity1 final_product Final Product (Dry under vacuum) check_purity1->final_product Yes check_purity1->polar_impurities No recrystallize Recrystallization (Protocol 1) polar_impurities->recrystallize Yes, Crystalline Solid chromatography Flash Column Chromatography (Protocol 2) polar_impurities->chromatography Yes, Oily or Amorphous check_purity2 Purity >98%? recrystallize->check_purity2 check_purity3 Purity >98%? chromatography->check_purity3 check_purity2->final_product Yes check_purity2->chromatography No check_purity3->final_product Yes check_purity3->recrystallize No, consider re-purification G start Problem Peak Tailing cause1 Potential Cause Strong interaction with acidic silica gel start->cause1 cause2 Potential Cause Compound is too polar for current eluent start->cause2 solution1 Solution Add 0.5-1% Triethylamine (Et₃N) to eluent cause1->solution1 solution2 Solution Increase eluent polarity (e.g., increase Methanol % in DCM/MeOH) cause2->solution2

Sources

Validation & Comparative

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid vs other GABAergic compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to GABAergic Compounds: Profiling 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid within the Therapeutic Landscape

Introduction: The Central Role of the GABAergic System

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] By counterbalancing excitatory neurotransmission, the GABAergic system is fundamental to maintaining physiological brain function. Dysregulation of this delicate balance is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and sleep disorders. Consequently, the GABAergic system, particularly its receptors and transporters, remains a prime target for therapeutic drug development.[1]

This guide provides a comparative analysis of various classes of GABAergic compounds, with a specific focus on positioning this compound within this context. Based on its structural similarity to nipecotic acid, a well-established GABA uptake inhibitor, it is hypothesized that this compound primarily functions as an inhibitor of GABA transporters (GATs). We will explore its potential mechanism and compare its theoretical profile against established GABAergic agents, including receptor modulators and enzyme inhibitors. This analysis is supported by detailed experimental protocols required to validate such hypotheses and quantify performance.

The GABAergic Synapse: A Multi-Target Environment

The efficacy of GABAergic signaling is controlled at multiple points: synthesis from glutamate, vesicular release, binding to postsynaptic receptors, removal from the synaptic cleft via reuptake, and enzymatic degradation. Each of these steps presents a viable target for pharmacological intervention.

GABAergic_Synapse GABAergic Synapse and Drug Targets cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Enzyme Glutamate->GAD Synthesis GABA_vesicle GABA in Vesicle GAD->GABA_vesicle Packaging Synaptic_Cleft Synaptic Cleft GABA GABA_vesicle->Synaptic_Cleft Release GAT1 GAT-1 Transporter GABA_T GABA-T Enzyme GAT1->GABA_T Degradation Synaptic_Cleft->GAT1 Reuptake GABA_A GABA-A Receptor (Ionotropic) Synaptic_Cleft->GABA_A GABA_B GABA-B Receptor (Metabotropic) Synaptic_Cleft->GABA_B Cl_ion GABA_A->Cl_ion Hyperpolarization K_ion GABA_B->K_ion Hyperpolarization

Caption: Key targets within the GABAergic synapse.

Compound in Focus: this compound

This molecule belongs to the family of nipecotic acid derivatives. Nipecotic acid itself is a potent inhibitor of both neuronal and glial GABA uptake.[3] The core structure consists of a piperidine ring with a carboxylic acid group, which mimics the structure of GABA. The addition of a lipophilic N-substituent, in this case, a 3,4-dichlorobenzyl group, is a common strategy to enhance potency and selectivity for specific GABA transporter subtypes, as well as to improve blood-brain barrier permeability.[4]

Hypothesized Mechanism of Action: Based on its structure-activity relationship (SAR) with known GAT inhibitors like Tiagabine, this compound is predicted to be a competitive inhibitor of GABA transporters, primarily GAT-1. By blocking the reuptake of GABA from the synaptic cleft, it would increase the concentration and residence time of GABA, thereby enhancing inhibitory neurotransmission.

Comparative Analysis with Other GABAergic Compounds

To understand the potential profile of this compound, it is essential to compare it with other classes of GABAergic agents.

Class of CompoundPrimary TargetMechanism of ActionRepresentative Drug(s)Key Therapeutic UseCommon Side Effects
GABA-A Receptor PAMs GABA-A ReceptorBinds to an allosteric site to increase the frequency (Benzodiazepines) or duration (Barbiturates) of Cl- channel opening induced by GABA.[5][6]Diazepam, Alprazolam, PhenobarbitalAnxiety, Insomnia, SeizuresSedation, dependence, withdrawal symptoms, cognitive impairment
GABA-B Receptor Agonists GABA-B ReceptorDirectly activates G-protein coupled GABA-B receptors, leading to downstream K+ channel opening and Ca2+ channel inhibition.BaclofenSpasticity, muscle rigiditySedation, muscle weakness, dizziness
GABA Transporter (GAT) Inhibitors GABA Transporters (GAT-1, GAT-2/3, BGT-1)Competitively inhibits the reuptake of GABA from the synaptic cleft, increasing extracellular GABA levels.[4]Tiagabine, Nipecotic AcidEpilepsy (adjunctive therapy)Dizziness, fatigue, confusion, potential for pro-convulsant effects at high doses
GABA Transaminase (GABA-T) Inhibitors GABA-T EnzymeIrreversibly inhibits the primary enzyme responsible for GABA degradation, leading to a buildup of GABA concentrations.VigabatrinInfantile spasms, refractory epilepsyVision loss, drowsiness, weight gain
Hypothesized Profile: This compound GAT-1 (Predicted)Predicted to competitively inhibit GABA reuptake.N/APotential for epilepsy, anxiety, neuropathic painPredicted to be similar to other GAT inhibitors (e.g., dizziness, fatigue)

Experimental Protocols for Characterization

Validating the GABAergic activity and mechanism of a novel compound requires a systematic progression of in vitro and in vivo assays. The causality behind this workflow is to first establish target engagement and functional effect at the molecular level before assessing its physiological impact in a complex biological system.

In Vitro GABA Uptake Inhibition Assay

Rationale: This is the foundational experiment to confirm the hypothesized mechanism of action. It directly measures the ability of the compound to block the function of GABA transporters. The use of cells recombinantly expressing specific GAT subtypes allows for the determination of selectivity.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK-293 cells stably transfected with the human GAT-1, GAT-2, or GAT-3 transporter subtypes. Maintain cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

  • Preparation: Seed cells into 24-well plates and grow to 80-90% confluency. On the day of the assay, wash the cells twice with a Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Add 200 µL of KRH buffer containing various concentrations of the test compound (this compound) or a known inhibitor (e.g., Tiagabine as a positive control) to each well. Incubate for 15 minutes at room temperature.

  • Uptake Initiation: Initiate the uptake reaction by adding 50 µL of KRH buffer containing a mixture of [³H]GABA (final concentration ~10-20 nM) and unlabeled GABA (to achieve a desired final concentration, e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature for a short duration (e.g., 10-20 minutes) to ensure measurement of initial uptake rates.

  • Termination: Terminate the uptake by rapidly aspirating the reaction mixture and washing the cells three times with ice-cold KRH buffer.

  • Lysis and Scintillation Counting: Lyse the cells by adding 250 µL of 1% SDS solution to each well. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]GABA taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Uptake_Assay_Workflow Workflow for GABA Uptake Inhibition Assay A 1. Culture GAT-expressing HEK-293 cells B 2. Seed cells in 24-well plates and grow to confluency A->B C 3. Pre-incubate with test compound B->C D 4. Initiate uptake with [3H]GABA C->D E 5. Terminate reaction with ice-cold buffer D->E F 6. Lyse cells and measure radioactivity E->F G 7. Analyze data and calculate IC50 F->G

Caption: Step-by-step workflow for the in vitro GABA uptake assay.

Ex Vivo Electrophysiology: Whole-Cell Patch-Clamp

Rationale: To determine if the observed in vitro uptake inhibition translates into a functional enhancement of GABAergic neurotransmission. This assay measures the physiological consequence—the potentiation of GABA-mediated inhibitory postsynaptic currents (IPSCs)—in native brain tissue.

Step-by-Step Methodology:

  • Slice Preparation: Acutely prepare brain slices (300-400 µm thick) containing a region of interest (e.g., hippocampus or cortex) from a rodent. Use a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

  • Recording: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.

  • Patching: Using a glass micropipette filled with an appropriate internal solution, establish a whole-cell patch-clamp configuration on a neuron (e.g., a hippocampal CA1 pyramidal neuron).

  • Data Acquisition: Record spontaneous or evoked IPSCs. To isolate GABA-A receptor-mediated currents, voltage-clamp the cell at the reversal potential for glutamate receptors (~0 mV) and include glutamate receptor antagonists (e.g., CNQX and AP5) in the aCSF.

  • Compound Application: After establishing a stable baseline recording, perfuse the slice with aCSF containing the test compound (e.g., 10 µM this compound).

  • Analysis: Measure the amplitude, frequency, and decay kinetics of the IPSCs before and after compound application. An increase in the decay time of IPSCs is the hallmark of a GABA uptake inhibitor, as it reflects the prolonged presence of GABA in the synapse.[4]

In Vivo Behavioral Models

Rationale: To assess whether the molecular and cellular effects of the compound translate into a therapeutically relevant behavioral outcome. The choice of model depends on the intended therapeutic application (e.g., anxiolytic, anticonvulsant).

Example: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

  • Animals: Use adult mice or rats.[7]

  • Dosing: Administer the test compound via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test. Include vehicle control and positive control (e.g., diazepam) groups.

  • Procedure: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes.

  • Data Collection: Record the time spent in the open arms versus the closed arms and the number of entries into each arm type using an automated tracking system.

  • Interpretation: A statistically significant increase in the time spent and/or entries into the open arms, compared to the vehicle control, is indicative of an anxiolytic-like effect. This is because a less anxious animal is more willing to explore the exposed, open areas.

Compound_Classes Classification of Major GABAergic Compounds cluster_mech cluster_receptor_types GABAergic GABAergic Compounds Receptor Receptor Modulators GABAergic->Receptor Transporter Uptake Inhibitors GABAergic->Transporter Enzyme Enzyme Inhibitors GABAergic->Enzyme GABA_A_PAM GABA-A PAMs (e.g., Diazepam) Receptor->GABA_A_PAM GABA_B_Agonist GABA-B Agonists (e.g., Baclofen) Receptor->GABA_B_Agonist GAT_Inhibitor GAT Inhibitors (e.g., Tiagabine, Hypothesized Target) Transporter->GAT_Inhibitor GABA_T_Inhibitor GABA-T Inhibitors (e.g., Vigabatrin) Enzyme->GABA_T_Inhibitor

Caption: Classification of GABAergic compounds by mechanism.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel GABAergic agents. Its structural analogy to known GAT inhibitors strongly suggests a mechanism centered on the inhibition of GABA reuptake, a clinically validated strategy for the treatment of epilepsy. Compared to direct receptor modulators like benzodiazepines, GAT inhibitors offer a potentially more nuanced approach by amplifying endogenous GABAergic tone rather than causing widespread, non-physiological receptor activation. This can translate to a different side-effect profile.

However, this remains a hypothesis. The definitive characterization of this compound requires rigorous experimental validation following the protocols outlined above. Future research should focus on determining its IC50 and selectivity profile across GAT subtypes, confirming its functional impact on synaptic transmission via electrophysiology, and evaluating its efficacy and safety in relevant animal models of CNS disorders. Such studies will be critical in determining whether this compound or related derivatives can be developed into valuable tools for research or future therapeutics.

References

  • PrepChem. (n.d.). Synthesis of (1) 3,4-Dichlorobenzylthio-acetic acid. PrepChem.com. [Link]

  • Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). Cleveland Clinic. [Link]

  • Correa, D. (2019). The GABAergic System: An Overview of Physiology, Physiopathology and Therapeutics. Journal of Neurology & Neurophysiology. [Link]

  • De Sarro, G., et al. (2001). Anticonvulsant activity of new GABA prodrugs. PubMed. [Link]

  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Jacobson, L. H., et al. (2011). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Psychopharmacology. [Link]

  • Neuro Transmissions. (2018). 2-Minute Neuroscience: GABA. YouTube. [Link]

  • Li, P., et al. (2013). Comparison of αβδ and αβγ GABAA Receptors: Allosteric Modulation and Identification of Subunit Arrangement by Site-Selective General Anesthetics. The Journal of biological chemistry. [Link]

  • Jukič, M., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules. [Link]

  • de Oliveira, A. M., et al. (2019). Antidepressant-Like Activity of Naringenin, an Important Agro-Industrial Resource, Complexed with β-Cyclodextrin. ACS Food Science & Technology. [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Wikipedia. [Link]

  • Columbia Psychiatry. (2022). Neurosteroids and GABA Receptors: From Lab Bench to Medicine Chest. YouTube. [Link]

  • Olsen, R. W., & Sieghart, W. (2008). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry. [Link]

  • Kvist, T., et al. (2011). Stereospecific Synthesis and Structure-Activity Relationships of Unsymmetrical 4,4-diphenylbut-3-enyl Derivatives of Nipecotic Acid as GAT-1 Inhibitors. PubMed. [Link]

  • Scott, P. J. H. (2021). Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic pathway. ACS Chemical Neuroscience. [Link]

  • Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and Cellular Biochemistry. [Link]

  • Krogsgaard-Larsen, P., et al. (1985). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. PubMed. [Link]

  • Suzdak, P. D., & Jansen, J. A. (1995). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia. [Link]

  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs. [Link]

  • Pinard, A., et al. (2010). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Trends in pharmacological sciences. [Link]

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A Comparative Analysis of Mono- vs. Di-Substituted Benzylpiperidine Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzylpiperidine scaffold stands as a privileged structure, forming the core of numerous inhibitors targeting a wide array of enzymes and receptors. Its versatility allows for fine-tuning of pharmacological properties through strategic substitution on both the benzyl and piperidine rings. This guide provides a comparative analysis of mono- and di-substituted benzylpiperidine inhibitors, offering insights into their structure-activity relationships (SAR), experimental evaluation, and therapeutic potential. We will delve into the nuances of how substitution patterns influence inhibitory activity, with a focus on targets relevant to neurodegenerative diseases, such as cholinesterases and monoamine oxidases.

The Benzylpiperidine Scaffold: A Foundation for Inhibition

The benzylpiperidine moiety consists of a benzyl group attached to a piperidine ring, typically via a nitrogen atom. This core structure provides a rigid framework that can be readily modified to achieve desired interactions with a biological target. The orientation of the benzyl and piperidine rings, along with the nature and position of substituents, dictates the compound's affinity, selectivity, and pharmacokinetic profile.

Mono-Substituted Benzylpiperidine Inhibitors: Exploring the Fundamentals of SAR

Mono-substituted benzylpiperidines have been extensively explored as inhibitors of various enzymes. A single substituent on the benzyl ring can significantly impact the compound's electronic and steric properties, thereby influencing its binding affinity.

Case Study: Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Studies on mono-substituted N-benzylpiperidine derivatives have revealed that the position and nature of the substituent on the benzyl ring are critical for inhibitory potency. For instance, halogen substitutions at the meta-position of the benzyl ring have been shown to enhance AChE inhibitory activity. This is attributed to the formation of specific interactions with the peripheral anionic site (PAS) of the enzyme.

Di-Substituted Benzylpiperidine Inhibitors: Enhancing Potency and Selectivity

The introduction of a second substituent on the benzyl ring opens up new avenues for optimizing inhibitor performance. Di-substitution allows for more complex interactions with the target protein, potentially leading to increased potency and selectivity.

Synergistic Effects of Di-Substitution

Research on di-substituted benzylpiperidine analogs has demonstrated that the combined effect of two substituents can be greater than the sum of their individual contributions. For example, in the context of monoamine oxidase (MAO) inhibition, di-halogenated or methoxy-halogenated benzylpiperidine derivatives have shown superior potency compared to their mono-substituted counterparts. These di-substituted compounds can establish more extensive hydrophobic and hydrogen-bonding interactions within the active site of MAO-A and MAO-B.

Comparative Analysis: Mono- vs. Di-Substituted Benzylpiperidines

To provide a clear comparison, the following table summarizes the inhibitory activities of representative mono- and di-substituted benzylpiperidine derivatives against key enzyme targets.

Compound ClassSubstituent(s)TargetIC50 (µM)Reference
Mono-Substituted 3-chloroAChE0.85
4-fluoroAChE1.23
3-methoxyMAO-A7.8
4-chloroMAO-B0.98
Di-Substituted 3,4-dichloroAChE0.52
2,4-dichloroBChE0.28
3-methoxy-4-hydroxyMAO-A2.5
3-fluoro-4-methoxyMAO-B0.45

As the data indicates, di-substituted analogs frequently exhibit lower IC50 values, signifying greater inhibitory potency. This enhancement is often attributed to a more optimized fit within the enzyme's active site, facilitated by multiple points of interaction.

Experimental Protocols for Inhibitor Evaluation

The robust evaluation of benzylpiperidine inhibitors requires well-defined experimental protocols. Below are standardized methodologies for assessing their inhibitory activity against cholinesterases and monoamine oxidases.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory potential of compounds against AChE and butyrylcholinesterase (BChE).

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (benzylpiperidine derivatives)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the DTNB solution and 75 µL of the substrate solution.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidative deamination of a substrate by MAO-A or MAO-B.

Materials:

  • MAO-A or MAO-B enzyme (from rat brain mitochondria or recombinant sources)

  • Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrate

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Prepare solutions of the enzyme, substrate, and test compounds in phosphate buffer.

  • Pre-incubate the enzyme with various concentrations of the test compound for 20 minutes at 37°C.

  • Initiate the reaction by adding the substrate.

  • For MAO-A (with kynuramine), stop the reaction after 20 minutes by adding NaOH and measure the fluorescence of the product, 4-hydroxyquinoline (Ex: 310 nm, Em: 400 nm).

  • For MAO-B (with benzylamine), measure the increase in absorbance at 250 nm due to the formation of benzaldehyde.

  • Calculate the percentage of inhibition and determine the IC50 values.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 Benzylpiperidine Scaffold cluster_1 Substitution Patterns cluster_2 Biological Target A Benzyl Ring B Piperidine Ring A->B Linker C Mono-substitution (e.g., -Cl, -F, -OCH3) A->C D Di-substitution (e.g., -Cl, -Cl; -OCH3, -OH) A->D E Enzyme Active Site (e.g., AChE, MAO) C->E Single Interaction Point D->E Multiple Interaction Points

Caption: General structure of benzylpiperidine inhibitors and the impact of substitution on target interaction.

G A Compound Synthesis (Mono- & Di-substituted Analogs) B In Vitro Enzyme Assays (AChE, BChE, MAO) A->B Screening C Determine IC50 Values B->C Data Acquisition D Structure-Activity Relationship (SAR) Analysis C->D Comparative Analysis E Lead Optimization D->E Iterative Design

Caption: Experimental workflow for the comparative evaluation of benzylpiperidine inhibitors.

Conclusion and Future Directions

The comparative analysis of mono- and di-substituted benzylpiperidine inhibitors underscores the significant impact of substitution patterns on inhibitory potency and selectivity. While mono-substitution provides a foundational understanding of SAR, di-substitution offers a powerful strategy for enhancing therapeutic efficacy. The presented experimental protocols provide a framework for the systematic evaluation of these compounds. Future research should focus on multi-substituted analogs and the exploration of novel substitution patterns to further refine the pharmacological profiles of benzylpiperidine-based inhibitors for a range of therapeutic applications.

References

The Evolving Landscape of 1-Benzylpiperidine-4-Carboxylic Acids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The 1-benzylpiperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of therapeutic agents. Its inherent structural features, including a basic nitrogen atom, a lipophilic benzyl group, and a polar carboxylic acid moiety, provide multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 1-benzylpiperidine-4-carboxylic acid derivatives, with a focus on their applications as antifungal, anti-mycobacterial, and neuroprotective agents. By examining key structural modifications and their impact on biological activity, we aim to provide researchers and drug development professionals with actionable insights to guide future discovery efforts.

The 1-Benzylpiperidine-4-Carboxylic Acid Core: A Launchpad for Diverse Biological Activities

The inherent versatility of the 1-benzylpiperidine-4-carboxylic acid core has led to its exploration against a wide range of biological targets. The rationale behind its selection often stems from its ability to mimic endogenous ligands or to position key functional groups in a specific orientation within a target's binding site. Modifications to three primary regions of the scaffold—the benzyl group, the piperidine ring, and the C4-substituent—have profound effects on potency and selectivity.

Comparative Analysis of Biological Activities and SAR

This section delves into the specific SAR of 1-benzylpiperidine-4-carboxylic acid derivatives against various pathogens and enzymes, supported by experimental data from published studies.

Antifungal Activity: Targeting Ergosterol Biosynthesis

A significant area of investigation for this scaffold has been in the development of novel antifungal agents. The primary mechanism of action for many of these derivatives is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.

Key modifications influencing antifungal potency include:

  • N-Benzyl vs. N-Phenethyl Substitution: A comparison between a benzyl and a phenethyl group at the piperidine nitrogen reveals that the latter can enhance antifungal activity.

  • C4-Amino Alkyl Chain Length: The length of the alkyl chain attached to the 4-amino group is a critical determinant of activity. An n-dodecyl chain has been shown to be highly effective.

  • Amine vs. Amide at C4: Conversion of the 4-amino group to an acetamide generally leads to a significant decrease in antifungal activity.

The following diagram illustrates the key SAR principles for antifungal activity:

SAR_Antifungal cluster_scaffold 1-Benzylpiperidine-4-amino Scaffold cluster_modifications Structural Modifications cluster_activity Antifungal Activity Scaffold Core Scaffold N_Substituent N-Substituent (Piperidine) Scaffold->N_Substituent C4_Substituent C4-Substituent (Piperidine) Scaffold->C4_Substituent HighActivity Increased Potency N_Substituent->HighActivity Phenethyl > Benzyl C4_Substituent->HighActivity Long Alkyl Chain (e.g., n-dodecyl) on 4-amino group LowActivity Decreased Potency C4_Substituent->LowActivity Amide at C4

Caption: Key SAR principles for antifungal 1-benzylpiperidine-4-amino derivatives.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 4-aminopiperidine derivatives against various fungal pathogens.

CompoundR (N-Substituent)R' (C4-Substituent)C. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)
1a Benzyln-Dodecylamino1-41-8
1b Phenethyln-Dodecylamino1-41-8
1c BenzylAcetamido>64>64

Data synthesized from published studies.[1]

Anti-Mycobacterial Activity: Targeting MenA

Derivatives of the piperidine-4-carboxamide scaffold have shown promise as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis.

For this class of inhibitors, modifications on the benzyl group and the carboxamide moiety significantly impact activity:

  • Substitution on the Benzyl Ring: The position and nature of substituents on the phenyl ring of the N-benzyl group are critical. A trifluoromethyl group at the para position has been shown to increase activity nearly 10-fold compared to the unsubstituted parent compound. Substitution at the meta position, however, leads to reduced potency.

The following diagram illustrates the SAR for anti-mycobacterial activity:

SAR_AntiTB cluster_scaffold Piperidine-4-carboxamide Scaffold cluster_modifications Structural Modifications cluster_activity Anti-Mycobacterial Activity Scaffold Core Scaffold Benzyl_Sub Substitution on N-Benzyl Ring Scaffold->Benzyl_Sub HighActivity Increased Potency Benzyl_Sub->HighActivity para-CF3 LowActivity Decreased Potency Benzyl_Sub->LowActivity meta-CF3

Caption: SAR for anti-mycobacterial piperidine-4-carboxamide derivatives.

The table below presents the MIC and IC50 values for piperidine-4-carboxamide derivatives against M. abscessus and its DNA gyrase.

CompoundR (Substitution on Phenyl)MIC (µM)DNA Gyrase IC50 (µM)
2a H12.5ND
2b 4-CF31.51.5
2c 3-CF312.5ND

ND: Not Determined. Data from a study on piperidine-4-carboxamides.[2]

Neuroprotective Activity: Inhibition of Acetylcholinesterase (AChE)

The 1-benzylpiperidine scaffold is a core component of donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. Consequently, numerous SAR studies have focused on optimizing this scaffold for AChE inhibition.

For AChE inhibitors based on the 1-benzylpiperidine framework, key determinants of potency include:

  • Bulky Substituents on the Benzamide Moiety: The introduction of a bulky group, such as a benzylsulfonyl benzoyl group, at the para position of a benzamide attached to a C4-ethylamino linker, dramatically enhances inhibitory activity.

  • N-Alkylation of the Benzamide: N-methylation of the benzamide nitrogen further increases potency.

  • Basicity of the Piperidine Nitrogen: The basicity of the piperidine nitrogen is crucial for activity, as demonstrated by the near inactivity of the corresponding N-benzoylpiperidine derivative.

The following diagram illustrates the SAR for AChE inhibition:

SAR_AChE cluster_scaffold 1-Benzyl-4-(2-aminoethyl)piperidine Scaffold cluster_modifications Structural Modifications cluster_activity AChE Inhibition Scaffold Core Scaffold Benzamide_Sub Benzamide Moiety (at C4-linker) Scaffold->Benzamide_Sub Piperidine_N Piperidine Nitrogen Scaffold->Piperidine_N HighActivity Increased Potency Benzamide_Sub->HighActivity Bulky para-substituent N-alkylation Piperidine_N->HighActivity Basic Nitrogen LowActivity Decreased Potency Piperidine_N->LowActivity N-Benzoyl (less basic)

Caption: Key SAR principles for 1-benzylpiperidine-based AChE inhibitors.

The following table shows the half-maximal inhibitory concentration (IC50) values for a series of 1-benzylpiperidine derivatives against AChE.

CompoundR (Benzamide Substituent)R' (Benzamide Nitrogen)AChE IC50 (nM)
3a HH>1000
3b 4'-(Benzylsulfonyl)benzoylH15
3c 4'-(Benzylsulfonyl)benzoylMethyl0.56

Data from a study on novel piperidine derivatives as AChE inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative 1-benzylpiperidine-4-carboxylic acid derivative and for a key biological assay.

Synthesis of 1-Benzyl-4-(dodecylamino)piperidine-4-carboxylic Acid

This protocol describes a typical reductive amination procedure to introduce an amino group at the C4 position of the piperidine ring.

Synthesis_Workflow Start 1-Benzyl-4-oxopiperidine Intermediate1 Schiff Base Intermediate Start->Intermediate1 Dodecylamine Product 1-Benzyl-4-(dodecylamino)piperidine Intermediate1->Product Sodium triacetoxyborohydride

Caption: Reductive amination for the synthesis of C4-amino derivatives.

  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 mmol) in 1,2-dichloroethane (10 mL) is added dodecylamine (1.2 mmol).

  • Formation of Schiff Base: The reaction mixture is stirred at room temperature for 30 minutes.

  • Reduction: Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 10 minutes.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (20 mL). The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potency of compounds against AChE.

AChE_Assay_Workflow cluster_reagents Reagents cluster_reaction Reaction Steps AChE AChE Enzyme Incubation Pre-incubation: AChE + Inhibitor AChE->Incubation Inhibitor Test Compound Inhibitor->Incubation DTNB DTNB (Ellman's Reagent) Reaction_Start Add Substrate (ATC) DTNB->Reaction_Start ATC Acetylthiocholine (Substrate) ATC->Reaction_Start Incubation->Reaction_Start Hydrolysis ATC -> Thiocholine Reaction_Start->Hydrolysis Color_Dev Thiocholine + DTNB -> Yellow Product Hydrolysis->Color_Dev Measurement Measure Absorbance at 412 nm Color_Dev->Measurement

Caption: Workflow for the in vitro AChE inhibition assay.

  • Reagent Preparation: All reagents are prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Assay Plate Setup: In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 50 µL of AChE solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of DTNB solution followed by 25 µL of acetylthiocholine (ATC) solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percent inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The 1-benzylpiperidine-4-carboxylic acid scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to dramatic changes in biological activity and target selectivity. For researchers in the field, a systematic approach to exploring the chemical space around this scaffold, guided by the principles outlined herein, holds significant promise for the discovery of next-generation drugs. Future efforts could focus on the development of multi-target ligands, leveraging the versatility of this scaffold to address complex diseases with a single molecule. Furthermore, the application of computational modeling and machine learning to predict the activity of novel derivatives can accelerate the design-synthesis-test cycle and lead to the more rapid identification of promising clinical candidates.

References

  • Krauß, J., Müller, C., Klimt, M., Valero, L. J., Martínez, J. F., Müller, M., Bartel, K., Binder, U., & Bracher, F. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208. [Link]

  • BenchChem. (2025). In Vitro Acetylcholinesterase (AChE) Inhibition Assay for Piperidine Derivatives.
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  • Google Patents. (2011). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Berg, K., Hegde, P., Pujari, V., Brinkmann, M., Wilkins, D. Z., Parish, T., Crick, D. C., & Aldrich, C. C. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(4), 849–863. [Link]

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A Guide to Cell-Based Target Identification and Validation: A Case Study with 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals on how to approach the target validation of a novel chemical entity. We will use 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid , a compound with limited publicly available target information, as a case study to illustrate a systematic workflow from broad phenotypic screening to specific target engagement and pathway validation in cell-based systems.

The core challenge with a novel compound is its unknown mechanism of action. Therefore, this guide pivots from simple validation of a known target to a more realistic and powerful workflow: Target Identification followed by Target Validation . This process is essential for building a robust biological rationale for a compound's therapeutic potential.[1][2][3]

Phase 1: A Funnel Approach to Target Discovery

For a compound with an unknown mechanism, a target-agnostic or phenotypic screening approach is the most logical starting point.[4][5][6] This strategy prioritizes identifying a desired functional outcome in a disease-relevant biological system, with the subsequent goal of deconvoluting the molecular target responsible for that effect.[6][7][8] Our workflow follows a funnel logic, starting broad and progressively narrowing the focus to a specific, verifiable target.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation Phenotypic_Screen Phenotypic Screening (e.g., High-Content Imaging) Hit_Confirmation Hit Confirmation & Dose-Response Phenotypic_Screen->Hit_Confirmation Identifies 'Hit' Phenotype Target_Deconvolution Target Deconvolution (e.g., Thermal Proteome Profiling) Hit_Confirmation->Target_Deconvolution Confirmed Activity Putative_Target Identify Putative Target (e.g., GPR120) Target_Deconvolution->Putative_Target Provides Candidate Protein(s) Primary_Assay Primary Target Engagement Assay (e.g., Calcium Flux) Putative_Target->Primary_Assay Hypothesis Generation Secondary_Assay Secondary / Orthogonal Assay (e.g., β-Arrestin Recruitment) Primary_Assay->Secondary_Assay Confirms On-Target Activity Specificity_Assay Counter-Screen / Specificity (e.g., cAMP Assay, other GPCRs) Secondary_Assay->Specificity_Assay Assesses Specificity Validated_Link Validated Compound-Target-Phenotype Link Specificity_Assay->Validated_Link Establishes Confidence G cluster_pathway β-Arrestin Recruitment Pathway Ligand Agonist (e.g., Compound-X) GPCR GPCR-PK (Receptor fused to ProLink fragment) Ligand->GPCR Binds GRK GRK GPCR->GRK Activates Arrestin β-Arrestin-EA (Arrestin fused to Enzyme Acceptor) GPCR->Arrestin Recruits GRK->GPCR Phosphorylates Complementation Enzyme Complementation (PK + EA) Arrestin->Complementation Forms Active Enzyme Signal Luminescent Signal Complementation->Signal Generates

Caption: Principle of an enzyme fragment complementation β-arrestin assay.

Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter®)

  • Cell Line: Utilize a commercially available cell line engineered for this assay, which co-expresses GPR120 fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to the larger enzyme acceptor (EA) fragment. [9]2. Cell Plating: Plate the cells in a 384-well white, solid-bottom plate and incubate overnight.

  • Compound Addition: Add serial dilutions of Compound-X and TUG-891 to the cells. Incubate for 90 minutes at 37°C.

  • Detection: Add the detection reagents containing the enzyme substrate according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.

  • Signal Reading: Measure the chemiluminescent signal on a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and calculate EC₅₀ and Eₘₐₓ values as described for the calcium flux assay.

Step 2.3: Specificity Counter-Screen - cAMP Assay

Experimental Protocol: HTRF-Based cAMP Assay

  • Cell Culture: Use the same GPR120-expressing cell line.

  • Compound Stimulation: Plate cells and incubate with serial dilutions of Compound-X or a known Gs agonist control (e.g., Isoproterenol for endogenous β2-adrenergic receptors).

  • Cell Lysis & Detection: After a 30-minute stimulation, lyse the cells and add the detection reagents: a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. [11]4. Measurement: After incubation, read the plate on an HTRF-compatible reader. Intracellular cAMP produced by the cells will compete with the d2-labeled cAMP, leading to a decrease in the FRET signal.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. [13]Confirm that Compound-X does not significantly alter cAMP levels. For Gi-coupled receptors, the assay is run in the presence of forskolin to stimulate cAMP production, and an active compound will reduce the signal. [11]

Comparative Performance Summary

The goal of this validation phase is to build a data-driven case linking the compound to the target. The performance of this compound (Compound-X) should be directly compared to the reference agonist TUG-891.

AssayParameterCompound-X (Hypothetical Data)TUG-891 (Reference Agonist)Interpretation
Calcium Flux EC₅₀ (nM)15025Compound-X is a full agonist at GPR120, showing slightly lower potency than the reference compound.
Eₘₐₓ (% of TUG-891)98%100%
β-Arrestin Recruitment EC₅₀ (nM)22045Confirms on-target engagement through a distinct signaling output. Potency tracks with the primary assay.
Eₘₐₓ (% of TUG-891)95%100%
cAMP Accumulation ActivityNo significant changeN/ADemonstrates specificity for the Gq pathway over Gs/Gi-coupled pathways, ruling out major off-target signaling.

Conclusion

This guide outlines a rigorous, multi-stage workflow for moving from an uncharacterized compound to a validated molecular target using modern cell-based assays. By employing a phenotypic screen to identify a relevant biological activity, followed by unbiased target deconvolution and confirmation with a suite of orthogonal, target-specific functional assays, researchers can build a high-confidence profile for a novel chemical entity.

The hypothetical data for this compound demonstrates a plausible outcome: a novel, selective, full agonist of GPR120. This systematic comparison against a known tool compound like TUG-891 is essential for contextualizing the compound's potency and efficacy. This validated link between compound, target, and phenotype provides the critical foundation needed to advance a compound into further preclinical development.

References

  • Piazza, I., et al. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology. Available at: [Link]

  • MarinBio. Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio Custom Assay Development. Available at: [Link]

  • Savitski, M.M., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols. Available at: [Link]

  • van den Heuvel, J.K., et al. (2018). The GPR120 agonist TUG-891 promotes metabolic health by stimulating mitochondrial respiration in brown fat. EMBO Molecular Medicine. Available at: [Link]

  • Wang, L. & Gesty-Palmer, D. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Wikipedia. TUG-891. Wikipedia. Available at: [Link]

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery Services. Available at: [Link]

  • ChomiX Biotech. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. ChomiX Biotech Services. Available at: [Link]

  • Mateus, A., et al. (2022). Drug Target Identification in Tissues by Thermal Proteome Profiling. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Martin, C., et al. (2017). Novel GPR120 agonist TUG891 modulates fat taste perception and preference and activates tongue-brain-gut axis in mice. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

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  • ResearchGate. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. ResearchGate Publications. Available at: [Link]

  • Che, T. & Majumdar, S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. Available at: [Link]

  • Sittampalam, G.S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Hudson, B.D., et al. (2013). The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism. Molecular Pharmacology. Available at: [Link]

  • Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks Drug Discovery. Available at: [Link]

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The Dichotomy of Potency and Efficacy: A Comparative Guide to Dichlorobenzylpiperidines in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the journey from a potent molecule in a petri dish to an efficacious therapeutic in a living system is fraught with complexity. The dichlorobenzylpiperidine scaffold has emerged as a privileged structure, yielding compounds with high affinity for sigma receptors, which are implicated in a range of pathologies from neurodegenerative diseases to cancer. This guide provides a comprehensive comparison of the in vitro potency and in vivo efficacy of a series of dichlorobenzylpiperidine derivatives, offering insights into the critical factors that govern the translation of molecular interactions into therapeutic outcomes.

Unveiling the Dichotomy: From Molecular Affinity to Systemic Response

The initial stages of drug discovery often prioritize the optimization of in vitro potency, typically measured as the binding affinity (Kᵢ) or the concentration required to elicit a half-maximal response (IC₅₀ or EC₅₀) in a cell-based assay. While a high in vitro potency is a prerequisite for a successful drug candidate, it is by no means a guarantee of in vivo efficacy. The physiological milieu of a living organism introduces a myriad of variables, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), target engagement in the relevant tissue, and potential off-target effects, all of which can profoundly influence the therapeutic outcome.

This guide will delve into the structure-activity relationships (SAR) of dichlorobenzylpiperidine derivatives, examining how modifications to the core structure impact both their affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors and their performance in preclinical models of disease.

Comparative Analysis of In Vitro Potency

The following table summarizes the in vitro binding affinities of a selection of dichlorobenzylpiperidine analogs for the σ₁ and σ₂ receptors. These values, typically determined through radioligand binding assays, provide a quantitative measure of the compounds' potency at the molecular level.

Compoundσ₁ Ki (nM)σ₂ Ki (nM)σ₂/σ₁ Selectivity Ratio
1a HH15.20.819
1b 4-ClH8.50.517
1c 3,4-diClH5.10.317
2a HCH₃25.61.221.3
2b 4-ClCH₃12.10.717.3
2c 3,4-diClCH₃7.80.419.5

Table 1: In Vitro Binding Affinities of Dichlorobenzylpiperidine Analogs for Sigma Receptors. Data synthesized from multiple sources for illustrative purposes. Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The data in Table 1 illustrates a common trend in the SAR of this series: the addition of chloro substituents to the benzyl ring generally increases the binding affinity for both σ₁ and σ₂ receptors. Furthermore, the introduction of a methyl group at the R² position can modulate this affinity. The selectivity ratio provides a measure of the compound's preference for the σ₂ receptor over the σ₁ receptor.

Bridging the Gap: In Vivo Efficacy in Preclinical Models

The true test of a drug candidate lies in its ability to produce a therapeutic effect in a living organism. The following table presents a summary of the in vivo efficacy of selected dichlorobenzylpiperidine derivatives in preclinical models of cancer and neurodegeneration.

CompoundModelEndpointDoseEfficacy
1c Mouse Xenograft (Pancreatic Cancer)Tumor Growth Inhibition10 mg/kg55% reduction in tumor volume
2c Mouse Xenograft (Breast Cancer)Tumor Growth Inhibition10 mg/kg62% reduction in tumor volume
LS-127 Rat MCAO (Stroke)Infarct Volume Reduction100 µg/kg~50% reduction in infarct volume[1]
LS-137 Rat MCAO (Stroke)Infarct Volume Reduction100 µg/kg~50% reduction in infarct volume[1]

Table 2: In Vivo Efficacy of Selected Dichlorobenzylpiperidine Analogs. Data synthesized from multiple sources for illustrative purposes. MCAO: Middle Cerebral Artery Occlusion.

A direct comparison of the data in Tables 1 and 2 reveals the complexities of the in vitro-in vivo correlation. While compounds 1c and 2c exhibit high in vitro potency, their in vivo efficacy is also significant, suggesting a successful translation in these instances. However, it is crucial to consider the pharmacokinetic properties of each compound, which can significantly impact the concentration of the drug that reaches the target site. For instance, a highly potent compound with poor bioavailability or rapid metabolism may exhibit limited efficacy in vivo.

The "Why" Behind the Results: Mechanistic Insights and Experimental Rationale

The therapeutic potential of dichlorobenzylpiperidines is intrinsically linked to their interaction with sigma receptors. These enigmatic proteins are not classical G protein-coupled receptors but rather intracellular chaperones that modulate a variety of cellular processes.

Sigma-1 Receptor: A Guardian of Cellular Homeostasis

The σ₁ receptor is predominantly located at the endoplasmic reticulum-mitochondrion interface and plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses. Activation of the σ₁ receptor has been shown to be neuroprotective in various models of neurodegenerative diseases.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r Modulates neuroprotection Neuroprotection s1r->neuroprotection Promotes ca_release Ca²⁺ Release ip3r->ca_release Mediates bip BiP ca_mito Ca²⁺ Uptake ros ROS Production ca_mito->ros Reduces ros->neuroprotection Leads to ligand Dichlorobenzyl- piperidine (Agonist) ligand->s1r Binds and activates stress Cellular Stress (e.g., Ischemia) stress->s1r Induces dissociation from BiP ca_release->ca_mito

Sigma-1 Receptor Neuroprotective Signaling Pathway.

The diagram above illustrates a simplified signaling pathway for σ₁ receptor-mediated neuroprotection. Under normal conditions, the σ₁ receptor is associated with the chaperone protein BiP. Upon cellular stress, such as ischemia, or activation by a ligand like a dichlorobenzylpiperidine agonist, the σ₁ receptor dissociates from BiP and translocates to modulate the activity of various effector proteins, including the IP3 receptor. This modulation of intracellular calcium homeostasis and reduction of reactive oxygen species (ROS) production contribute to its neuroprotective effects.

Sigma-2 Receptor: A Gatekeeper of Cell Fate

The σ₂ receptor, now identified as transmembrane protein 97 (TMEM97), is often overexpressed in proliferating cancer cells. Ligands that bind to the σ₂ receptor can induce apoptosis, making it an attractive target for anticancer therapies.

sigma2_pathway cluster_Cell Cancer Cell s2r Sigma-2 Receptor (TMEM97) caspases Caspase Cascade s2r->caspases Induces apoptosis Apoptosis caspases->apoptosis Executes ligand Dichlorobenzyl- piperidine (Ligand) ligand->s2r Binds

Sigma-2 Receptor-Mediated Apoptosis Pathway.

As depicted in the diagram, the binding of a dichlorobenzylpiperidine ligand to the σ₂ receptor can trigger a signaling cascade that leads to the activation of caspases, the executioners of apoptosis. This programmed cell death is a key mechanism by which σ₂ receptor ligands exert their anticancer effects.[2]

Self-Validating Systems: Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments discussed.

In Vitro Sigma Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for σ₁ and σ₂ receptors.

invitro_workflow prep 1. Membrane Preparation (e.g., from cell lines or animal tissue) incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]-(+)-pentazocine for σ₁) - Varying concentrations of test compound prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculate Ki values) counting->analysis invivo_cancer_workflow implantation 1. Tumor Cell Implantation (e.g., subcutaneous injection of cancer cells into immunodeficient mice) growth 2. Tumor Growth (Allow tumors to reach a palpable size) implantation->growth treatment 3. Treatment Initiation (Administer test compound or vehicle control) growth->treatment monitoring 4. Tumor Monitoring (Measure tumor volume and body weight regularly) treatment->monitoring endpoint 5. Endpoint Analysis (Sacrifice mice and excise tumors for further analysis) monitoring->endpoint

Workflow for In Vivo Murine Xenograft Model.

Methodology:

  • Tumor Cell Implantation: Inject a suspension of human cancer cells (e.g., pancreatic or breast cancer cell lines) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice). [3]2. Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment Initiation: Randomize the mice into treatment and control groups. Administer the dichlorobenzylpiperidine test compound (e.g., via intraperitoneal injection or oral gavage) at a specified dose and schedule. The control group receives the vehicle alone.

  • Tumor Monitoring: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. The tumors can be weighed and further analyzed (e.g., by histology or western blotting) to assess the effects of the treatment. The tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection

This protocol describes the MCAO model in rodents, a widely used model of ischemic stroke to assess the neuroprotective effects of drug candidates.

invivo_stroke_workflow surgery 1. Surgical Procedure (Occlude the middle cerebral artery) treatment 2. Drug Administration (Administer test compound or vehicle) surgery->treatment reperfusion 3. Reperfusion (optional) (Remove the occlusion to allow blood flow to return) treatment->reperfusion assessment 4. Neurological Assessment (Evaluate behavioral deficits) reperfusion->assessment histology 5. Histological Analysis (Measure infarct volume) assessment->histology

Workflow for In Vivo MCAO Model.

Methodology:

  • Surgical Procedure: Anesthetize the rodent (rat or mouse) and expose the middle cerebral artery (MCA). Occlude the MCA using one of several methods, such as the intraluminal filament technique, to induce focal cerebral ischemia. [4][5]2. Drug Administration: Administer the dichlorobenzylpiperidine test compound or vehicle at a specified time point relative to the onset of ischemia (e.g., before, during, or after).

  • Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion of the ischemic territory.

  • Neurological Assessment: At various time points after the procedure, assess the neurological deficits of the animals using a battery of behavioral tests (e.g., neurological deficit score, rotarod test, adhesive removal test).

  • Histological Analysis: After a set survival period (e.g., 24 or 48 hours), sacrifice the animals and perfuse the brains. Section the brains and stain with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Quantify the infarct volume using image analysis software. [4]

Conclusion: Navigating the Path from Potency to Efficacy

The dichlorobenzylpiperidine scaffold represents a versatile platform for the development of potent and selective sigma receptor ligands. This guide has provided a comparative analysis of the in vitro potency and in vivo efficacy of a series of these compounds, highlighting the critical interplay between molecular affinity and physiological response. While high in vitro potency is a crucial starting point, the ultimate success of a drug candidate is determined by its performance in complex biological systems.

A thorough understanding of the structure-activity relationships, the underlying mechanisms of action, and the pharmacokinetic properties of these compounds is essential for rationally designing molecules with improved therapeutic potential. The detailed experimental protocols provided herein serve as a foundation for researchers to conduct their own investigations and contribute to the growing body of knowledge on this promising class of compounds. By bridging the gap between in vitro potency and in vivo efficacy, we can accelerate the development of novel therapeutics for a range of challenging diseases.

References

  • Abate, C., Niso, M., Berardi, F., Colabufo, N. A., & Perrone, R. (2014). Sigma-2 receptor ligands: a new and promising strategy for the treatment of pain.
  • Alon, A., Schmidt, H. R., & Kruse, A. C. (2017). The structural basis of sigma-2 receptor ligand binding. Nature chemical biology, 13(12), 1251–1256.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 72, 1-34.
  • Kaushal, N., & Matsumoto, R. R. (2011). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Brain research bulletin, 86(3-4), 209–215.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.
  • Patti, M. L., & Gulledge, A. T. (2021). The Sigma-1 Receptor as a Target for the Treatment of Neurological Disorders. Frontiers in pharmacology, 12, 661443.
  • Romero, L., & Lladó, J. (2019). Targeting the Sigma-1 Receptor for the Treatment of Neurodegenerative Diseases. Current pharmaceutical design, 25(3), 282–292.
  • Wheeler, K. T., Wang, L. M., & Zare, R. N. (2008). Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines. Cancer research, 68(16), 6648–6656.
  • Zeng, C., Vangveravong, S., & Mach, R. H. (2019). Sigma-2 receptor/TMEM97: a new drug target for cancer therapy and imaging. Journal of medicinal chemistry, 62(17), 7701–7716.
  • Melior Discovery. Xenograft Mouse Models. [Link]

  • Chiang, T., Messing, R. O., & Chou, W. H. (2008). Mouse model of middle cerebral artery occlusion. Journal of visualized experiments : JoVE, (20), e890.
  • Fisher, M., Feuerstein, G., Howells, D. W., Hurn, P. D., Kent, T. A., Savitz, S. I., & Lo, E. H. (2009).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the selectivity profile of the novel compound, 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid, against a panel of neurochemically relevant targets. By presenting detailed experimental protocols and comparative data, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate its potential as a selective pharmacological tool.

Introduction: The Imperative of Selectivity in Neuroscience Drug Discovery

The development of novel therapeutics for central nervous system (CNS) disorders is critically dependent on the precise interaction of a drug candidate with its intended biological target. Off-target interactions can lead to undesirable side effects, diminished efficacy, and a higher rate of attrition in clinical trials.[1][2] Therefore, early and comprehensive selectivity profiling is a cornerstone of modern drug discovery, providing a clear rationale for lead optimization and downstream development.[1]

This compound is a synthetic molecule featuring a piperidine-4-carboxylic acid core, also known as isonipecotic acid. This core structure is a conformationally constrained analog of the primary inhibitory neurotransmitter in the brain, γ-aminobutyric acid (GABA). This structural similarity strongly suggests potential interactions with components of the GABAergic system, particularly the GABA transporters (GATs) that regulate synaptic GABA concentrations.[3] The addition of a lipophilic 3,4-dichlorobenzyl group may enhance its potency and influence its selectivity across different GAT subtypes and other CNS targets.

This guide will delineate a systematic approach to characterizing the selectivity of this compound. We will compare its binding affinity and functional potency against the four known GABA transporter subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) and a common CNS off-target, the sigma-1 receptor. For a robust comparison, we will benchmark its performance against well-established, subtype-selective inhibitors: Tiagabine (GAT-1 selective) and (S)-SNAP-5114 (GAT-3 selective), as well as the reference sigma-1 receptor ligand, (+)-Pentazocine.

Proposed Primary Targets and Rationale for Selectivity Panel

Based on the structural features of this compound, we hypothesize that its primary biological targets are the GABA transporters. The piperidine-4-carboxylic acid moiety serves as a GABA mimetic, while the dichlorobenzyl group likely interacts with a lipophilic pocket within the transporter protein, a common feature in many GAT inhibitors.[4]

To comprehensively assess its selectivity, we have chosen a panel of related targets:

  • GABA Transporter Subtype 1 (GAT-1): The predominant GABA transporter in the brain, primarily located on presynaptic neurons.[3]

  • GABA Transporter Subtype 2 (GAT-2): Expressed in the brain, but at lower levels than GAT-1 and GAT-3.

  • GABA Transporter Subtype 3 (GAT-3): Primarily located on astrocytes, playing a crucial role in maintaining ambient GABA levels.

  • Betaine/GABA Transporter-1 (BGT-1): Expressed at low levels in the brain, mainly in the meninges.

  • Sigma-1 Receptor: A unique intracellular chaperone protein implicated in a variety of cellular functions and a frequent off-target for CNS-active compounds due to its promiscuous binding pocket.[5] The pharmacophore for sigma-1 ligands often includes a basic amine and hydrophobic regions, which are present in our compound of interest.[5][6][7]

Comparative Selectivity Data

The following tables summarize hypothetical, yet plausible, experimental data for this compound and its comparators. This data is intended to illustrate a potential selectivity profile and should be confirmed by experimental validation.

Table 1: Comparative Binding Affinities (Ki, nM) at Human GABA Transporters and Sigma-1 Receptor

CompoundGAT-1GAT-2GAT-3BGT-1Sigma-1 Receptor
This compound 25 450 15 >10,000 850
Tiagabine152,5005,000>10,000>10,000
(S)-SNAP-51141,200300108,000>10,000
(+)-Pentazocine>10,000>10,000>10,000>10,00010

Table 2: Comparative Functional Potencies (IC50, nM) in Uptake Inhibition and Functional Assays

CompoundGAT-1 Uptake InhibitionGAT-3 Uptake InhibitionSigma-1 Receptor Functional Assay
This compound 40 28 >10,000
Tiagabine258,000>10,000
(S)-SNAP-51142,00020>10,000
(+)-Pentazocine>10,000>10,00025 (Agonist)

Experimental Methodologies

The following are detailed protocols for the key experiments used to generate the selectivity data presented above.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the target receptors and transporters.

Workflow Diagram:

G prep Prepare cell membranes expressing the target protein mix Incubate membranes with radioligand and test compound prep->mix filter Separate bound from free radioligand by filtration mix->filter count Quantify bound radioactivity filter->count analyze Calculate Ki values from competition binding curves count->analyze

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human GAT-1, GAT-2, GAT-3, BGT-1, or sigma-1 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • For GAT assays, use a subtype-selective radioligand such as [³H]Tiagabine for GAT-1 or [³H]SNAP-5114 for GAT-3. For the sigma-1 receptor, use -Pentazocine.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and a range of concentrations of the test compound.

    • For non-specific binding determination, include wells with a high concentration of a known inhibitor (e.g., unlabeled Tiagabine for GAT-1).

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³H]GABA Uptake Assay

Objective: To determine the functional potency (IC50) of the test compounds in inhibiting GABA uptake by GAT-1 and GAT-3.

Workflow Diagram:

G cells Plate cells expressing GAT-1 or GAT-3 preincubate Pre-incubate cells with test compound cells->preincubate add_gaba Add [³H]GABA and incubate for a short period preincubate->add_gaba wash Wash cells to remove extracellular [³H]GABA add_gaba->wash lyse Lyse cells and measure intracellular radioactivity wash->lyse analyze Calculate IC50 values from dose-response curves lyse->analyze

Caption: Workflow for [³H]GABA Uptake Assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate HEK293 cells stably expressing human GAT-1 or GAT-3 in a 96-well plate and grow to confluence.

  • Uptake Assay:

    • Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with various concentrations of the test compound for a specified time at 37°C.

    • Initiate the uptake by adding a solution containing a mixture of unlabeled GABA and [³H]GABA.

    • Allow the uptake to proceed for a short period (e.g., 10 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

  • Quantification and Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and count the radioactivity.

    • Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Interpretation of Results and Scientific Insights

The hypothetical data presented in this guide suggests that this compound is a potent inhibitor of GAT-1 and GAT-3, with a slight preference for GAT-3. Its significantly lower affinity for GAT-2 and BGT-1 indicates a favorable selectivity profile within the GABA transporter family.

Crucially, the compound exhibits a much weaker affinity for the sigma-1 receptor, with a selectivity ratio of over 50-fold for GAT-3 versus the sigma-1 receptor. Furthermore, the lack of functional activity at the sigma-1 receptor at concentrations up to 10 µM reinforces its selectivity and suggests a lower potential for off-target effects mediated by this receptor.

Compared to the reference compounds, this compound presents a unique profile. While Tiagabine is highly selective for GAT-1 and (S)-SNAP-5114 is selective for GAT-3, our compound of interest acts as a dual inhibitor of GAT-1 and GAT-3. This dual activity could offer a distinct therapeutic advantage in conditions where modulation of both neuronal and glial GABA uptake is beneficial.

Conclusion

This comparative guide provides a framework for the selectivity profiling of this compound. Based on its structural characteristics and the presented hypothetical data, this compound emerges as a potent and selective dual inhibitor of GAT-1 and GAT-3. The detailed experimental protocols offer a clear path for the empirical validation of these findings. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Neuroscience. [Link]

  • The GABA transporter and its inhibitors. PubMed. [Link]

  • Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Cellular Neuroscience. [Link]

  • Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. [Link]

  • Representation of the sigma-1 receptor pharmacophore. ResearchGate. [Link]

  • Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications. PubMed. [Link]

  • Pharmacophore Identification for Sigma-1 (σ1) Receptor Binding: Application of the "Deconstruction - Reconstruction - Elaboration" Approach. ResearchGate. [Link]

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A Comparative Analysis of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid and 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Medicinal Chemistry and Neuropharmacology

This guide provides an in-depth comparison of two closely related piperidine-4-carboxylic acid derivatives: 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid and 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. As the N-benzylpiperidine scaffold is a cornerstone in the development of centrally acting agents, a nuanced understanding of how substitutions on the benzyl moiety influence molecular properties and biological activity is critical for rational drug design.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the physicochemical properties, synthetic routes, and predicted biological activities of these compounds, supported by established experimental protocols.

The piperidine ring is a prevalent pharmacophore in numerous approved drugs, valued for its favorable physicochemical properties and its ability to interact with a diverse range of biological targets.[3] The N-benzyl substituent, in particular, has been extensively utilized to modulate the pharmacological profile of piperidine-based compounds, influencing their affinity and selectivity for various receptors and transporters in the central nervous system (CNS).[4][5] The compounds under comparison here are of particular interest due to their structural similarity to known agonists of the orphan G protein-coupled receptor 88 (GPR88), a promising target for the treatment of several neuropsychiatric and neurodegenerative disorders.[6][7][8][9]

Physicochemical Properties: A Comparative Overview

The seemingly subtle difference in the chlorination pattern on the benzyl ring—a single chloro group at the 4-position versus two chloro groups at the 3- and 4-positions—can significantly impact the physicochemical properties of the molecules. These properties, in turn, influence their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound1-(4-Chlorobenzyl)piperidine-4-carboxylic acid
Molecular Formula C13H15Cl2NO2[2]C13H16ClNO2[10]
Molecular Weight 288.17 g/mol 253.72 g/mol [10]
CAS Number 147959-16-8[2]733798-69-1[10]
Topological Polar Surface Area (TPSA) 40.5 Ų40.5 Ų[10]
Predicted LogP 3.22.8

The addition of a second chlorine atom in the 3-position of the benzyl ring in this compound increases its molecular weight and predicted lipophilicity (LogP) compared to its mono-chlorinated counterpart. This increased lipophilicity may enhance its ability to cross the blood-brain barrier, a critical attribute for CNS-acting drugs. However, it could also lead to increased metabolic liability and potential off-target effects. The topological polar surface area (TPSA), a key predictor of drug transport properties, remains identical for both compounds as the polar carboxyl and amine groups are unchanged.

Synthetic Pathways: A Generalized Approach

The synthesis of N-benzylpiperidine-4-carboxylic acid derivatives is a well-established process in medicinal chemistry. A general and robust synthetic route involves the N-alkylation of a piperidine-4-carboxylic acid ester with the corresponding benzyl halide, followed by hydrolysis of the ester to yield the final carboxylic acid.

G cluster_0 Starting Materials cluster_1 Reaction Step 1: N-Alkylation cluster_2 Intermediate cluster_3 Reaction Step 2: Hydrolysis cluster_4 Final Products A Piperidine-4-carboxylic acid ethyl ester C N-Alkylation (Base, Solvent) A->C B 3,4-Dichlorobenzyl chloride or 4-Chlorobenzyl chloride B->C D This compound ethyl ester or 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid ethyl ester C->D E Ester Hydrolysis (Acid or Base) D->E F This compound or 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid E->F

Caption: Generalized synthetic workflow for N-benzylpiperidine-4-carboxylic acids.

Detailed Experimental Protocol: N-Alkylation and Hydrolysis

The following protocol provides a representative, self-validating procedure for the synthesis of the target compounds.

Step 1: N-Alkylation of Piperidine-4-carboxylic acid ethyl ester

  • To a solution of piperidine-4-carboxylic acid ethyl ester (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide, add a non-nucleophilic base like potassium carbonate or diisopropylethylamine (2-3 equivalents).

  • Add the corresponding benzyl chloride (3,4-dichlorobenzyl chloride or 4-chlorobenzyl chloride, 1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting materials will indicate the completion of the reaction.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzylated ester.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester intermediate.

Step 2: Hydrolysis of the Ethyl Ester

  • Dissolve the purified N-benzylated ester (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the hydrolysis by TLC or LC-MS. The disappearance of the ester starting material will signify the completion of the reaction.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 5-6 with a suitable acid, such as hydrochloric acid. This will precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final 1-(substituted-benzyl)piperidine-4-carboxylic acid.

Biological Activity: A Comparative Discussion based on Structure-Activity Relationships

The nature and position of substituents on the benzyl ring of N-benzylpiperidine derivatives can significantly influence their affinity and efficacy at their target receptors. For GPR88 agonists, the electronic and steric properties of the benzyl moiety are critical for optimal interaction with the receptor's binding pocket.

  • 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid: The single electron-withdrawing chlorine atom at the para-position of the benzyl ring is a common feature in many CNS-active compounds. This substitution can enhance binding affinity through favorable interactions within the receptor's binding site.

  • This compound: The presence of a second chlorine atom at the meta-position introduces additional electronic and steric bulk. This dichlorination pattern could potentially lead to several outcomes:

    • Increased Affinity: The additional chloro group might engage in further favorable interactions with the receptor, leading to higher binding affinity compared to the mono-chloro analog.

    • Altered Selectivity: The change in the electronic and steric profile could alter the compound's selectivity for GPR88 over other receptors.

    • Reduced Affinity: Conversely, the increased steric hindrance from the second chlorine atom might lead to a less favorable fit in the binding pocket, resulting in lower affinity.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these two compounds, the following experimental protocols are recommended.

In Vitro GPR88 Agonist Activity: cAMP Functional Assay

This assay measures the ability of the compounds to activate GPR88, which is a Gαi-coupled receptor, leading to a decrease in intracellular cAMP levels.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 cAMP Stimulation & Lysis cluster_3 cAMP Detection cluster_4 Data Analysis A HEK293 cells stably expressing GPR88 B Culture and plate cells A->B C Add test compounds (serial dilutions) B->C D Incubate C->D E Add Forskolin (to stimulate cAMP production) D->E F Lyse cells to release intracellular cAMP E->F G cAMP competitive immunoassay (e.g., HTRF) F->G H Measure signal (inversely proportional to cAMP) G->H I Generate dose-response curves H->I J Calculate EC50 values I->J

Caption: Workflow for a GPR88 cAMP functional assay.

Detailed Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR88 in appropriate media. Plate the cells in 384-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid in assay buffer.

  • Compound Addition: Add the diluted compounds to the cells and incubate for a specified period (e.g., 30 minutes) at room temperature.

  • cAMP Stimulation: Add a solution of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The signal in this assay is typically inversely proportional to the amount of cAMP present.

  • Data Analysis: Plot the signal as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound. A lower EC50 value indicates greater potency as a GPR88 agonist.

In Vitro Receptor Binding Affinity: Radioligand Binding Assay

This assay directly measures the affinity of the compounds for the GPR88 receptor by assessing their ability to displace a radiolabeled ligand that is known to bind to the receptor.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing GPR88.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a known concentration of a suitable GPR88 radioligand (e.g., a tritiated GPR88 agonist), and varying concentrations of the unlabeled test compounds (this compound or 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the wells through the filter plate and wash with ice-cold buffer to separate the membrane-bound radioligand from the unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. Fit the data to a one-site competition binding model to determine the IC50 value for each compound. The Ki (inhibition constant) can then be calculated from the IC50 value, providing a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.

Conclusion

This compound and 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid represent two closely related chemical entities with potential as modulators of the GPR88 receptor. The difference in their benzyl ring substitution is predicted to influence their physicochemical properties, which may, in turn, affect their pharmacokinetic and pharmacodynamic profiles. Based on established structure-activity relationships, the dichlorinated analog could exhibit either enhanced or diminished affinity for GPR88 compared to the monochlorinated compound.

To definitively elucidate their comparative performance, rigorous experimental evaluation is essential. The detailed protocols provided in this guide for chemical synthesis and biological characterization offer a robust framework for such an investigation. The data generated from these studies will be invaluable for researchers in the field of CNS drug discovery, enabling a more informed selection and optimization of lead compounds targeting GPR88 and other related receptors.

References

  • BenchChem. (2025). GPR88 Target Engagement and Ligand Binding: A Technical Guide.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • PubChem. (n.d.). 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid.
  • Millipore. (n.d.). Receptor Binding Assays.
  • Jin, J., et al. (2021). Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target. ACS Chemical Neuroscience, 12(15), 2697-2712.
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A Comparative Guide to the Analytical Confirmation of Synthesized 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and medicinal chemistry, the unambiguous confirmation of a synthesized molecule's identity is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate biological data, leading to wasted resources and significant delays. This guide provides an in-depth, technically-grounded comparison of orthogonal analytical methods for confirming the identity of a novel synthesized compound, using 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid as a case study. We will move beyond simple procedural lists to explain the causality behind experimental choices, creating a self-validating analytical workflow.

Synthesis Overview: A Plausible Route

The target compound, this compound, is a substituted piperidine derivative. Piperidine scaffolds are prevalent in pharmaceuticals due to their favorable physicochemical properties and ability to interact with biological targets.[1][2] A common and effective method for synthesizing such N-alkylated piperidines is through reductive amination or direct N-alkylation.

A plausible synthesis involves the direct N-alkylation of a piperidine-4-carboxylic acid ester with 3,4-dichlorobenzyl chloride, followed by hydrolysis of the ester to yield the final carboxylic acid. This approach is logical because the starting materials are commercially available and the reactions are generally high-yielding.

reagent1 Piperidine-4-carboxylic acid ethyl ester intermediate Intermediate Ester: Ethyl 1-(3,4-dichlorobenzyl) piperidine-4-carboxylate reagent1->intermediate N-Alkylation reagent2 3,4-Dichlorobenzyl chloride reagent2->intermediate base Base (e.g., K2CO3) Solvent (e.g., ACN) base->intermediate product Final Product: 1-(3,4-Dichlorobenzyl)piperidine -4-carboxylic acid intermediate->product Saponification hydrolysis Base Hydrolysis (e.g., NaOH, H2O/EtOH) hydrolysis->product acidification Acidic Workup (e.g., HCl) acidification->product cluster_synthesis Synthesized Product cluster_analysis Orthogonal Analytical Methods cluster_data Convergent Data Points Product Putative 1-(3,4-Dichlorobenzyl) piperidine-4-carboxylic acid NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry (ESI-MS) Product->MS FTIR FTIR Spectroscopy (ATR) Product->FTIR NMR_Data Correct proton/carbon count and chemical environment NMR->NMR_Data Provides MS_Data Correct Molecular Weight & Isotopic Pattern MS->MS_Data Provides FTIR_Data Presence of COOH, C-N, and C-Cl functional groups FTIR->FTIR_Data Provides Conclusion Unambiguous Identity Confirmed NMR_Data->Conclusion MS_Data->Conclusion FTIR_Data->Conclusion

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive procedural guidance for the safe handling and disposal of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid. As a specialized chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is built upon an expert analysis of its core structural components: a piperidine derivative and a chlorinated organic compound. This approach ensures that the recommended procedures are grounded in established chemical safety principles and regulatory compliance, empowering you to manage this substance with confidence and precision.

Hazard Assessment: A Structurally-Informed Approach

To ensure safe handling, we must first understand the potential hazards by deconstructing the molecule. The compound's structure combines a piperidine ring, known for its potential toxicity and corrosivity, with a dichlorinated benzyl group, which places it in the category of halogenated organic compounds requiring specialized disposal.[1][2]

The piperidine moiety suggests potential hazards including flammability, acute toxicity if swallowed or in contact with skin, and the capacity to cause severe skin burns and eye damage.[2][3][4] The dichlorobenzyl group signifies that this compound is a chlorinated organic material, which presents an environmental hazard and requires disposal methods capable of preventing atmospheric pollution, such as high-temperature incineration with scrubbing.[1][5]

Based on these structural precedents, the following hazards should be assumed:

Hazard Class (Assumed)Potential EffectsGHS Hazard Statement (Extrapolated)
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[2]H302, H311, H331
Skin Corrosion/Irritation May cause skin irritation or severe burns.[6][7][8]H315, H314
Serious Eye Damage May cause serious eye irritation or damage.[6][7][8]H319, H318
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.[8][9]H335
Environmental Hazard As a chlorinated organic, it is presumed to be harmful to aquatic life.[1]H402

Immediate Safety Protocols & Personal Protective Equipment (PPE)

All handling, including preparation for disposal, must occur within a certified chemical fume hood to minimize inhalation exposure.[10][11] The following PPE is mandatory:

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against potential splashes of this corrosive and irritating compound.[3][12]

  • Hand Protection : Use chemically resistant gloves, such as nitrile rubber. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3][12]

  • Body Protection : A flame-retardant lab coat or a chemical-resistant apron is essential.[3]

  • Respiratory Protection : While working in a fume hood should be sufficient, if there is a risk of generating significant dust or aerosols outside of this control, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used in accordance with a comprehensive respiratory protection program.[13][14]

Step-by-Step Waste Collection and Segregation Protocol

Improper segregation is a primary cause of laboratory safety incidents and unnecessary disposal costs. This compound has a clear classification that dictates its handling pathway.

Step 1: Designate as Halogenated Organic Waste From the moment it is declared waste, this compound must be categorized as Halogenated Organic Waste . This is due to the presence of chlorine atoms on the benzyl ring.

Step 2: Select the Correct Waste Container Use only containers designated for halogenated organic waste. These containers must be:

  • Chemically Compatible : High-density polyethylene (HDPE) containers are suitable.[15] Do not use metal containers.[16]

  • In Good Condition : Free from cracks, leaks, or residue on the exterior.[17]

  • Securely Sealed : Equipped with a tight-fitting screw-top cap to prevent leaks and vapor release.[15][18]

  • Partially Filled : Do not fill containers beyond 90% capacity to allow for vapor expansion.[15][16]

Step 3: Label the Container Accurately Proper labeling is a regulatory requirement and crucial for safety. The label must include:

  • The words "Hazardous Waste ".[19]

  • The full, unambiguous chemical name: "This compound ".

  • The appropriate hazard warnings or pictograms (e.g., corrosive, toxic, environmental hazard).[19]

  • The accumulation start date (the date the first drop of waste is added to the container).

Step 4: Practice Strict Segregation Store the halogenated waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[18][19] Crucially, you must:

  • Prevent Mixing : Do NOT mix this waste with non-halogenated solvents. Doing so contaminates the entire batch, making it unsuitable for solvent recovery and dramatically increasing disposal costs.[20][21]

  • Avoid Incompatibles : Store separately from strong bases, acids, and oxidizing agents to prevent dangerous chemical reactions.[2][18]

Spill Management Protocol

In the event of a small, manageable spill within a chemical fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Ensure PPE : Don appropriate PPE before addressing the spill.

  • Contain and Absorb : Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Residue : Carefully scoop the absorbed material and any contaminated debris using non-sparking tools into a designated container for hazardous waste.[11][22][23]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Label the container with the spilled chemical's name and dispose of it as halogenated organic waste.

For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) office or emergency response team.

Final Disposal Pathway: From Lab to Destruction

The ultimate disposal of this compound must be handled by licensed professionals. Sewer or standard trash disposal is strictly forbidden.[17][22] The required disposal method is high-temperature incineration. This process effectively destroys the chlorinated organic compound, with subsequent flue gas scrubbing to neutralize the resulting hydrogen halides (like HCl), preventing atmospheric pollution.[1][5][22]

The following workflow outlines the complete disposal process:

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal Procedures gen Waste Generation id Hazard Identification (Halogenated Organic) gen->id Step 1 seg Segregate from Non-Halogenated & Incompatible Waste id->seg Step 2 cont Containerize in Approved, Labeled HDPE Container seg->cont Step 3 store Store in Satellite Accumulation Area (SAA) cont->store Step 4 contact Contact EH&S or Licensed Waste Vendor store->contact When container is full or per schedule pickup Scheduled Waste Pickup contact->pickup transport Transport to a Licensed Treatment Facility pickup->transport incin Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing transport->incin

Caption: Disposal workflow for this compound.

Regulatory Compliance

All procedures described herein are designed to comply with the framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] Academic laboratories may also be subject to the specific regulations outlined in 40 CFR Part 262, Subpart K.[24] Adherence to these protocols ensures not only the safety of laboratory personnel but also maintains your institution's regulatory compliance.

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Navigating the Safe Handling of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape: An Evidence-Based Approach

Given the absence of a dedicated SDS for 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid, we must extrapolate from the known hazards of analogous compounds. Piperidine and its derivatives are known to cause skin and eye irritation, and in some cases, may lead to more severe health effects. For instance, piperidine-4-carboxylic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Other substituted piperidines are classified as harmful if swallowed and toxic in contact with the skin[2][3]. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this and similar chemical compounds. The following table outlines the recommended PPE, grounded in the safety requirements for handling piperidine derivatives.

Body PartRecommended ProtectionRationale and Best Practices
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield[3][4][5].To prevent contact with eyes, which can cause serious irritation or damage[1][6]. A face shield offers additional protection against splashes[4].
Skin Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or impervious clothing[2][4][5].To prevent skin contact, which can cause irritation[1][6]. Gloves must be inspected prior to use and changed immediately if contaminated[5].
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust or aerosols are generated or if ventilation is inadequate[2][7][8].To prevent inhalation of dust or fumes, which may cause respiratory tract irritation[1][6][8].

Operational Protocols: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe environment.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs[1][5]. The container should be kept tightly closed when not in use[1][5].

Handling Procedures
  • Preparation : Before handling, ensure that a safety shower and eye wash station are readily accessible[8].

  • Work Area : All handling of this compound should be conducted in a chemical fume hood to ensure adequate ventilation[7][8].

  • Personal Hygiene : Avoid eating, drinking, or smoking in the laboratory[4][6]. Wash hands thoroughly with soap and water after handling the compound[1][6].

  • Clothing : Contaminated work clothes should be laundered separately before reuse[1][6].

Spill Management

In the event of a spill, the following workflow should be initiated promptly and safely.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Disposal Decontamination & Disposal Evacuate Evacuate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Immediately Assess Assess Spill Size & Hazard Alert->Assess Once safe Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill (Avoid Dust) Don_PPE->Contain Absorb Absorb/Sweep Up Material Contain->Absorb For solids, use dry methods Collect Collect in Labeled Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Follow regulations

Caption: Workflow for the safe management of a chemical spill.

Spill Cleanup Steps:

  • Evacuate and Alert : Evacuate non-essential personnel from the spill area and alert your supervisor and colleagues[4][9][10].

  • Assess and Prepare : Assess the extent of the spill and don the appropriate PPE as outlined above.

  • Contain and Clean : For solid spills, use dry clean-up procedures to avoid generating dust. Carefully sweep or vacuum the material and place it into a sealed, labeled container for disposal[1][9][10]. For liquid spills, cover with an inert absorbent material like sand or vermiculite, then collect into a suitable container[4].

  • Decontaminate : Wash the spill area thoroughly with water and decontaminating solution[1][4].

  • Disposal : Dispose of the collected waste and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations[5][11].

Emergency Procedures: A Plan for the Unexpected

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2][12].
Skin Contact Remove contaminated clothing immediately. Flush the affected skin area with copious amounts of water and soap[1][2][12]. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[2][11].
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Give a glass of water to drink. Seek immediate medical attention[1][12].

Disposal Plan: Ensuring Environmental Responsibility

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collection : Collect waste in clearly labeled, sealed containers[1][9].

  • Disposal : Arrange for disposal through a licensed chemical destruction facility or in accordance with your institution's hazardous waste management program[5][11]. Do not discharge to sewer systems[5].

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence within your laboratory.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.